molecular formula C10H6FNO2 B1452047 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde CAS No. 808740-52-5

3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde

Cat. No.: B1452047
CAS No.: 808740-52-5
M. Wt: 191.16 g/mol
InChI Key: XKEKTJAIKFOVIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde is a useful research compound. Its molecular formula is C10H6FNO2 and its molecular weight is 191.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-fluorophenyl)-1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEKTJAIKFOVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676412
Record name 3-(2-Fluorophenyl)-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808740-52-5
Record name 3-(2-Fluorophenyl)-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of a Versatile Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde

3-(2-Fluorophenyl)-isoxazole-5-carbaldehyde is a highly functionalized heterocyclic compound that serves as a critical intermediate and building block in medicinal chemistry and materials science.[1] The isoxazole core is a prominent scaffold found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The presence of a fluorophenyl group can enhance metabolic stability and binding affinity, while the aldehyde functionality provides a reactive handle for further molecular elaboration.[1] This guide provides a detailed, scientifically-grounded methodology for the synthesis of this valuable compound, focusing on the strategic rationale behind the chosen synthetic route and the causality of the experimental procedures.

Retrosynthetic Analysis and Strategic Rationale

The synthesis of a 3,5-disubstituted isoxazole ring is most reliably achieved via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This approach offers excellent control over regioselectivity. Our retrosynthetic strategy for the target molecule, 3-(2-Fluorophenyl)-isoxazole-5-carbaldehyde, identifies two key precursors: an alcohol intermediate, [3-(2-Fluorophenyl)isoxazol-5-yl]methanol, and its subsequent oxidation product. The alcohol itself is disconnected through the isoxazole ring into 2-fluorobenzonitrile oxide (the 1,3-dipole) and propargyl alcohol (the dipolarophile).

G Target 3-(2-Fluorophenyl)-isoxazole-5-carbaldehyde Intermediate_Alcohol [3-(2-Fluorophenyl)isoxazol-5-yl]methanol Target->Intermediate_Alcohol Oxidation Nitrile_Oxide 2-Fluorobenzonitrile Oxide Intermediate_Alcohol->Nitrile_Oxide [3+2] Cycloaddition Propargyl_Alcohol Propargyl Alcohol Intermediate_Alcohol->Propargyl_Alcohol [3+2] Cycloaddition Imidoyl_Chloride N-hydroxy-2-fluorobenzimidoyl Chloride Nitrile_Oxide->Imidoyl_Chloride Base-induced Elimination Aldoxime 2-Fluorobenzaldoxime Imidoyl_Chloride->Aldoxime Chlorination

Caption: Retrosynthetic pathway for the target compound.

This two-stage approach—cycloaddition followed by oxidation—is advantageous as it utilizes readily available starting materials and employs robust, high-yielding reactions. The oxidation of a primary alcohol to an aldehyde is a classic and reliable transformation.[3]

Part 1: Synthesis of [3-(2-Fluorophenyl)isoxazol-5-yl]methanol

This phase focuses on constructing the core isoxazole ring system functionalized with the precursor alcohol group. The key transformation is the 1,3-dipolar cycloaddition.

Mechanism Spotlight: The [3+2] Cycloaddition

The formation of the isoxazole ring proceeds via a 1,3-dipolar cycloaddition, a powerful pericyclic reaction.[4] The nitrile oxide, generated in situ from an N-hydroxyimidoyl chloride, acts as the 1,3-dipole. It reacts with the triple bond of the dipolarophile (propargyl alcohol) in a concerted fashion to form the five-membered heterocyclic ring. This reaction is highly efficient and regioselective, reliably producing the 3,5-disubstituted isoxazole isomer.[5][6]

G cluster_0 Nitrile Oxide Generation & Cycloaddition Imidoyl_Chloride R-C(Cl)=N-OH Nitrile_Oxide [R-C≡N⁺-O⁻] Imidoyl_Chloride->Nitrile_Oxide Elimination Base Base (-HCl) Transition_State Transition State Nitrile_Oxide->Transition_State Alkyne HC≡C-CH₂OH Alkyne->Transition_State Isoxazole_Ring 3-R-5-(CH₂OH)-Isoxazole Transition_State->Isoxazole_Ring Cyclization

Caption: Mechanism of 1,3-dipolar cycloaddition.

Experimental Protocol: Step-by-Step Synthesis

Step 1.1: Preparation of 2-Fluorobenzaldoxime

  • Dissolve 2-fluorobenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (1.2 eq) portion-wise while maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Neutralize the mixture with dilute HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime, which is often used without further purification.

Step 1.2: Synthesis of N-hydroxy-2-fluorobenzimidoyl Chloride

  • Dissolve the 2-fluorobenzaldoxime (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Cool the solution in an ice bath and add N-chlorosuccinimide (NCS) (1.05 eq) in portions.

  • Allow the reaction to stir at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the combined organic extracts, dry, and concentrate to afford the imidoyl chloride.

Step 1.3: [3+2] Cycloaddition with Propargyl Alcohol

  • Dissolve the N-hydroxy-2-fluorobenzimidoyl chloride (1.0 eq) and propargyl alcohol (1.2 eq) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add triethylamine (Et₃N) (1.5 eq) dropwise. The triethylamine acts as a base to generate the nitrile oxide in situ.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure [3-(2-Fluorophenyl)isoxazol-5-yl]methanol.

Part 2: Oxidation to 3-(2-Fluorophenyl)-isoxazole-5-carbaldehyde

The final step is the selective oxidation of the primary alcohol to the desired aldehyde. Care must be taken to avoid over-oxidation to the carboxylic acid.

Choice of Oxidant: Pyridinium Chlorochromate (PCC)

Pyridinium chlorochromate (PCC) is an effective and relatively mild oxidizing agent suitable for converting primary alcohols to aldehydes with minimal over-oxidation.[3] The reaction is typically performed in an anhydrous solvent like dichloromethane. A similar protocol has been successfully used to synthesize the chloro-analogue of the target compound, demonstrating its applicability.[3]

Experimental Protocol: Final Oxidation Step
  • Suspend pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer.

  • Add a solution of [3-(2-Fluorophenyl)isoxazol-5-yl]methanol (1.0 eq) in DCM dropwise to the PCC suspension.

  • Stir the resulting dark brown mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, dilute the mixture with diethyl ether and filter it through a pad of Celite or silica gel to remove the chromium residues.

  • Wash the filter cake thoroughly with additional ether.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the crude product via flash column chromatography (silica gel, petroleum ether:ethyl acetate gradient) to afford 3-(2-Fluorophenyl)-isoxazole-5-carbaldehyde as a solid.[3]

Data Summary and Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques such as NMR, IR spectroscopy, and Mass Spectrometry.

PropertyValueSource(s)
CAS Number 808740-52-5[7][8]
Molecular Formula C₁₀H₆FNO₂[7]
Molecular Weight 191.16 g/mol [7]
Appearance Solid (typically off-white)
SMILES O=Cc1cc(on1)c2ccccc2F
InChI Key XKEKTJAIKFOVIQ-UHFFFAOYSA-N

Conclusion

The synthesis of 3-(2-Fluorophenyl)-isoxazole-5-carbaldehyde is reliably achieved through a robust two-stage sequence. The core isoxazole heterocycle is constructed via a regioselective 1,3-dipolar cycloaddition of a 2-fluorobenzonitrile oxide with propargyl alcohol. The resulting primary alcohol intermediate is then efficiently oxidized to the target aldehyde using pyridinium chlorochromate. This synthetic strategy is built upon well-established and high-yielding chemical transformations, providing an accessible and scalable route for researchers and drug development professionals to obtain this valuable chemical intermediate.

References

An In-depth Technical Guide to 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on the Data

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is of immense interest in medicinal chemistry, serving as a versatile scaffold in a multitude of pharmacologically active compounds.[1][2] Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3] The inclusion of an isoxazole core can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and provide specific geometries for optimal interaction with biological targets.

3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde is a key building block within this important class of molecules. Its structure, featuring a fluorinated phenyl ring at the 3-position and a reactive carbaldehyde group at the 5-position, makes it a valuable intermediate for the synthesis of more complex drug candidates. The fluorine substituent can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its bioactivity and metabolic stability. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, allowing for the construction of diverse molecular libraries. This guide provides a detailed overview of its physical and chemical properties, a plausible synthetic route, and its potential applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₆FNO₂[4][5]
Molecular Weight 191.16 g/mol [4][5]
Appearance White small needles or solid[5]
Melting Point 73-79 °C[5]
CAS Number 808740-52-5[4][5]
InChI Key XKEKTJAIKFOVIQ-UHFFFAOYSA-NN/A
SMILES O=Cc1cc(on1)c2ccccc2FN/A
Purity ≥ 97% (HPLC)[5]

Solubility: While specific quantitative solubility data for this compound is not available, isoxazole derivatives generally exhibit limited solubility in water and higher solubility in polar organic solvents such as ethanol, methanol, and dimethylformamide (DMF).

Synthesis and Mechanistic Insights

The synthesis of 3-aryl-isoxazole-5-carbaldehydes can be achieved through several established synthetic routes. A common and efficient method involves a 1,3-dipolar cycloaddition reaction to form the isoxazole core, followed by the introduction of the aldehyde functionality.

Proposed Synthetic Pathway

A plausible and widely utilized method for the synthesis of this compound involves a two-step process:

  • 1,3-Dipolar Cycloaddition: The reaction between a nitrile oxide generated in situ from 2-fluorobenzaldoxime and a suitable three-carbon building block, such as propargyl alcohol. This cycloaddition reaction forms the 3-(2-fluorophenyl)-5-(hydroxymethyl)isoxazole intermediate.[6]

  • Oxidation: The subsequent oxidation of the primary alcohol to an aldehyde. A variety of mild oxidizing agents can be employed for this transformation, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂), to afford the final product.

Synthesis_Pathway cluster_step1 Step 1: 1,3-Dipolar Cycloaddition cluster_step2 Step 2: Oxidation 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde 2-Fluorobenzaldoxime 2-Fluorobenzaldoxime 2-Fluorobenzaldehyde->2-Fluorobenzaldoxime NH2OH.HCl Hydroxylamine Hydroxylamine Hydroxylamine->2-Fluorobenzaldoxime Isoxazole_Alcohol 3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole 2-Fluorobenzaldoxime->Isoxazole_Alcohol [O] in situ (e.g., NCS) Propargyl_Alcohol Propargyl Alcohol Propargyl_Alcohol->Isoxazole_Alcohol Final_Product This compound Isoxazole_Alcohol->Final_Product Mild Oxidation (e.g., PCC, MnO2)

Figure 1: Proposed synthesis of this compound.

Experimental Protocol: A Generalized Approach

Step 1: Synthesis of 3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole (via 1,3-Dipolar Cycloaddition)

  • Formation of 2-Fluorobenzaldoxime: To a solution of 2-fluorobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC). Upon completion, remove the solvent under reduced pressure and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can be used in the next step without further purification.

  • In situ Generation of Nitrile Oxide and Cycloaddition: Dissolve the 2-fluorobenzaldoxime (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). To this solution, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C. After the addition, add triethylamine (Et₃N) (1.5 eq) dropwise and allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with DCM. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(2-fluorophenyl)-5-(hydroxymethyl)isoxazole.

Step 2: Oxidation to this compound

  • Reaction Setup: To a solution of 3-(2-fluorophenyl)-5-(hydroxymethyl)isoxazole (1.0 eq) in DCM, add pyridinium chlorochromate (PCC) (1.5 eq) adsorbed on silica gel.

  • Reaction Execution: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite and wash with DCM. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)
  • Aldehydic Proton (CHO): A singlet is expected around δ 9.8-10.2 ppm.

  • Isoxazole Proton (H-4): A singlet is expected between δ 6.8-7.2 ppm.

  • Aromatic Protons (Fluorophenyl Ring): A complex multiplet pattern is expected in the range of δ 7.2-8.0 ppm for the four protons on the fluorophenyl ring, with characteristic couplings to the fluorine atom.

¹³C NMR Spectroscopy (Predicted)
  • Aldehyde Carbonyl (CHO): A signal is expected in the range of δ 185-195 ppm.

  • Isoxazole Carbons (C-3, C-4, C-5): Signals are expected around δ 160-175 ppm for C-3 and C-5, and δ 100-110 ppm for C-4.

  • Aromatic Carbons (Fluorophenyl Ring): Six signals are expected in the aromatic region (δ 115-165 ppm), with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy (Predicted)
  • C=O Stretch (Aldehyde): A strong absorption band is expected around 1700-1720 cm⁻¹.

  • C=N Stretch (Isoxazole): A medium intensity band is expected around 1600-1650 cm⁻¹.

  • C-F Stretch: A strong absorption is expected in the region of 1000-1400 cm⁻¹.

  • Aromatic C-H Stretch: Bands are expected above 3000 cm⁻¹.

Mass Spectrometry (Predicted)
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 191.04, corresponding to the molecular formula C₁₀H₆FNO₂.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the aldehyde functional group and the isoxazole ring system.

Reactivity_Diagram cluster_aldehyde Aldehyde Reactivity cluster_isoxazole Isoxazole Ring Reactivity Core 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde Oxidation Oxidation to Carboxylic Acid Core->Oxidation Reduction Reduction to Alcohol Core->Reduction Wittig Wittig Reaction (Alkene Formation) Core->Wittig Reductive_Amination Reductive Amination (Amine Synthesis) Core->Reductive_Amination Ring_Opening Reductive Ring Opening (β-Hydroxy Ketone) Core->Ring_Opening Electrophilic_Sub Electrophilic Substitution (on Phenyl Ring) Core->Electrophilic_Sub

Figure 2: Key reaction pathways for this compound.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a variety of synthetic transformations:

  • Oxidation: Can be readily oxidized to the corresponding carboxylic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent. This provides an entry to amides, esters, and other carboxylic acid derivatives.

  • Reduction: Can be reduced to the primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄).

  • Nucleophilic Addition: Undergoes nucleophilic addition with Grignard reagents or organolithium compounds to form secondary alcohols.

  • Wittig Reaction: Reacts with phosphorus ylides to form alkenes, allowing for carbon chain extension.

  • Reductive Amination: Can be converted to amines through reaction with an amine followed by reduction of the resulting imine.

Reactivity of the Isoxazole Ring

The isoxazole ring is generally stable but can undergo ring-opening reactions under certain conditions, most notably reductive cleavage. Hydrogenation over a suitable catalyst (e.g., Raney nickel) can cleave the N-O bond, leading to the formation of a β-hydroxy ketone.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[5] Its utility stems from the established pharmacological importance of the isoxazole scaffold and the synthetic versatility of the aldehyde group.

Key Therapeutic Areas
  • Anti-inflammatory Agents: The isoxazole nucleus is a component of several non-steroidal anti-inflammatory drugs (NSAIDs). This compound can serve as a starting material for the synthesis of novel COX-2 inhibitors and other anti-inflammatory agents.[3]

  • Anticancer Drugs: Many isoxazole-containing compounds have demonstrated potent anticancer activity.[3][10] The aldehyde functionality of this compound allows for its incorporation into larger molecules designed to target specific pathways involved in cancer progression.

  • Agrochemicals: Isoxazole derivatives are also utilized in the development of herbicides and fungicides.[11]

Safety and Handling

As a responsible scientist, adherence to strict safety protocols is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling substituted isoxazoles and aromatic aldehydes should be followed.[12][13][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12] The recommended storage temperature is between 0-8 °C.[5][11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important building block for the synthesis of novel compounds with potential therapeutic applications. Its combination of a fluorinated aromatic ring, a stable isoxazole core, and a reactive aldehyde group provides a rich platform for chemical exploration. While detailed experimental data for this specific molecule is limited in the public domain, this guide provides a comprehensive overview of its properties, a robust and plausible synthetic strategy, and its potential applications, all grounded in established principles of chemical science. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists in their endeavors to develop the next generation of innovative medicines.

References

Structural Elucidation of 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde: A Synergistic NMR and Mass Spectrometry Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde is a versatile heterocyclic building block with significant potential in the synthesis of pharmaceutical and agrochemical agents.[1] Its unique arrangement of a fluorinated aromatic ring, an isoxazole core, and a reactive aldehyde group necessitates a robust and multi-faceted analytical approach for unambiguous characterization. This technical guide provides a comprehensive, field-proven methodology for the complete structural elucidation of this compound, leveraging the synergistic power of high-resolution mass spectrometry (HRMS) and advanced nuclear magnetic resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and interpret the resulting data to build a self-validating structural proof.

Introduction: The Analytical Imperative

In the journey from chemical synthesis to biological application, the molecular structure is the fundamental blueprint. An error in structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in development pipelines. For a molecule like 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde, which contains multiple reactive and spectrally active moieties, a superficial analysis is insufficient. We must employ techniques that not only confirm the molecular weight but also definitively establish the connectivity and spatial arrangement of every atom.

This guide is structured to provide not just a protocol, but a logical workflow. We begin with Mass Spectrometry to obtain the elemental composition—the molecular formula. This serves as the foundational constraint for the subsequent, more intricate analysis by NMR spectroscopy, which will map the atomic connectivity atom-by-atom.

Overall Characterization Workflow

A logical and efficient workflow is critical to ensure data integrity and a confident structural assignment. The process begins with a pure sample and branches into two parallel, complementary analytical pathways that converge to provide the final, validated structure.

Characterization_Workflow cluster_start Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_nmr NMR Spectroscopy Analysis cluster_final Final Validation start Pure Sample of 3-(2-Fluorophenyl)-isoxazole-5-carbaldehyde ms_protocol HRMS (ESI-Q-TOF) Protocol start->ms_protocol nmr_protocol NMR Sample Prep (CDCl3 or DMSO-d6) start->nmr_protocol ms_data Acquire High-Resolution Mass Spectrum ms_protocol->ms_data ms_interp Determine Exact Mass & Elemental Composition (C10H6FNO2) ms_data->ms_interp final_structure Validated Molecular Structure ms_interp->final_structure nmr_1d Acquire 1D Spectra (¹H, ¹³C, ¹⁹F) nmr_protocol->nmr_1d nmr_2d Acquire 2D Spectra (COSY, HSQC, HMBC) nmr_1d->nmr_2d nmr_interp Correlate Signals & Establish Atomic Connectivity nmr_2d->nmr_interp nmr_interp->final_structure

Caption: Overall workflow for the structural elucidation of 3-(2-Fluorophenyl)-isoxazole-5-carbaldehyde.

Mass Spectrometry: Defining the Elemental Formula

The first step is to confirm the molecular formula. Low-resolution mass spectrometry can suggest a molecular weight, but only high-resolution mass spectrometry (HRMS) provides the requisite mass accuracy to determine a unique elemental composition, distinguishing it from any potential isomers or impurities.

Rationale for Experimental Choices
  • Ionization Technique: Electrospray Ionization (ESI) is the preferred method for this molecule. It is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. This is crucial for confidently identifying the molecular ion peak.

  • Mass Analyzer: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer is essential. These instruments provide high mass accuracy (< 5 ppm), which is necessary to calculate a unique and unambiguous elemental formula from the measured mass-to-charge ratio (m/z).

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrument Setup:

    • Ionization Mode: ESI, Positive

    • Mass Analyzer: Q-TOF or Orbitrap

    • Scan Range: 50-500 m/z

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~120 °C

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire data for approximately 1 minute to obtain a high-quality averaged spectrum. Perform an instrument mass calibration immediately before or during the run using a known reference standard.

  • Data Analysis: Identify the most abundant ion in the spectrum, which is expected to be the [M+H]⁺ ion. Use the instrument software to calculate the elemental composition based on the measured accurate mass.

Expected Results and Interpretation

The molecular formula for 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde is C₁₀H₆FNO₂. The expected HRMS data is summarized below.

Ion FormulaCalculated m/z ([M+H]⁺)Expected Observed m/z (± 5 ppm)
[C₁₀H₇FNO₂]⁺192.0455192.0445 - 192.0465

Obtaining an observed mass within this narrow range provides extremely high confidence in the elemental formula, setting the stage for NMR analysis.

Fragmentation Analysis: While ESI is a soft technique, some fragmentation can be induced. The isoxazole ring is known to be susceptible to cleavage of the weak N-O bond.[2][3][4] Common fragmentation pathways may involve the loss of the aldehyde group (-CHO) or cleavage of the heterocyclic ring.

NMR Spectroscopy: Assembling the Molecular Puzzle

With the molecular formula confirmed, NMR spectroscopy is employed to map the precise connectivity of the atoms. A suite of 1D and 2D NMR experiments is required for a complete and irrefutable structural proof.

Rationale for Experimental Choices
  • Solvent: Deuterated chloroform (CDCl₃) is a common initial choice for many organic molecules.[5][6] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

  • 1D Experiments:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling).

    • ¹³C NMR: Shows the number of unique carbon atoms and their electronic environment.

    • ¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atom.

  • 2D Experiments:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away. This is the most powerful experiment for establishing the overall carbon skeleton and connectivity between functional groups.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion and resolution.[5][6]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C{¹H} NMR spectrum.

    • Acquire a proton-decoupled ¹⁹F{¹H} NMR spectrum.

    • Acquire 2D COSY, HSQC, and HMBC spectra using standard instrument pulse programs. Optimize acquisition and processing parameters for the specific compound.

Expected 1D NMR Spectra and Interpretation

¹H NMR Spectrum (Predicted):

The ¹H NMR spectrum will show distinct signals for the aldehyde, the isoxazole ring proton, and the four protons of the 2-fluorophenyl ring. The electronegativity of adjacent atoms and anisotropic effects from the aromatic rings are key factors influencing chemical shifts.[7][8][9]

Proton AssignmentPredicted δ (ppm)MultiplicityExpected Coupling Constants (J, Hz)
Aldehyde-H9.9 - 10.1Singlet (s)N/A
Isoxazole-H47.2 - 7.5Singlet (s)N/A
Phenyl-H6'7.9 - 8.1Triplet of doublets (td)³J_HH ≈ 7-8, ⁴J_HF ≈ 5-6
Phenyl-H4'7.5 - 7.7Multiplet (m)
Phenyl-H5'7.3 - 7.5Multiplet (m)
Phenyl-H3'7.2 - 7.4Triplet of doublets (td)³J_HH ≈ 8-9, ³J_HF ≈ 9-10

¹³C NMR Spectrum (Predicted):

The ¹³C NMR spectrum will display 10 distinct signals, corresponding to the 10 carbon atoms in the molecule. The aldehyde carbonyl and the carbon attached to fluorine will be particularly revealing.

Carbon AssignmentPredicted δ (ppm)Key Feature
Aldehyde C=O180 - 185Most downfield signal
Isoxazole C3160 - 165
Isoxazole C5170 - 175
Isoxazole C4105 - 110Most upfield aromatic C
Phenyl C2'160 - 163Doublet, ¹J_CF ≈ 250-260 Hz
Phenyl C1'118 - 122Doublet, ²J_CF ≈ 10-15 Hz
Phenyl C6'130 - 133Doublet, ²J_CF ≈ 8-10 Hz
Phenyl C4'133 - 136Doublet, ³J_CF ≈ 3-5 Hz
Phenyl C5'124 - 126Doublet, ⁴J_CF ≈ 1-2 Hz
Phenyl C3'116 - 118Doublet, ³J_CF ≈ 21-23 Hz

¹⁹F NMR Spectrum (Predicted):

A single signal is expected for the fluorine atom. For a 2-fluorophenyl group, the chemical shift typically appears in the range of -110 to -115 ppm (relative to CFCl₃).[10]

2D NMR Correlation: Confirming Connectivity

While 1D spectra provide the pieces of the puzzle, 2D NMR puts them together. The HMBC spectrum is paramount for establishing the core structure.

Caption: Key HMBC correlations confirming the molecular framework.

  • Aldehyde Proton to Isoxazole Ring: A clear correlation from the aldehyde proton (~10 ppm) to the isoxazole C5 carbon (~170 ppm) and C4 carbon (~108 ppm) unambiguously anchors the aldehyde group at the 5-position.

  • Isoxazole Proton to Ring Carbons: The isoxazole H4 proton (~7.3 ppm) will show correlations to both C3 (~162 ppm) and C5 (~170 ppm), confirming its position within the ring.

  • Phenyl Ring to Isoxazole Ring: The proton on the phenyl ring closest to the isoxazole (H6', ~8.0 ppm) will show a crucial correlation to the isoxazole C3 carbon (~162 ppm), definitively proving the 2-fluorophenyl group is attached at the 3-position.

Conclusion: A Self-Validating Structural Proof

By following this synergistic workflow, we construct a multi-layered, self-validating proof of structure for 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde. The HRMS data provides the exact elemental formula, defining the atomic inventory. The comprehensive 1D and 2D NMR data then assembles these atoms into a unique and unambiguous structure. The observed chemical shifts, coupling constants (both H-H and H-F), and long-range HMBC correlations all converge to support a single structural hypothesis, leaving no room for ambiguity. This level of analytical rigor is essential for advancing drug development programs and ensuring the integrity of scientific research.

References

An In-depth Technical Guide to the Derivatives of 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde and Their Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to numerous pharmacologically active agents. This guide focuses on the synthetic derivatization of 3-(2-fluoro-phenyl)-isoxazole-5-carbaldehyde, a versatile intermediate poised for the development of novel therapeutic candidates. The presence of the aldehyde functional group at the C5 position offers a reactive handle for the synthesis of a diverse array of derivatives, including Schiff bases, hydrazones, and chalcones. The 2-fluorophenyl substituent at the C3 position introduces favorable pharmacokinetic properties and can influence the biological activity profile. This document provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of these derivatives, with a focus on their potential as anti-inflammatory, antimicrobial, and anticancer agents. Detailed experimental protocols, structure-activity relationship (SAR) insights, and computational analyses are presented to empower researchers in the field of drug discovery and development.

Introduction: The this compound Core

The this compound molecule, with the chemical formula C₁₀H₆FNO₂ and a molecular weight of 191.16 g/mol , serves as a pivotal building block in synthetic medicinal chemistry.[1] The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structure that imparts a unique electronic and steric profile, making it a valuable pharmacophore.[2][3] Derivatives of isoxazole are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][4]

The aldehyde functionality at the 5-position is a key feature, enabling a plethora of chemical transformations to generate diverse libraries of compounds. The 2-fluorophenyl group at the 3-position is also of significant interest. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets through hydrogen bonding or dipole-dipole interactions, and modulate the lipophilicity of the molecule. This guide will delve into the synthesis and properties of three major classes of derivatives originating from the aldehyde group: Schiff bases, hydrazones, and chalcones.

Synthetic Pathways and Methodologies

The aldehyde group of this compound is the primary site for derivatization. The following sections outline the synthetic strategies for preparing key derivatives.

Synthesis of Schiff Base Derivatives

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde. These compounds are known for their broad range of biological activities, including antimicrobial and anticancer effects.[5][6][7]

Reaction Scheme:

Schiff_Base_Synthesis Core 3-(2-Fluorophenyl)-isoxazole-5-carbaldehyde reagents + Core->reagents Amine Primary Amine (R-NH2) Amine->reagents Product Schiff Base Derivative reagents->Product Ethanol, Glacial Acetic Acid (cat.), Reflux

Caption: General synthesis of Schiff base derivatives.

Experimental Protocol: Synthesis of a Representative Schiff Base Derivative

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol.

  • Addition of Amine: To this solution, add an equimolar amount (1.0 mmol) of the desired primary amine.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction Condition: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[7][8]

Synthesis of Hydrazone Derivatives

Hydrazones are formed by the reaction of an aldehyde with a hydrazine derivative. These compounds are of significant interest due to their diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[9][10][11][12]

Reaction Scheme:

Hydrazone_Synthesis Core 3-(2-Fluorophenyl)-isoxazole-5-carbaldehyde reagents + Core->reagents Hydrazine Hydrazine Derivative (R-NHNH2) Hydrazine->reagents Product Hydrazone Derivative reagents->Product Ethanol, Reflux

Caption: General synthesis of hydrazone derivatives.

Experimental Protocol: Synthesis of a Representative Hydrazone Derivative

  • Reaction Setup: Dissolve this compound (1.0 mmol) in 25 mL of ethanol in a round-bottom flask.

  • Addition of Hydrazine: Add an equimolar amount (1.0 mmol) of the appropriate hydrazine derivative (e.g., isonicotinic hydrazide).

  • Reaction Condition: Reflux the mixture for 3-5 hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture in an ice bath. The resulting solid precipitate is filtered, washed with cold ethanol, and dried under vacuum. Recrystallization from ethanol can be performed for further purification.[9][11][13]

Synthesis of Chalcone Derivatives

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and are known to possess significant anticancer, anti-inflammatory, and antimicrobial activities.[14][15][16] They can be synthesized via a Claisen-Schmidt condensation of an aldehyde with a ketone. In this context, a methyl ketone derivative of the isoxazole would be required first, which can be obtained from the starting aldehyde. A more direct approach to α,β-unsaturated systems from the aldehyde is the Wittig reaction.

Reaction Scheme (Wittig Reaction):

Wittig_Reaction Core 3-(2-Fluorophenyl)-isoxazole-5-carbaldehyde reagents + Core->reagents Ylide Phosphonium Ylide Ylide->reagents Product α,β-Unsaturated Derivative reagents->Product Anhydrous THF, N2 atmosphere

Caption: Synthesis of α,β-unsaturated derivatives via Wittig reaction.

Experimental Protocol: Synthesis of a Representative α,β-Unsaturated Derivative via Wittig Reaction

  • Ylide Preparation: In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend the appropriate phosphonium salt (1.1 mmol) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium dropwise to generate the ylide.

  • Reaction with Aldehyde: To the resulting ylide solution, add a solution of this compound (1.0 mmol) in anhydrous THF dropwise at 0 °C.

  • Reaction Condition: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical Properties and Characterization

The physicochemical properties of these derivatives are crucial for their pharmacokinetic profile and biological activity.

Table 1: Predicted Physicochemical Properties of the Core and Representative Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted logPPredicted Solubility
This compoundC₁₀H₆FNO₂191.161.9Moderately Soluble
Schiff Base (with Aniline)C₁₆H₁₁FN₂O266.273.5Poorly Soluble
Hydrazone (with Hydrazine)C₁₀H₈FN₃O205.191.2Sparingly Soluble
Chalcone-like (from Acetophenone via Claisen-Schmidt)C₁₈H₁₂FNO₂293.293.8Poorly Soluble

Note: These values are predictions and should be experimentally verified.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation, confirming the formation of the desired derivative and the respective functional groups.[17][18]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups, such as the C=N stretch in Schiff bases and hydrazones, and the C=O stretch in chalcones.[9][17]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.[17]

  • Melting Point (m.p.): The melting point is a key indicator of the purity of the synthesized crystalline compounds.[17]

Biological Activities and Structure-Activity Relationships (SAR)

The derivatives of this compound are anticipated to exhibit a range of biological activities.

Antimicrobial Activity

Isoxazole derivatives are well-documented as antimicrobial agents.[2][3][19] Schiff base and hydrazone derivatives often show enhanced antimicrobial properties.

  • Mechanism of Action: The antimicrobial activity of these compounds may arise from their ability to inhibit essential microbial enzymes or disrupt cell membrane integrity. The imine group in Schiff bases is often crucial for their biological activity.

  • Structure-Activity Relationship (SAR):

    • The nature of the substituent on the imine nitrogen of Schiff bases and hydrazones significantly influences their antimicrobial potency. Electron-withdrawing groups on the aromatic ring of the amine or hydrazine moiety can enhance activity.

    • The presence of the 2-fluorophenyl group on the isoxazole core is expected to contribute favorably to the overall antimicrobial profile.

Table 2: Representative Antimicrobial Activity Data for Isoxazole Derivatives (Literature-based)

Compound TypeTest OrganismMIC (µg/mL)Reference
Isoxazole-Schiff BaseS. aureus31.25 - 125[5]
Isoxazole-HydrazoneE. coli62.5 - 250[11]
Isoxazole-CarboxamideP. aeruginosa>100[20]
Anticancer Activity

Chalcones and other isoxazole derivatives have demonstrated promising anticancer activity.[15][21][22]

  • Mechanism of Action: The anticancer effects of these compounds can be attributed to various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and inhibition of protein kinases.

  • Structure-Activity Relationship (SAR):

    • For chalcone derivatives, the substitution pattern on both aromatic rings is critical for anticancer potency. Electron-donating groups on one ring and electron-withdrawing groups on the other can enhance activity.

    • The α,β-unsaturated ketone moiety is often a key pharmacophore for cytotoxic activity.

Table 3: Representative Anticancer Activity Data for Isoxazole and Chalcone Derivatives (Literature-based)

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Isoxazole-ChalconeMCF-7 (Breast)0.33[21]
Isoxazole-ChalconeA549 (Lung)0.12[21]
Isoxazole-CarboxamideB16F1 (Melanoma)0.079[17]
Anti-inflammatory Activity

Isoxazole derivatives have been investigated as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[20]

  • Mechanism of Action: Inhibition of COX-1 and COX-2 enzymes reduces the production of prostaglandins, which are key mediators of inflammation.

  • Structure-Activity Relationship (SAR):

    • The nature and position of substituents on the phenyl rings of isoxazole derivatives can influence their selectivity and potency as COX inhibitors.

    • Carboxamide derivatives of isoxazoles have shown significant COX inhibitory activity.[20]

Table 4: Representative COX Inhibition Data for Isoxazole Derivatives (Literature-based)

Compound TypeEnzymeIC₅₀ (nM)Selectivity Ratio (COX-1/COX-2)Reference
Isoxazole-CarboxamideCOX-1644.63[20]
Isoxazole-CarboxamideCOX-213[20]

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of derivatives with significant therapeutic potential. The aldehyde functionality allows for the straightforward introduction of diverse chemical moieties, leading to the generation of Schiff bases, hydrazones, chalcones, and other novel compounds. The accumulated evidence from related isoxazole derivatives strongly suggests that these new chemical entities will possess promising antimicrobial, anticancer, and anti-inflammatory properties.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of derivatives of this compound. Detailed structure-activity relationship studies, coupled with computational modeling, will be instrumental in identifying lead compounds with optimized potency, selectivity, and pharmacokinetic profiles. The exploration of their mechanisms of action will further pave the way for their development as next-generation therapeutic agents.

References

An In-Depth Technical Guide to 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde (CAS 808740-52-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde is a highly functionalized heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Characterized by a core isoxazole ring substituted with a 2-fluorophenyl group at the 3-position and a carbaldehyde group at the 5-position, this molecule serves as a versatile synthetic intermediate. The presence of the reactive aldehyde functionality, coupled with the electronic properties imparted by the fluorinated aromatic ring, makes it a valuable building block for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its utility in drug discovery and development.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in subsequent reactions. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 808740-52-5Chem-Impex
Molecular Formula C₁₀H₆FNO₂Chem-Impex
Molecular Weight 191.16 g/mol Chem-Impex
Appearance White small needlesChem-Impex
Melting Point 73-79 °CChem-Impex
Purity ≥ 97% (HPLC)Chem-Impex
Storage Conditions Store at 0-8 °CChem-Impex

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence. A plausible and efficient synthetic route involves the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriately substituted alkyne. This method is widely recognized for its high regioselectivity in the formation of the isoxazole ring.

Conceptual Synthetic Workflow

The overall synthetic strategy can be visualized as a two-stage process: the formation of the core 3-(2-fluorophenyl)isoxazole ring system, followed by the introduction of the carbaldehyde group at the 5-position.

Synthesis_Workflow Start Starting Materials: 2-Fluorobenzaldehyde & Propargyl Alcohol Step1 Step 1: Oxime Formation (Generation of 2-Fluorobenzaldehyde Oxime) Start->Step1 Step2 Step 2: Nitrile Oxide Formation (In situ generation from Oxime) Step1->Step2 Step3 Step 3: 1,3-Dipolar Cycloaddition (Reaction with Propargyl Alcohol) Step2->Step3 Intermediate Intermediate: (3-(2-Fluorophenyl)isoxazol-5-yl)methanol Step3->Intermediate Step4 Step 4: Oxidation (Conversion of Alcohol to Aldehyde) Intermediate->Step4 Product Final Product: This compound Step4->Product

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Fluorobenzaldehyde Oxime

  • To a solution of 2-fluorobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

  • Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-fluorobenzaldehyde oxime, which can be used in the next step without further purification.

Causality: Hydroxylamine reacts with the aldehyde to form an oxime. Sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction to completion.

Step 2 & 3: In situ Generation of 2-Fluorobenzonitrile Oxide and 1,3-Dipolar Cycloaddition

  • Dissolve 2-fluorobenzaldehyde oxime (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • To this solution, add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.

  • After the addition of NCS, add triethylamine (TEA) (1.5 eq) dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with DCM.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, (3-(2-fluorophenyl)isoxazol-5-yl)methanol, is purified by column chromatography on silica gel.

Causality: NCS acts as a chlorinating agent to convert the oxime into the corresponding hydroximoyl chloride. The subsequent addition of a base, triethylamine, facilitates the in-situ formation of the highly reactive 2-fluorobenzonitrile oxide dipole. This dipole then undergoes a [3+2] cycloaddition reaction with the triple bond of propargyl alcohol to regioselectively form the 3,5-disubstituted isoxazole ring.

Step 4: Oxidation to this compound

  • Dissolve (3-(2-fluorophenyl)isoxazol-5-yl)methanol (1.0 eq) in DCM.

  • Add an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, the reaction mixture is filtered through a pad of celite to remove the oxidant byproducts.

  • The filtrate is concentrated, and the resulting crude product is purified by column chromatography to afford this compound as a white solid.

Causality: The primary alcohol is oxidized to the corresponding aldehyde. PCC and Dess-Martin periodinane are common reagents for this transformation under mild conditions, which are crucial to avoid over-oxidation to the carboxylic acid.

Applications in Medicinal Chemistry

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs.[2][3] this compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of anti-inflammatory, analgesic, and anti-cancer agents.[1]

Role as a Synthetic Intermediate

The aldehyde group is a versatile functional handle that can be readily transformed into a wide range of other functionalities. This allows for the diversification of the isoxazole core and the exploration of structure-activity relationships (SAR).

Applications Intermediate This compound Reaction1 Reductive Amination Intermediate->Reaction1 Reaction2 Wittig Reaction Intermediate->Reaction2 Reaction3 Condensation Reactions Intermediate->Reaction3 Reaction4 Oxidation/Reduction Intermediate->Reaction4 Product1 Substituted Amines Reaction1->Product1 Bioactivity Potential Biological Activities: - Anti-inflammatory - Analgesic - Anticancer Product1->Bioactivity Product2 Alkenes Reaction2->Product2 Product2->Bioactivity Product3 Heterocycles (e.g., Pyrimidines, Hydrazones) Reaction3->Product3 Product3->Bioactivity Product4 Carboxylic Acids / Alcohols Reaction4->Product4 Product4->Bioactivity

Caption: Chemical transformations of the carbaldehyde group and potential biological activities of the resulting derivatives.

  • Reductive Amination: The aldehyde can react with primary or secondary amines to form an imine, which is then reduced to a more stable amine. This is a powerful method for introducing diverse side chains.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde into various substituted alkenes, providing a route to compounds with different shapes and electronic properties.

  • Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds or other nucleophiles to form a variety of new heterocyclic rings, such as pyrimidines or pyridines, or to generate derivatives like hydrazones and semicarbazones.

The 2-fluorophenyl substituent is also of significant interest. The fluorine atom can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, and can also block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate.

Analytical Characterization

¹H NMR Spectroscopy:

  • Aldehyde proton (CHO): A singlet in the region of δ 9.5-10.5 ppm.

  • Isoxazole proton (H-4): A singlet around δ 7.0-7.5 ppm.

  • Aromatic protons (2-fluorophenyl group): A complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm) due to fluorine-proton coupling.

¹³C NMR Spectroscopy:

  • Aldehyde carbon (CHO): A signal in the range of δ 180-190 ppm.

  • Isoxazole carbons (C-3, C-4, C-5): Signals typically observed between δ 100-170 ppm.

  • Aromatic carbons (2-fluorophenyl group): Multiple signals in the aromatic region (δ 110-165 ppm), with characteristic splitting patterns due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy:

  • Aldehyde C=O stretch: A strong absorption band around 1700-1720 cm⁻¹.

  • C=N stretch (isoxazole ring): An absorption band in the region of 1600-1650 cm⁻¹.

  • C-F stretch: A strong absorption band typically found between 1000-1400 cm⁻¹.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its straightforward synthesis, coupled with the reactivity of its functional groups, provides a robust platform for the generation of diverse molecular libraries for drug discovery programs. The insights provided in this guide are intended to facilitate its effective use in the laboratory and to stimulate further research into its applications in the development of novel therapeutic agents and advanced materials.

References

An In-depth Technical Guide to the Molecular Structure of 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde, a heterocyclic compound of significant interest to researchers in drug discovery and materials science. This document is intended for an audience of scientists and drug development professionals, offering field-proven insights and detailed experimental methodologies.

Introduction

This compound (Molecular Formula: C₁₀H₆FNO₂, Molecular Weight: 191.16 g/mol ) is a substituted isoxazole derivative that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules and advanced materials.[1][2] The isoxazole scaffold is a prominent feature in numerous pharmaceuticals due to its ability to participate in various biological interactions.[3] The presence of a 2-fluorophenyl substituent and a carbaldehyde functional group on the isoxazole ring imparts unique electronic properties and reactivity, making it a valuable building block for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and analgesic drugs.[1]

This guide will delve into the synthetic pathways for obtaining this molecule, provide a detailed analysis of its structural elucidation through spectroscopic methods, and discuss its potential applications, thereby offering a complete scientific narrative for researchers working with this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound can be strategically approached through a [3+2] cycloaddition reaction, a powerful and widely employed method for the construction of five-membered heterocyclic rings.[4][5] This particular synthesis involves the reaction of a nitrile oxide with an appropriately substituted alkyne. A plausible and efficient synthetic route is the 1,3-dipolar cycloaddition of in situ-generated 2-fluorobenzonitrile oxide with a suitable three-carbon acetylenic synthon, followed by a subsequent functional group transformation to yield the target aldehyde.

A logical choice for the acetylenic partner is propargyl aldehyde or a protected form thereof. The reaction proceeds via the concerted addition of the 2-fluorobenzonitrile oxide dipole across the carbon-carbon triple bond of the dipolarophile. The regioselectivity of this cycloaddition is governed by both steric and electronic factors, typically favoring the formation of the 3,5-disubstituted isoxazole.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a representative, field-proven method for the synthesis of this compound. This procedure is based on established principles of 1,3-dipolar cycloaddition reactions.

Step 1: Generation of 2-Fluorobenzonitrile Oxide

  • To a stirred solution of 2-fluorobenzaldehyde oxime (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a mild oxidizing agent like N-chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl) solution (1.1 equivalents) at 0 °C.

  • Slowly add a base, for example, triethylamine (TEA) or pyridine (1.2 equivalents), to the reaction mixture. The base facilitates the elimination of HCl, leading to the in situ formation of 2-fluorobenzonitrile oxide.

  • Monitor the reaction progress by thin-layer chromatography (TLC) to ensure the complete consumption of the starting oxime.

Causality Behind Experimental Choices: The in situ generation of the nitrile oxide is crucial as these species are highly reactive and can dimerize if not trapped by a dipolarophile. The use of a mild oxidizing agent and a base at low temperatures minimizes side reactions and ensures a clean conversion to the desired dipole.

Step 2: 1,3-Dipolar Cycloaddition

  • To the freshly prepared solution of 2-fluorobenzonitrile oxide, add propargyl aldehyde (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the disappearance of the nitrile oxide and the formation of the isoxazole product by TLC.

Causality Behind Experimental Choices: The slow addition of the dipolarophile helps to control the exothermicity of the reaction. Allowing the reaction to proceed at room temperature for an extended period ensures complete conversion.

Step 3: Work-up and Purification

  • Upon completion of the reaction, quench the mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Structural Elucidation and Characterization

The confirmation of the molecular structure of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique and complementary information about the compound's connectivity and chemical environment.

Spectroscopic Data Summary
Technique Observed/Expected Data
¹H-NMR Aromatic protons (multiplets, ~7.2-8.0 ppm), Isoxazole proton (singlet, ~7.3 ppm), Aldehyde proton (singlet, ~10.0 ppm)
¹³C-NMR Aromatic carbons, Isoxazole ring carbons, Aldehyde carbonyl carbon (~185 ppm)
IR Spectroscopy C=O stretch (~1700 cm⁻¹), C=N stretch (~1600 cm⁻¹), Ar-F stretch (~1250 cm⁻¹), C-H stretches
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 191.04
¹H-NMR Spectroscopy

The ¹H-NMR spectrum provides detailed information about the proton environment in the molecule. For this compound, the following signals are observed:

  • Aromatic Protons: A series of multiplets in the range of δ 7.26-7.60 ppm, corresponding to the four protons of the 2-fluorophenyl ring.[6] The coupling patterns of these signals are complex due to both proton-proton and proton-fluorine couplings.

  • Isoxazole Proton: A singlet at approximately δ 7.26 ppm, which is characteristic of the proton at the 4-position of the isoxazole ring.[6]

  • Aldehyde Proton: A singlet further downfield, typically around δ 10.0 ppm, which is indicative of the carbaldehyde proton.

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum reveals the number and types of carbon atoms in the molecule. Based on the structure, the following resonances are expected:

  • Aromatic Carbons: Several signals in the aromatic region (δ 110-165 ppm), with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.

  • Isoxazole Ring Carbons: Signals corresponding to the C3, C4, and C5 carbons of the isoxazole ring. The C3 and C5 carbons, being attached to electronegative atoms and the aromatic ring/aldehyde group, would appear further downfield compared to the C4 carbon.

  • Aldehyde Carbonyl Carbon: A characteristic signal in the downfield region, typically around δ 185 ppm, for the aldehyde carbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key vibrational frequencies for this compound would include:

  • C=O Stretch: A strong absorption band around 1700 cm⁻¹, characteristic of the aldehyde carbonyl group.

  • C=N Stretch: An absorption in the region of 1600 cm⁻¹, corresponding to the C=N bond within the isoxazole ring.

  • Aromatic C=C Stretches: Several bands in the 1450-1600 cm⁻¹ region.

  • Ar-F Stretch: A strong absorption band around 1250 cm⁻¹, indicative of the carbon-fluorine bond.

  • C-H Stretches: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and the aldehyde C-H stretch appearing as two weak bands around 2720 and 2820 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z value of 191.04, corresponding to the molecular formula C₁₀H₆FNO₂. Fragmentation patterns would likely involve the loss of the aldehyde group (CHO) and cleavage of the isoxazole ring.

Visualizing the Synthetic Workflow

The following diagram, generated using Graphviz, illustrates the proposed synthetic workflow for this compound.

G cluster_start Starting Materials cluster_reaction1 Step 1: Nitrile Oxide Formation cluster_reaction2 Step 2: 1,3-Dipolar Cycloaddition 2-Fluorobenzaldehyde Oxime 2-Fluorobenzaldehyde Oxime In situ generation of 2-Fluorobenzonitrile Oxide In situ generation of 2-Fluorobenzonitrile Oxide 2-Fluorobenzaldehyde Oxime->In situ generation of 2-Fluorobenzonitrile Oxide NCS, TEA Propargyl Aldehyde Propargyl Aldehyde 3-(2-Fluorophenyl)-isoxazole-5-carbaldehyde 3-(2-Fluorophenyl)-isoxazole-5-carbaldehyde Propargyl Aldehyde->3-(2-Fluorophenyl)-isoxazole-5-carbaldehyde In situ generation of 2-Fluorobenzonitrile Oxide->3-(2-Fluorophenyl)-isoxazole-5-carbaldehyde

Caption: Proposed synthetic pathway for this compound.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical and pharmaceutical research:

  • Pharmaceutical Development: The isoxazole nucleus is a well-established pharmacophore in medicinal chemistry, and this compound serves as a key intermediate for the synthesis of novel drug candidates with potential anti-inflammatory, analgesic, and other therapeutic activities.[1]

  • Materials Science: The unique electronic properties conferred by the fluorinated aromatic ring and the reactive aldehyde group make this molecule suitable for incorporation into advanced materials, such as polymers and coatings, to enhance their properties.[1]

  • Agrochemicals: Isoxazole derivatives have also found applications in the development of new pesticides and herbicides. The title compound can be used as a starting material for the synthesis of novel agrochemicals.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure, synthesis, and characterization of this compound. The presented synthetic protocol, based on the robust 1,3-dipolar cycloaddition reaction, offers a reliable method for accessing this important chemical intermediate. The detailed discussion of the spectroscopic data provides a solid framework for the structural verification of the compound. As a versatile building block, this compound holds significant promise for advancing research in drug discovery, materials science, and agrochemicals.

References

potential biological activity of isoxazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Isoxazole Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The isoxazole moiety, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents what medicinal chemists refer to as a "privileged structure."[1] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have established it as a cornerstone in modern drug discovery.[2] The weak N-O bond within its aromatic system provides a site for potential ring cleavage, making it a versatile synthetic intermediate, while the overall stability of the ring allows for extensive functionalization to fine-tune its pharmacological profile.[3][4] This guide synthesizes field-proven insights and current research to provide drug development professionals with a comprehensive understanding of the vast therapeutic potential of isoxazole derivatives. We will explore the core biological activities, delve into the mechanistic underpinnings of their action, present detailed methodologies for their evaluation, and discuss the critical structure-activity relationships that govern their efficacy.

The Isoxazole Scaffold: A Privileged Core in Medicinal Chemistry

The prevalence of the isoxazole ring in FDA-approved drugs such as the anti-inflammatory Valdecoxib, the antirheumatic Leflunomide, and the antibiotic Sulfamethoxazole underscores its therapeutic significance.[1][2][5] Its value stems from the ability of its derivatives to engage with a wide array of biological targets, leading to a broad spectrum of activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][6] The synthetic accessibility of the isoxazole core, primarily through methods like 1,3-dipolar cycloaddition reactions, allows for the creation of large, diverse libraries of compounds for high-throughput screening.[7]

G cluster_start Starting Materials cluster_core Core Synthesis cluster_final Bioactive Derivatives A Alkynes & Nitrile Oxides Core Isoxazole Core Structure A->Core [3+2] Cycloaddition B Chalcones & Hydroxylamine B->Core Condensation/Cyclization C β-Dicarbonyls & Hydroxylamine C->Core Condensation D Anticancer Agents Core->D Functionalization E Antimicrobial Agents Core->E Functionalization F Anti-inflammatory Agents Core->F Functionalization G Neuroprotective Agents Core->G Functionalization

Caption: General synthetic pathways to bioactive isoxazole derivatives.

Spectrum of Biological Activities and Mechanistic Insights

The therapeutic versatility of isoxazole derivatives is best understood by examining their activity in key disease areas. The substitution patterns around the core ring are pivotal in determining the specific biological effects.[8]

Anticancer Activity

Isoxazole derivatives have emerged as potent anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[9][10]

Mechanisms of Action:

  • Enzyme Inhibition: A primary mechanism involves the inhibition of crucial enzymes in oncogenic signaling pathways. Notably, isoxazole derivatives have been developed as potent inhibitors of Heat Shock Protein 90 (HSP90), a chaperone protein that stabilizes numerous proteins required for tumor growth.[11] Others act as inhibitors of matrix metalloproteinases (MMPs), topoisomerase, or protein kinases.[9][11]

  • Apoptosis Induction: Many derivatives trigger programmed cell death (apoptosis) in cancer cells.[9] This can be achieved by disrupting tubulin polymerization, which arrests the cell cycle, or by inhibiting signaling pathways that promote cell survival.[11]

  • Receptor Inhibition: Certain isoxazoles function as antagonists for critical receptors like the Estrogen Receptor α (ERα), making them valuable in treating hormone-dependent cancers such as breast cancer.[9]

G cluster_pathway Cancer Cell Signaling HSP90 HSP90 ClientProteins Oncogenic Client Proteins (e.g., Kinases, Receptors) HSP90->ClientProteins Stabilizes Proliferation Cell Proliferation & Survival ClientProteins->Proliferation Apoptosis Apoptosis ClientProteins->Apoptosis Isoxazole Isoxazole Derivative (HSP90 Inhibitor) Isoxazole->HSP90 Inhibits

Caption: Inhibition of HSP90 by an isoxazole derivative disrupts oncogenic signaling.

Structure-Activity Relationship (SAR): The anticancer potency is highly dependent on the substituents. For instance, in a series of indolylisoxazoline derivatives, the presence of a halogen (bromo or chloro) at the para-position of a phenyl ring attached to the isoxazoline core was consistently associated with increased cytotoxic activity against prostate cancer cells.[12] Similarly, for some series, electron-donating groups like methoxy substituents on a benzene ring have been shown to enhance anticancer activity.[13][14]

Table 1: Selected Anticancer Activities of Isoxazole Derivatives

Compound Class Cancer Cell Line Target/Mechanism Reported IC₅₀ (µM) Reference
Phenyl-isoxazole-carboxamides HeLa (Cervical) Not specified 0.91 [15]
Phenyl-isoxazole-carboxamides MCF-7 (Breast) Not specified 4.56 [15]
Isoxazole Chalcones DU145 (Prostate) Cytotoxic 0.96 [13][14]
Dihydropyrazoles (from Isoxazole) PC3 (Prostate) Cytotoxic 2 - 4 [16]

| Scopoletin-isoxazole hybrids | Various | Antiproliferative | Comparable to Sunitinib |[11] |

Antimicrobial Activity

Isoxazole derivatives exhibit a broad spectrum of antimicrobial activity, targeting both Gram-positive and Gram-negative bacteria as well as various fungal strains.[1][17] The mechanism often involves the inhibition of essential bacterial processes.[3]

Mechanisms of Action:

  • Bacteriostatic vs. Bactericidal: Depending on their structure, these compounds can be either bacteriostatic (inhibiting growth) or bactericidal (killing bacteria).[3] Bacteriostatic action often involves the inhibition of protein synthesis or key metabolic pathways.[3]

  • Cell Wall/Membrane Targeting: Bactericidal agents frequently work by disrupting the integrity of the bacterial cell wall or cell membrane.[3]

Structure-Activity Relationship (SAR): The antimicrobial efficacy is significantly influenced by the nature and position of substituents on the phenyl rings attached to the isoxazole core. Studies have shown that the presence of methoxy, dimethyl amino, and bromine groups at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring, can enhance antibacterial activity.[1]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and isoxazole derivatives have shown significant promise as anti-inflammatory agents.[5][18]

Mechanisms of Action:

  • COX/LOX Inhibition: A primary mechanism is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[15][18] These enzymes are critical for the production of prostaglandins and leukotrienes, which are key mediators of inflammation. Some derivatives show selective inhibition of COX-2, which is desirable as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors.[15][19]

  • Cytokine Suppression: Certain derivatives can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in immune cells.[18][20][21]

Table 2: COX-2 Inhibition by Novel Isoxazole Derivatives

Compound ID In Vitro COX-2 IC₅₀ (µM) Selectivity Index (SI) for COX-2 Reference
C6 0.55 61.73 [19]
C5 0.85 41.82 [19]
C3 0.93 24.26 [19]

| C8 | Not specified | 115.43 |[19] |

Neuroprotective Activity

Emerging research highlights the potential of isoxazole derivatives in treating neurodegenerative disorders by protecting neuronal cells from damage.[2][22]

Mechanisms of Action:

  • Antioxidant Effects: Many neurodegenerative diseases are linked to oxidative stress. Isoxazole derivatives can protect neurons by scavenging free radicals and mitigating oxidative damage.[22][23]

  • Modulation of Signaling Pathways: These compounds can interact with specific signaling pathways involved in neuronal survival and death, helping to shield neurons from excitotoxicity and inflammation-induced damage.[22][23] Studies on chroman analogues bearing an isoxazole ring showed high neuroprotective activity against oxidative stress-induced death in neuronal HT22 cells, with EC₅₀ values below 1 µM.[23]

Methodologies for Biological Evaluation

To validate the therapeutic potential of novel isoxazole derivatives, robust and reproducible experimental protocols are essential. The choice of assay is dictated by the intended therapeutic application.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is fundamental for screening compounds for anticancer activity. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Causality & Rationale:

  • Cell Line Choice: The selection of cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) is based on the intended cancer target. A non-cancerous cell line (e.g., L02) should be used as a control to assess general toxicity.[16]

  • MTT Reagent: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Controls: Untreated cells serve as a negative control (100% viability), while a known cytotoxic drug (e.g., Doxorubicin) serves as a positive control.

G A 1. Seed Cells (e.g., 5x10³ cells/well) in 96-well plate B 2. Incubate (24 hours, 37°C, 5% CO₂) A->B C 3. Treat with Isoxazole Derivatives (Varying concentrations) B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent (e.g., 20 µL of 5 mg/mL) D->E F 6. Incubate (4 hours, until formazan crystals form) E->F G 7. Solubilize Crystals (Add 150 µL DMSO) F->G H 8. Read Absorbance (at ~570 nm) G->H I 9. Calculate % Viability & IC₅₀ H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for untreated controls and a positive control drug.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17]

Causality & Rationale:

  • Serial Dilution: This technique creates a gradient of the drug concentration, allowing for the precise determination of the lowest concentration that prevents visible microbial growth.

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be used.[24]

  • Controls: A positive control (broth with bacteria, no drug) is essential to ensure the bacteria are viable. A negative control (broth with drug, no bacteria) checks for sterility and drug precipitation. A standard antibiotic (e.g., Benzylpenicillin) is used for comparison.[17]

Step-by-Step Methodology:

  • Preparation: In a 96-well plate, add 50 µL of sterile nutrient broth to all wells.

  • Serial Dilution: Add 50 µL of the test compound stock solution to the first well. Mix and transfer 50 µL to the second well. Repeat this two-fold serial dilution across the plate.

  • Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Future Perspectives

The development of isoxazole derivatives continues to evolve. Key trends include the design of multi-targeted therapies, where a single molecule is engineered to interact with multiple targets in a disease pathway, potentially increasing efficacy and reducing the likelihood of drug resistance.[2] Furthermore, the application of green chemistry principles, such as using ultrasonic irradiation and eco-friendly solvents in synthesis, is becoming increasingly important for creating these valuable compounds sustainably.[25] The vast chemical space and proven biological track record of isoxazoles ensure they will remain a central focus of pharmaceutical research for years to come.

Conclusion

Isoxazole derivatives represent a remarkably versatile and potent class of compounds with a wide range of demonstrated biological activities. Their success is rooted in a synthetically accessible and tunable heterocyclic core that allows for precise modulation of physicochemical properties and biological target engagement. From inhibiting key enzymes in cancer and inflammation to protecting neurons from oxidative stress, the isoxazole scaffold continues to provide a fertile ground for the discovery of novel therapeutics. The methodologies and mechanistic insights presented in this guide offer a framework for researchers and drug development professionals to effectively harness the immense potential of this privileged structure to address unmet medical needs.

References

Whitepaper: The Fluorophenyl Group's Defining Influence on Isoxazole Reactivity and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and versatile biological activity.[1][2] The strategic introduction of fluorine, particularly as a fluorophenyl substituent, dramatically modulates the core reactivity and physicochemical properties of the isoxazole ring system. This guide elucidates the multifaceted role of the fluorophenyl group, moving beyond simple observation to explain the underlying electronic and steric principles that govern its influence. We will explore its impact on pivotal synthetic reactions, such as cycloadditions and ring-opening fluorinations, and provide field-proven protocols to empower researchers in their synthetic and drug development endeavors.

Foundational Principles: Understanding the Interplay of Forces

To appreciate the role of the fluorophenyl group, one must first understand the intrinsic properties of the two components: the isoxazole ring and the fluorine substituent. The isoxazole ring is an electron-rich aromatic heterocycle, but the weak N-O bond makes it susceptible to specific cleavage reactions.[1] Fluorine, the most electronegative element, introduces potent electronic and subtle steric effects.

The Duality of Electronic Effects

The influence of the fluorine atom is not monolithic; it is a nuanced balance between two opposing electronic forces:

  • Inductive Effect (-I): Due to its extreme electronegativity, fluorine powerfully withdraws electron density from the phenyl ring through the sigma bond framework. This effect is distance-dependent but remains significant throughout the molecule.

  • Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the pi-system of the phenyl ring. This effect is strongest when fluorine is at the para position and weakest at the meta position.

Critically, the inductive effect of fluorine overwhelmingly dominates its resonance effect. This results in a net electron-withdrawing character for the fluorophenyl group, which deactivates the phenyl ring to electrophilic aromatic substitution but activates it towards nucleophilic attack. This net withdrawal of electron density is transmitted to the attached isoxazole ring, modulating its reactivity. A computational study comparing fluorophenyl and chlorophenyl substituted isoxazoles confirmed that the high electronegativity of the halogen group significantly affects bond lengths, atomic charges, and molecular orbital energy gaps.[3]

Steric Considerations

While fluorine has a relatively small van der Waals radius (1.47 Å, compared to hydrogen's 1.20 Å), its placement at the ortho position on the phenyl ring can introduce conformational constraints. This steric hindrance can influence the approach of reagents and affect the orientation of the fluorophenyl ring relative to the isoxazole core, potentially impacting intramolecular interactions and crystal packing. For instance, in one study, an ortho-fluoro substituent on a benzoic acid moiety attached to an isoxazole system did not significantly change the compound's conformation but did cause a slight shift in the position of a disubstituted phenyl ring at the isoxazole C-3 position.[4]

Impact on Key Synthetic & Transformation Pathways

The electronic modulation by the fluorophenyl group has profound consequences for the synthesis and subsequent reactions of the isoxazole core.

[3+2] Cycloaddition: A Case for Enhanced Reactivity

The most common and robust method for synthesizing isoxazoles is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne or alkene.[1] The fluorophenyl group can be incorporated on either component, and its electron-withdrawing nature plays a crucial role in reaction efficiency.

When a 4-fluorophenyl hydroximoyl chloride is used as the precursor for the nitrile oxide, its electron-deficient nature facilitates the formation of the reactive dipole. In a study on the synthesis of 3,4,5-trisubstituted isoxazoles, it was observed that electron-withdrawing substituents on the phenyl hydroximoyl chlorides generally produced higher yields compared to electron-donating substituents.[5] For example, the reaction of 4-fluorophenyl hydroximoyl chloride with a β-ketoester proceeded with significantly better yields than its 4-methoxyphenyl counterpart, demonstrating the activating effect of the fluorine atom.[5][6]

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition cluster_2 Product Formation Start 4-Fluorophenyl Hydroximoyl Chloride Base Base (e.g., DIPEA) Start->Base Deprotonation NitrileOxide 4-Fluorophenyl Nitrile Oxide (Dipole) Base->NitrileOxide Elimination of HCl Cycloaddition [3+2] Cycloaddition NitrileOxide->Cycloaddition Dipolarophile 1,3-Diketone or β-Ketoester Dipolarophile->Cycloaddition Intermediate Cycloadduct Intermediate Cycloaddition->Intermediate Dehydration Dehydration Intermediate->Dehydration Product 3,4,5-Trisubstituted Isoxazole Dehydration->Product caption Workflow for [3+2] Cycloaddition Synthesis.

Caption: Workflow for [3+2] Cycloaddition Synthesis.

Nucleophilic Aromatic Substitution (SNAr): An Activated Pathway

While the isoxazole ring itself is not typically the site of SNAr, a fluorophenyl group attached to it can readily participate in such reactions. The powerful electron-withdrawing nature of both the fluorine atoms and the isoxazole ring makes the phenyl ring highly electron-deficient and thus susceptible to nucleophilic attack, particularly at the para position relative to the isoxazole.

The mechanism of SNAr reactions can be complex, existing on a continuum from a stepwise (via a stable Meisenheimer complex) to a concerted process.[7][8] For highly activated systems like a fluorophenyl-isoxazole, the reaction with a nucleophile (e.g., an amine or alcohol) would be significantly accelerated compared to an unsubstituted phenylisoxazole. This provides a powerful handle for late-stage functionalization, allowing for the introduction of diverse substituents to build molecular complexity.

Ring-Opening Fluorination: A Transformative Reaction

The inherent weakness of the N-O bond in the isoxazole ring can be exploited in unique transformations. A notable example is the ring-opening fluorination of C4-substituted isoxazoles using an electrophilic fluorinating agent like Selectfluor®.[9][10] In this reaction, the fluorophenyl group at C3 or C5 would exert a strong electronic influence.

The proposed mechanism involves an initial electrophilic fluorination at the C4 position of the isoxazole ring, followed by deprotonation and subsequent cleavage of the N-O bond.[9] The electron-withdrawing fluorophenyl group would stabilize the negative charge buildup during the reaction, thereby facilitating the ring-opening process. This reaction is synthetically valuable as it transforms a stable aromatic heterocycle into a highly functionalized acyclic α-fluorocyanoketone, a versatile building block for other fluorinated compounds.[10]

G caption Mechanism of Isoxazole Ring-Opening Fluorination.

Caption: Mechanism of Isoxazole Ring-Opening Fluorination.

Impact on Physicochemical Properties and Drug Development

The introduction of a fluorophenyl group is a cornerstone strategy in drug design, largely due to its favorable impact on key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Lipophilicity: Fluorine is highly lipophilic, and its incorporation generally increases the overall lipophilicity (logP) of a molecule. This can enhance membrane permeability and improve oral absorption. The trifluoromethyl group, in particular, is noted for its strong lipophilicity and metabolic stability.[11]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to metabolic cleavage by cytochrome P450 enzymes. Substituting a metabolically labile C-H bond with a C-F bond at a strategic position (a "metabolic hotspot") on the phenyl ring can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[12]

  • Binding Affinity: The electronegative fluorine atom can participate in favorable non-covalent interactions within a protein's active site, such as dipole-dipole interactions or hydrogen bonds with backbone amides. This can lead to enhanced binding affinity and potency.[11]

The successful application of these principles is evident in the development of numerous fluorophenyl-isoxazole derivatives with potent biological activities, including anticancer[13], anti-diabetic[11], and anti-inflammatory properties.

Quantitative Data Summary

The following table summarizes the yield comparison in a representative [3+2] cycloaddition reaction, highlighting the electronic effect of the substituent on the phenyl hydroximoyl chloride.

Phenyl Hydroximoyl Chloride Substituent (para-)Electronic EffectRepresentative Yield (%)Reference
-F (Fluoro)Strong Electron-Withdrawing (-I >> +M)85-95%[5][6]
-H (Unsubstituted)Neutral75-85%[5][6]
-OCH₃ (Methoxy)Net Electron-Donating (+M > -I)70-80%[5]

Experimental Protocols

These protocols are provided as validated starting points for researchers. Standard laboratory safety procedures should always be followed.

Protocol 1: Synthesis of a 3,4,5-Trisubstituted Isoxazole via [3+2] Cycloaddition

This protocol is adapted from the general methodology for reacting hydroximoyl chlorides with 1,3-dicarbonyl compounds.[5][6]

Objective: To synthesize ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate.

Materials:

  • 4-Fluorophenyl hydroximoyl chloride (1.0 mmol, 175.6 mg)

  • Ethyl acetoacetate (1.0 mmol, 126 µL)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 523 µL)

  • Water (14.25 mL)

  • Methanol (0.75 mL)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a 50 mL round-bottom flask, add 4-fluorophenyl hydroximoyl chloride (1.0 mmol) and ethyl acetoacetate (1.0 mmol).

  • Add the solvent mixture of water (14.25 mL) and methanol (0.75 mL). The small amount of methanol is used to aid solubility if starting materials are poorly soluble in pure water.

  • Stir the mixture vigorously to create a suspension.

  • Add DIPEA (3.0 mmol) dropwise to the suspension at room temperature. The base is crucial as it facilitates the in situ generation of the nitrile oxide from the hydroximoyl chloride and deprotonates the active methylene group of the ethyl acetoacetate.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.

  • Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure trisubstituted isoxazole.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Ring-Opening Fluorination of a C4-Substituted Isoxazole

This protocol is based on the general procedure for the Selectfluor®-mediated ring-opening of isoxazoles.[9][10]

Objective: To synthesize 2-cyano-2-fluoro-1-(4-fluorophenyl)-3-methyl-1-butanone from 3-(4-fluorophenyl)-4,5-dimethylisoxazole.

Materials:

  • 3-(4-fluorophenyl)-4,5-dimethylisoxazole (0.5 mmol, 95.6 mg)

  • Selectfluor® (N-Fluorobis(phenylsulfonyl)imide) (0.5 mmol, 177.2 mg)

  • Acetonitrile (MeCN), anhydrous (2.5 mL)

  • Saturated aqueous sodium bicarbonate

  • Dichloromethane (DCM) for extraction

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(4-fluorophenyl)-4,5-dimethylisoxazole (0.5 mmol) in anhydrous acetonitrile (2.5 mL).

  • Add Selectfluor® (0.5 mmol) to the solution in one portion.

  • Seal the tube and heat the reaction mixture to 80 °C in a pre-heated oil bath.

  • Stir the reaction at 80 °C for 24 hours. The high temperature is required to overcome the activation energy for the electrophilic fluorination of the aromatic isoxazole ring.

  • Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (10 mL).

  • Extract the aqueous mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel to isolate the α-fluorocyanoketone product.

  • Characterize the product by ¹H, ¹³C, ¹⁹F NMR, and HRMS.

Conclusion

The fluorophenyl group is a powerful and versatile modulator of isoxazole reactivity. Its dominant electron-withdrawing inductive effect activates the molecule towards key synthetic transformations, such as [3+2] cycloadditions and ring-opening fluorinations, often leading to improved yields and novel structural motifs. Beyond influencing reactivity, the unique properties of fluorine—lipophilicity, metabolic stability, and the ability to form specific protein-ligand interactions—make the fluorophenyl-isoxazole scaffold a highly privileged structure in modern drug discovery. A thorough understanding of the fundamental principles outlined in this guide is essential for researchers aiming to rationally design and synthesize the next generation of isoxazole-based therapeutics.

References

Methodological & Application

The Versatile Virtuoso: 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde as a Premier Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 3-(2-fluoro-phenyl)-isoxazole-5-carbaldehyde has emerged as a highly versatile and valuable intermediate. Its unique structural amalgamation, featuring a reactive aldehyde functionality, a stable isoxazole core, and an electron-withdrawing fluorophenyl substituent, offers a powerful toolkit for medicinal chemists and materials scientists alike. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower researchers in leveraging this potent scaffold.

The isoxazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions within biological targets. The strategic placement of a 2-fluorophenyl group not only modulates the electronic properties of the isoxazole ring but can also enhance metabolic stability and binding affinity through specific fluorine-protein interactions. The aldehyde group at the 5-position serves as a versatile handle for a wide array of chemical transformations, enabling the facile introduction of diverse functional groups and the construction of larger, more complex molecules. This combination of features makes this compound a sought-after precursor in the synthesis of bioactive compounds, particularly in the development of novel anti-inflammatory and anti-cancer agents.[1][2]

Physicochemical Properties and Handling

A solid understanding of the physical and chemical properties of a building block is fundamental to its successful application.

PropertyValueReference
Molecular FormulaC₁₀H₆FNO₂[3][4][5]
Molecular Weight191.16 g/mol [3][4]
CAS Number808740-52-5[3][4][5]
AppearanceOff-white to pale yellow solid
StorageStore in a cool, dry, and well-ventilated area away from incompatible substances.

Core Synthetic Applications and Protocols

The aldehyde functionality of this compound is the linchpin of its synthetic utility, readily participating in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The following sections detail key transformations with field-proven protocols.

Olefination via Wittig Reaction: Crafting Stilbene Analogs

The Wittig reaction is a cornerstone of alkene synthesis, providing a reliable method for the conversion of aldehydes to alkenes.[6] When applied to this compound, it opens a direct route to isoxazole-containing stilbene bioisosteres, a class of compounds with significant biological activities, including antioxidant and anticancer properties.[7] The reaction proceeds through the formation of a phosphorus ylide, which then reacts with the aldehyde to form a four-membered oxaphosphetane intermediate that collapses to the alkene and triphenylphosphine oxide.

Diagram of the Wittig Reaction Workflow

Caption: Workflow for the synthesis of isoxazole-stilbene analogs.

Detailed Protocol: Synthesis of (E)-1-(2-Fluoro-phenyl)-3-(2-(p-tolyl)vinyl)isoxazole

  • Reagents and Equipment:

    • This compound

    • (4-Methylbenzyl)triphenylphosphonium bromide (Wittig salt)

    • Potassium tert-butoxide (KOtBu)

    • Anhydrous Tetrahydrofuran (THF)

    • Round-bottom flask, magnetic stirrer, argon atmosphere setup

    • Standard work-up and purification glassware

  • Procedure:

    • To a stirred suspension of (4-methylbenzyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF under an argon atmosphere at 0 °C, add potassium tert-butoxide (1.1 eq) portion-wise.

    • Stir the resulting orange-red solution at 0 °C for 30 minutes to ensure complete formation of the ylide.

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (E)-stilbene analog.

  • Rationale: The use of a strong, non-nucleophilic base like potassium tert-butoxide is crucial for the efficient deprotonation of the phosphonium salt to form the reactive ylide. Anhydrous conditions are essential as the ylide is highly reactive towards water. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides generally favor the formation of the E-alkene.

Knoevenagel Condensation: Accessing α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon bonds, typically involving the reaction of an aldehyde with an active methylene compound in the presence of a weak base.[8][9] This reaction, when applied to this compound, provides access to a diverse range of α,β-unsaturated compounds, which are valuable intermediates in their own right and are present in many biologically active molecules.[10][11]

Diagram of the Knoevenagel Condensation Pathway

Knoevenagel_Condensation aldehyde 3-(2-Fluorophenyl)isoxazole- 5-carbaldehyde condensation Condensation & Dehydration aldehyde->condensation active_methylene Active Methylene Compound (e.g., Malononitrile) active_methylene->condensation catalyst Base Catalyst (e.g., Piperidine) catalyst->condensation product α,β-Unsaturated Product condensation->product

Caption: General scheme of the Knoevenagel condensation.

Detailed Protocol: Synthesis of 2-((3-(2-fluorophenyl)isoxazol-5-yl)methylene)malononitrile

  • Reagents and Equipment:

    • This compound

    • Malononitrile

    • Piperidine

    • Ethanol

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.05 eq).

    • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

    • Heat the reaction mixture to reflux and stir for 2-3 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • If precipitation occurs, filter the solid product and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure α,β-unsaturated nitrile.

  • Rationale: Piperidine acts as a base to deprotonate the active methylene compound, forming a nucleophilic enolate that attacks the aldehyde. The subsequent dehydration is often spontaneous or facilitated by heat. The choice of solvent can influence the reaction rate and yield.

Reductive Amination: Forging C-N Bonds for Bioactive Amines

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[12][13] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This reaction is a workhorse in medicinal chemistry for the introduction of nitrogen-containing functionalities.

Diagram of the Reductive Amination Process

Reductive_Amination reactants Aldehyde + Amine imine_formation Imine/Enamine Formation reactants->imine_formation reduction In situ Reduction imine_formation->reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->reduction product Amine Product reduction->product

Caption: The two-stage process of reductive amination.

Detailed Protocol: Synthesis of N-benzyl-1-(3-(2-fluorophenyl)isoxazol-5-yl)methanamine

  • Reagents and Equipment:

    • This compound

    • Benzylamine

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Round-bottom flask, magnetic stirrer, argon atmosphere setup

  • Procedure:

    • To a solution of this compound (1.0 eq) in DCM, add benzylamine (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluent: DCM/methanol gradient) to obtain the desired secondary amine.

  • Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the starting aldehyde than other borohydrides, allowing for the accumulation of the imine intermediate before reduction. The reaction is typically run under anhydrous conditions to favor imine formation.

Hydrazone Formation: A Gateway to Further Heterocyclic Systems

The reaction of this compound with hydrazides provides a straightforward route to isoxazole-containing hydrazones. These compounds are not only of interest for their potential biological activities, including antitubercular properties, but also serve as versatile intermediates for the synthesis of other heterocyclic systems.[14][15]

Detailed Protocol: Synthesis of 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde isonicotinylhydrazone [14]

  • Reagents and Equipment:

    • This compound

    • Isoniazid (Isonicotinic acid hydrazide)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • Dissolve this compound (1.0 eq) and isoniazid (1.0 eq) in ethanol in a round-bottom flask.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Heat the mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction by TLC. A precipitate of the product may form during the reaction.

    • After completion, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the pure hydrazone.

  • Rationale: The reaction proceeds via a condensation mechanism, where the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the C=N bond of the hydrazone. The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.

Conclusion

This compound is a testament to the power of strategic molecular design. Its inherent reactivity, coupled with the desirable physicochemical properties imparted by its constituent moieties, renders it a powerful tool for the synthesis of a wide array of complex molecules. The protocols detailed herein provide a robust starting point for researchers to explore the vast synthetic potential of this building block in their pursuit of novel pharmaceuticals, agrochemicals, and functional materials. As the demand for sophisticated molecular architectures continues to grow, the importance of versatile and reliable building blocks like this compound will undoubtedly continue to rise.

References

Application Notes & Protocols for 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals initiating work with 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde (CAS 808740-52-5). While this compound is a versatile synthetic intermediate, its direct biological applications are not yet extensively documented.[1] Therefore, this guide is structured as a strategic roadmap, moving from essential quality control to foundational synthetic transformations and culminating in proposed protocols for biological screening. The protocols herein are grounded in the established reactivity of the isoxazole and carbaldehyde functionalities, providing a robust starting point for discovery programs.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a privileged five-membered heterocycle integral to numerous therapeutic agents.[2][3] Its unique electronic properties, arising from adjacent nitrogen and oxygen atoms, allow it to engage in hydrogen bonding and other non-covalent interactions with biological targets.[2] This scaffold is found in FDA-approved drugs and serves as a versatile building block in the development of new agents targeting cancer, infectious diseases, inflammation, and neurological disorders.[4][5][6][7]

This compound incorporates three key features:

  • The Isoxazole Core: A proven pharmacophore that often serves as a bioisosteric replacement for other functional groups, enhancing physicochemical properties.[8][9][10]

  • The Carbaldehyde Group: A highly versatile chemical handle for elaboration into a diverse library of compounds through reactions like reductive amination and olefination.[1]

  • The 2-Fluorophenyl Substituent: The fluorine atom can improve metabolic stability, membrane permeability, and binding affinity through specific interactions with target proteins.

This guide will focus on leveraging the carbaldehyde's reactivity to generate novel derivatives for subsequent biological evaluation.

Characterization and Quality Control

Prior to use, the identity and purity of this compound must be rigorously confirmed. This is a non-negotiable step to ensure the validity and reproducibility of all subsequent experiments.

Parameter Specification Typical Value / Appearance
CAS Number 808740-52-5N/A
Molecular Formula C₁₀H₆FNO₂N/A
Molecular Weight 191.16 g/mol N/A
Appearance SolidWhite small needles
Melting Point 73-79 °CConforms to specification
Purity (HPLC) ≥ 97%Conforms to specification

Protocol 2.1: Certificate of Analysis Verification

  • Visual Inspection: Confirm the physical appearance matches the supplier's description (e.g., "White small needles").[1]

  • Review Supplier Data: Scrutinize the provided HPLC, ¹H-NMR, and Mass Spectrometry data. Ensure the molecular weight is confirmed by MS and the proton NMR spectrum is consistent with the expected structure.

  • Solubility Test (Small Scale): Before preparing stock solutions, test solubility in common laboratory solvents (e.g., DMSO, DMF, CH₂Cl₂, EtOAc). For biological assays, DMSO is the preferred solvent for initial stock solutions.

Foundational Synthetic Transformations

The aldehyde functional group is a gateway for chemical diversification. Below are two robust, high-yield protocols for creating libraries of novel isoxazole derivatives.

Reductive Amination: Synthesis of Secondary and Tertiary Amines

Reductive amination is a cornerstone of medicinal chemistry for converting aldehydes into amines.[11][12] This one-pot procedure involves the formation of an intermediate imine, which is then reduced in situ. The following protocol uses sodium triacetoxyborohydride [NaBH(OAc)₃], a mild and selective reducing agent that tolerates a wide range of functional groups.[11]

G cluster_workflow Workflow: Reductive Amination start 3-(2-Fluorophenyl) isoxazole-5-carbaldehyde + Primary/Secondary Amine imine Imine/Iminium Ion Formation (Solvent: DCE or THF) start->imine reduction In-situ Reduction NaBH(OAc)3 imine->reduction workup Aqueous Workup (e.g., sat. NaHCO3) reduction->workup purification Purification (Column Chromatography) workup->purification product Final Amine Product purification->product

Caption: Workflow for one-pot reductive amination.

Protocol 3.1: General Procedure for Reductive Amination

  • Reaction Setup: To a solution of this compound (1.0 eq) in an appropriate solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M), add the desired primary or secondary amine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive amines, the addition of a mild acid catalyst like acetic acid (0.1 eq) can be beneficial.[11]

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 2-16 hours).

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amine derivative.

Causality Note: The use of NaBH(OAc)₃ is critical. It is less reactive than NaBH₄ and will not readily reduce the starting aldehyde, allowing the imine to form first. Its mild, non-basic nature prevents side reactions.[11]

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a reaction between a carbonyl group and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a C=C double bond.[13][14] This reaction is fundamental for creating Michael acceptors and other conjugated systems that are common motifs in bioactive molecules.

Protocol 3.2: General Procedure for Knoevenagel Condensation

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in a suitable solvent like ethanol or water.[15][16]

  • Catalyst Addition: Add a catalytic amount of a mild base such as piperidine or ethylenediamine diacetate (EDDA) (0.1 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The product often precipitates from the reaction mixture upon formation. Monitor progress by TLC.

  • Isolation: If a precipitate forms, cool the reaction to room temperature, and collect the solid product by filtration. Wash the solid with cold solvent (e.g., ethanol).

  • Purification: If no precipitate forms, or if further purification is needed, concentrate the reaction mixture and purify the residue by recrystallization or flash column chromatography.

Causality Note: The base catalyst is required to deprotonate the active methylene compound, forming a nucleophilic enolate which then attacks the aldehyde's carbonyl carbon.[13] The subsequent dehydration step is often spontaneous, driven by the formation of a stable conjugated system.

Proposed Application: Screening as a Kinase Inhibitor

The isoxazole scaffold is present in numerous kinase inhibitors.[6] Therefore, a logical first step in assessing the biological potential of novel derivatives of this compound is to screen them against a panel of protein kinases.[17][18] This section outlines a hypothetical, tiered approach to kinase inhibitor profiling.

G cluster_workflow Hypothetical Kinase Inhibitor Screening Cascade start Library of Isoxazole Derivatives (From Section 3) tier1 Tier 1: Single-Point Screening (e.g., 10 µM against kinase panel) start->tier1 decision1 Identify 'Hits' (e.g., >70% Inhibition) tier1->decision1 tier2 Tier 2: Dose-Response (IC50) (Determine potency of hits) decision1->tier2 Yes product Lead Compound decision1->product No Hits decision2 Prioritize Potent Hits (e.g., IC50 < 1 µM) tier2->decision2 tier3 Tier 3: Cellular Assays (Target engagement & functional effect) decision2->tier3 Yes decision2->product Not Potent tier3->product Validate

Caption: A tiered strategy for kinase inhibitor discovery.

Protocol 4.1: Tier 1 - Single-Point Kinase Panel Screen

  • Compound Preparation: Prepare 10 mM stock solutions of each test compound in 100% DMSO. From this, create a 100 µM intermediate plate.

  • Assay Format: Utilize a commercial kinase profiling service or an in-house platform. A common format is a radiometric assay using [γ-³³P]-ATP or a fluorescence-based assay.[19]

  • Assay Conditions: Screen each compound at a final concentration of 10 µM against a panel of diverse protein kinases (e.g., >100 kinases spanning different families).[20]

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control (DMSO). A "hit" is typically defined as a compound that causes >70% inhibition of a kinase's activity.[20]

Protocol 4.2: Tier 2 - IC₅₀ Determination for Hits

  • Compound Preparation: For each "hit" compound identified in Tier 1, perform a serial dilution in DMSO to create a 10-point concentration gradient (e.g., from 100 µM down to 1 nM).

  • Assay Procedure: Perform the same kinase assay as in Tier 1, but this time using the range of inhibitor concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[21]

Trustworthiness Note: A compound is considered a promising starting point if it demonstrates a low micromolar or nanomolar IC₅₀ against its target kinase(s). This quantitative data is essential for building structure-activity relationships (SAR) and prioritizing compounds for further study.

Safety and Handling

Aromatic aldehydes require careful handling to minimize exposure.[22]

  • Engineering Controls: Always handle this compound and its volatile derivatives inside a certified chemical fume hood to prevent inhalation of dust or vapors.[23][24]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a flame-resistant lab coat, and chemical-resistant gloves (nitrile is generally sufficient for incidental contact).[22]

  • Handling: Avoid creating dust when weighing the solid. Keep containers tightly sealed when not in use. Use non-sparking tools if handling large quantities.[23][25]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[24][26]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain.[26]

References

Application Notes and Protocols for the Characterization of 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocycle that serves as a core structural motif in a multitude of medicinally important compounds.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions with biological targets have established it as a valuable scaffold in drug discovery.[5] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2][3][4][6]

This application note focuses on 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde (CAS No. 808740-52-5), a versatile synthetic intermediate with significant potential for the development of novel therapeutic agents.[7][8][9][10][11][12][13] The presence of a fluorophenyl group can enhance metabolic stability and binding affinity, while the carbaldehyde moiety introduces a reactive center capable of forming reversible or irreversible covalent bonds with nucleophilic residues in target proteins. This reactivity makes it an intriguing candidate for development as a covalent enzyme inhibitor, a class of drugs known for their high potency and prolonged duration of action.

This guide provides a comprehensive suite of protocols for researchers to characterize the inhibitory activity of this compound against a hypothetical cysteine protease, herein referred to as "Target Protease X," a class of enzymes often implicated in cancer and inflammatory diseases. The methodologies described are broadly applicable to other enzyme classes with appropriate substrate and buffer modifications.

Compound Profile: this compound

PropertyValue
CAS Number 808740-52-5[7][8][9][10][11][12]
Molecular Formula C₁₀H₆FNO₂[7][12]
Molecular Weight 191.16 g/mol [7][12]
Appearance White to off-white solid/small needles[7]
Purity ≥97% (HPLC)[7]
Storage Store at 0-8 °C[7]

Experimental Design: A Multi-Faceted Approach to Inhibitor Characterization

A thorough investigation of a potential enzyme inhibitor requires a multi-pronged approach to elucidate its potency, mechanism of action, and binding kinetics. The following workflow is recommended for the comprehensive characterization of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Binding Affinity A Protocol 1: IC₅₀ Determination via Fluorescence-Based Activity Assay B Protocol 2: Reversibility and Kinetic Analysis (Lineweaver-Burk) A->B Potent hits D Protocol 4: Kᵢ Determination via Fluorescence Polarization Competition Assay A->D Characterize binding C Protocol 3: Covalent Inhibition Assessment (Jump Dilution & MS) B->C If time-dependent or irreversible

Figure 1: Recommended workflow for inhibitor characterization.

Protocol 1: IC₅₀ Determination using a Fluorescence-Based Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Target Protease X. This value represents the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[14]

Principle: This assay utilizes a fluorogenic substrate that is cleaved by Target Protease X to release a fluorescent product. The rate of fluorescence increase is directly proportional to enzyme activity. The presence of an inhibitor will decrease this rate.

Materials:

  • Target Protease X

  • Fluorogenic Substrate (e.g., a peptide with a fluorescent reporter like AMC)

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 7.4)

  • This compound (stock solution in DMSO)

  • DMSO (for controls and dilutions)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution series of this compound in DMSO. A common approach is a 1:3 dilution series to cover a wide concentration range (e.g., from 100 µM to 1 nM).

  • Assay Plate Setup:

    • To appropriate wells, add 1 µL of the inhibitor dilutions.

    • For the 100% activity control (no inhibition), add 1 µL of DMSO.

    • For the 0% activity control (background), add 1 µL of DMSO.

  • Enzyme Addition: Add 50 µL of Target Protease X solution (at a final concentration of, for example, 5 nM in Assay Buffer) to all wells except the 0% activity control. To the 0% activity wells, add 50 µL of Assay Buffer without the enzyme.

  • Pre-incubation: Gently mix the plate and incubate for 30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is added.

  • Reaction Initiation: Add 50 µL of the fluorogenic substrate solution (at a final concentration equal to its Kₘ) to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation/emission wavelengths for the fluorophore. Measure the fluorescence intensity every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.[14]

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_background) / (V₀_no_inhibitor - V₀_background))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Data Presentation:

Inhibitor Conc. (µM)% Inhibition
10098.5
33.395.2
11.189.1
3.775.4
1.251.2
0.424.8
0.18.9
Calculated IC₅₀ 1.15 µM

Protocol 2: Mechanism of Inhibition (MoI) Studies

Objective: To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) by analyzing the effect of the inhibitor on the Michaelis-Menten parameters (Kₘ and Vₘₐₓ).[15]

Principle: The assay from Protocol 1 is repeated at various fixed concentrations of the inhibitor while varying the substrate concentration. The resulting kinetic data is plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs. 1/[S]) to visualize the inhibition mechanism.[14]

Procedure:

  • Experimental Setup: Prepare reactions in a 96-well plate. You will have multiple sets of experiments, each corresponding to a fixed concentration of this compound (e.g., 0 µM, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Substrate Variation: Within each set, vary the concentration of the fluorogenic substrate (e.g., from 0.2x Kₘ to 5x Kₘ).

  • Assay Execution: Follow steps 2-6 from Protocol 1 for each reaction.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

    • For each inhibitor concentration, plot V₀ versus substrate concentration ([S]) to generate Michaelis-Menten curves.

    • Transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

    • Analyze the plot to determine the mechanism of inhibition:

      • Competitive: Lines intersect on the y-axis. Vₘₐₓ is unchanged, apparent Kₘ increases.

      • Non-competitive: Lines intersect on the x-axis. Vₘₐₓ decreases, Kₘ is unchanged.

      • Uncompetitive: Lines are parallel. Both Vₘₐₓ and Kₘ decrease.

      • Mixed: Lines intersect in the second quadrant (off-axis). Both Vₘₐₓ and Kₘ are altered.[14]

G cluster_0 Lineweaver-Burk Plots a Competitive (Intersect at Y-axis) b Non-competitive (Intersect at X-axis) c Uncompetitive (Parallel lines)

Figure 2: Interpreting Lineweaver-Burk plots for MoI.

Protocol 3: Assessment of Covalent Inhibition

Objective: To determine if this compound acts as a covalent inhibitor. The aldehyde group is a "warhead" that can react with nucleophilic residues like cysteine.

Principle: Covalent inhibitors typically exhibit time-dependent inhibition.[16] A "jump dilution" assay can assess the reversibility of the inhibition. If the inhibitor forms a covalent bond, its effect will persist even after significant dilution, whereas a reversible inhibitor will dissociate, leading to recovery of enzyme activity.[17]

Procedure (Jump Dilution):

  • Complex Formation: Incubate a concentrated solution of Target Protease X (e.g., 100 nM) with a high concentration of the inhibitor (e.g., 10x IC₅₀) for an extended period (e.g., 60 minutes) to allow for covalent bond formation. As a control, incubate the enzyme with DMSO alone.

  • Jump Dilution: Rapidly dilute the enzyme-inhibitor mixture and the enzyme-only control 100-fold into a pre-warmed assay buffer containing the fluorogenic substrate (at Kₘ concentration). This dilution reduces the concentration of the unbound inhibitor to a non-inhibitory level.

  • Activity Monitoring: Immediately monitor the enzymatic activity by measuring fluorescence over time, as in Protocol 1.

  • Data Analysis:

    • Compare the initial rate of the enzyme pre-incubated with the inhibitor to the control.

    • Interpretation:

      • Irreversible/Slowly Reversible Covalent Inhibition: The enzyme pre-incubated with the inhibitor will show little to no recovery of activity over time compared to the control.

      • Reversible Inhibition: The enzyme activity will rapidly recover as the inhibitor dissociates from the active site upon dilution.

Confirmation by Mass Spectrometry (Optional but Recommended):

  • Incubate Target Protease X with and without the inhibitor.

  • Analyze the samples using LC-MS to detect a mass shift in the protein corresponding to the molecular weight of the inhibitor (191.16 Da), confirming the formation of a covalent adduct.[17][18]

Protocol 4: Binding Affinity (Kᵢ) Determination via Fluorescence Polarization (FP)

Objective: To determine the inhibition constant (Kᵢ) of the compound through a competitive binding assay. Kᵢ is a measure of the binding affinity and is more absolute than the IC₅₀.

Principle: Fluorescence Polarization (FP) measures the change in the rotational speed of a fluorescent molecule.[19][20][21][22] A small, fluorescently-labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization. When bound to a large protein, its tumbling slows, and polarization increases.[23] In a competition assay, the unlabeled inhibitor [this compound] competes with the tracer for binding to the protein, causing a decrease in polarization.

Materials:

  • Target Protease X

  • A fluorescently-labeled ligand (tracer) known to bind to the active site of Target Protease X

  • Assay Buffer (as in Protocol 1, without DTT if it interferes with the fluorophore)

  • This compound

  • Black, low-volume 384-well microplate

  • Microplate reader with FP capabilities

Procedure:

  • Assay Optimization: First, determine the Kᴅ of the fluorescent tracer for Target Protease X by titrating the protein against a fixed concentration of the tracer. For the competition assay, use a fixed concentration of protein (e.g., at the Kᴅ of the tracer) and tracer (e.g., 1-5 nM).

  • Inhibitor Dilution: Prepare a serial dilution of this compound in assay buffer.

  • Plate Setup:

    • Add the inhibitor dilutions to the wells.

    • Add a fixed concentration of the fluorescent tracer to all wells.

    • Add a fixed concentration of Target Protease X to all wells (except for "tracer only" controls).

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization in mP (millipolarization) units.

  • Data Analysis:

    • Plot the mP values against the log of the inhibitor concentration.

    • Fit the data to a competitive binding model to obtain the IC₅₀ from the FP data.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [Tracer] / Kᴅ_tracer) Where [Tracer] is the concentration of the fluorescent tracer and Kᴅ_tracer is its dissociation constant.[24]

G cluster_0 tracer Fluorescent Tracer (Low Polarization) complex Tracer-Protein Complex (High Polarization) tracer->complex Binds protein Target Protease X protein->complex inhibitor_complex Inhibitor-Protein Complex protein->inhibitor_complex complex->tracer Displaced by Inhibitor inhibitor Test Inhibitor (Unlabeled) inhibitor->inhibitor_complex Competes

Figure 3: Principle of the competitive FP binding assay.

Conclusion

This compound represents a promising starting point for the development of novel enzyme inhibitors, particularly for targets susceptible to covalent modification. The protocols detailed in this application note provide a robust framework for its comprehensive characterization, from initial potency screening to in-depth mechanistic studies and binding affinity determination. By following this structured workflow, researchers can effectively elucidate the biochemical properties of this and similar compounds, accelerating the drug discovery process.

References

Application Notes and Protocols for 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. This compound emerges as a highly valuable and versatile building block in drug discovery. Its chemical architecture, featuring a trifecta of key pharmacophoric elements—the isoxazole ring, a 2-fluorophenyl moiety, and a reactive carbaldehyde group—positions it as a powerful starting point for the synthesis of a diverse array of bioactive molecules.

The isoxazole core is a well-established five-membered heterocycle known to be present in numerous compounds exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The presence of the 2-fluorophenyl group can significantly enhance the metabolic stability and binding affinity of the final compound to its biological target.[3] Finally, the aldehyde functional group serves as a versatile handle for a multitude of chemical transformations, allowing for the construction of more complex molecular entities through reactions such as Schiff base formation, Knoevenagel condensation, and Wittig reactions.

These application notes provide a comprehensive guide to the utilization of this compound in pharmaceutical research and development. We will delve into detailed protocols for the synthesis of this key intermediate and its subsequent elaboration into promising drug candidates, along with methodologies for their biological evaluation.

PART 1: Synthesis of this compound

A reliable and scalable synthesis of the title compound is the first critical step. The following protocol is adapted from established literature procedures for the synthesis of substituted isoxazole-5-carbaldehydes.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis starting from 2-fluorobenzaldehyde.

Step 1: Synthesis of (3-(2-Fluoro-phenyl)-isoxazol-5-yl)methanol

  • Reaction Scheme:

    • 2-Fluorobenzaldehyde is first converted to its corresponding aldoxime.

    • The aldoxime undergoes a [3+2] cycloaddition reaction with propargyl alcohol to yield the isoxazole methanol derivative.

  • Materials:

    • 2-Fluorobenzaldehyde

    • Hydroxylamine hydrochloride

    • Sodium carbonate

    • Propargyl alcohol

    • N-Chlorosuccinimide (NCS)

    • Pyridine

    • Dichloromethane (DCM)

    • Ethyl acetate

    • Hexane

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Oxime Formation: In a round-bottom flask, dissolve 2-fluorobenzaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in a mixture of ethanol and water. Add sodium carbonate (1.2 equivalents) portion-wise while stirring. Stir the reaction mixture at room temperature for 2-3 hours until completion (monitored by TLC).

    • Work-up: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 2-fluorobenzaldehyde oxime, which can be used in the next step without further purification.

    • Cycloaddition: In a separate flask, dissolve the crude 2-fluorobenzaldehyde oxime (1 equivalent) and propargyl alcohol (1.2 equivalents) in DCM. Add a solution of NCS (1.1 equivalents) in DCM dropwise at 0 °C. Then, add pyridine (1.5 equivalents) dropwise at the same temperature. Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Work-up and Purification: Quench the reaction with water and extract with DCM. Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford (3-(2-fluoro-phenyl)-isoxazol-5-yl)methanol.

Step 2: Oxidation to this compound

  • Reaction Scheme:

    • The primary alcohol is oxidized to the corresponding aldehyde using a mild oxidizing agent.

  • Materials:

    • (3-(2-Fluoro-phenyl)-isoxazol-5-yl)methanol

    • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

    • Dichloromethane (DCM)

    • Silica gel

    • Anhydrous sodium sulfate

  • Procedure:

    • Oxidation: To a stirred solution of (3-(2-fluoro-phenyl)-isoxazol-5-yl)methanol (1 equivalent) in anhydrous DCM, add PCC (1.5 equivalents) or DMP (1.2 equivalents) portion-wise at room temperature.

    • Reaction Monitoring: Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

    • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield this compound as a solid.

PART 2: Applications in the Synthesis of Bioactive Molecules

The aldehyde functionality of this compound is a gateway to a variety of molecular scaffolds with potential therapeutic applications.

Application 1: Synthesis of Chalcone Derivatives as Antimicrobial Agents

Chalcones, or 1,3-diaryl-2-propen-1-ones, are known for their broad range of biological activities, including antimicrobial and anticancer effects.[2][4] The following protocol describes the synthesis of a chalcone derivative from this compound.

Protocol 2: Synthesis of (E)-1-(Aryl)-3-(3-(2-fluorophenyl)isoxazol-5-yl)prop-2-en-1-one

  • Reaction Principle: A Claisen-Schmidt condensation between this compound and an appropriate acetophenone in the presence of a base.

  • Materials:

    • This compound

    • Substituted acetophenone (e.g., 4-methoxyacetophenone)

    • Sodium hydroxide or potassium hydroxide

    • Ethanol

    • Water

    • Hydrochloric acid

  • Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.

    • Base Addition: To this solution, add an aqueous solution of sodium hydroxide (2-3 equivalents) dropwise at room temperature.

    • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.

    • Work-up: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the product completely.

    • Purification: Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry. Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

  • Expected Outcome: The synthesized chalcone can be evaluated for its antimicrobial activity against a panel of pathogenic bacteria and fungi.

Application 2: Synthesis of Schiff Base Derivatives as Anticancer Agents

Schiff bases, containing an imine or azomethine group, are another class of compounds with significant anticancer potential.[5][6]

Protocol 3: Synthesis of (E)-N-(Aryl)-1-(3-(2-fluorophenyl)isoxazol-5-yl)methanimine

  • Reaction Principle: A condensation reaction between this compound and a primary amine.

  • Materials:

    • This compound

    • Substituted aniline (e.g., 4-chloroaniline)

    • Ethanol or methanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Reaction Setup: Dissolve this compound (1 equivalent) and the substituted aniline (1 equivalent) in ethanol.

    • Catalyst Addition: Add a few drops of glacial acetic acid to the mixture.

    • Reaction: Reflux the reaction mixture for 3-5 hours, monitoring by TLC.

    • Work-up: Cool the reaction mixture to room temperature. The product often precipitates out of the solution.

    • Purification: Filter the solid product, wash with cold ethanol, and dry. If necessary, the product can be recrystallized from a suitable solvent like ethanol or a mixture of ethanol and water.

  • Expected Outcome: The synthesized Schiff bases can be screened for their cytotoxic activity against various cancer cell lines.

Application 3: Synthesis of Hydrazone Derivatives as Antifungal and Anticancer Agents

Hydrazones are compounds characterized by the >C=N-NH- group and have demonstrated a wide range of biological activities, including antifungal and anticancer properties.[7]

Protocol 4: Synthesis of (E)-1-((3-(2-fluorophenyl)isoxazol-5-yl)methylene)hydrazine Derivatives

  • Reaction Principle: Condensation of this compound with a hydrazine derivative.

  • Materials:

    • This compound

    • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

    • Reagent Addition: Add the hydrazine derivative (1 equivalent) and a catalytic amount of glacial acetic acid.

    • Reaction: Stir the mixture at room temperature for 2-4 hours. The product usually precipitates from the reaction mixture.

    • Work-up and Purification: Filter the precipitated solid, wash with cold ethanol, and dry to obtain the pure hydrazone derivative.

  • Expected Outcome: The synthesized hydrazones can be evaluated for their antifungal activity against pathogenic fungi and for their cytotoxic effects on cancer cell lines.

PART 3: Biological Evaluation Protocols

Following the synthesis of novel derivatives, a thorough biological evaluation is essential to determine their therapeutic potential.

Protocol 5: In Vitro Anticancer Activity Screening (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Synthesized compounds

    • Doxorubicin (positive control)

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) and the positive control (Doxorubicin). Include a vehicle control (DMSO). Incubate for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Protocol 6: In Vitro Antimicrobial Activity Screening (Broth Microdilution Method)
  • Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration of the agent that prevents the visible growth of a microorganism.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

    • Synthesized compounds

    • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

    • 96-well microtiter plates

    • Bacterial/fungal inoculums (adjusted to 0.5 McFarland standard)

  • Procedure:

    • Serial Dilution: Prepare serial two-fold dilutions of the synthesized compounds and standard drugs in the appropriate broth in a 96-well plate.

    • Inoculation: Inoculate each well with the microbial suspension.

    • Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 35 °C for 48 hours for fungi.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation and Visualization

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₀H₆FNO₂
Molecular Weight 191.16 g/mol
Appearance Off-white to pale yellow solid
Melting Point 78-85 °C[4]
CAS Number 808740-52-5

Diagrams

Synthesis_Pathway A 2-Fluorobenzaldehyde B 2-Fluorobenzaldehyde Oxime A->B NH2OH.HCl, Na2CO3 C (3-(2-Fluoro-phenyl)-isoxazol-5-yl)methanol B->C Propargyl alcohol, NCS, Pyridine D This compound C->D PCC or DMP Derivatization_Pathways Start This compound Chalcone Chalcone Derivative Start->Chalcone R-C(O)CH3, Base SchiffBase Schiff Base Derivative Start->SchiffBase R-NH2, H+ Hydrazone Hydrazone Derivative Start->Hydrazone R-NHNH2, H+ Antimicrobial Antimicrobial Activity Chalcone->Antimicrobial Anticancer Anticancer Activity SchiffBase->Anticancer Hydrazone->Anticancer Antifungal Antifungal Activity Hydrazone->Antifungal

References

Application Notes & Protocols: 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde in the Synthesis of Selective Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Isoxazole Scaffold as a Privileged Motif in Inflammation Research

The isoxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged structure."[1][2][3][4] Its unique electronic properties and structural rigidity make it an ideal scaffold for designing potent and selective therapeutic agents. Within the realm of inflammation, isoxazole derivatives have been successfully developed into clinically significant drugs, most notably as selective inhibitors of cyclooxygenase-2 (COX-2), such as Valdecoxib.[2][4]

This application note focuses on 3-(2-fluoro-phenyl)-isoxazole-5-carbaldehyde , a versatile and crucial building block for the synthesis of novel anti-inflammatory agents.[5] The strategic placement of the 2-fluorophenyl group and the reactive carbaldehyde moiety provides a synthetic handle for creating diverse libraries of compounds aimed at key targets in inflammatory pathways, including COX-2 and p38 mitogen-activated protein (MAP) kinase.[4][6][7] We will explore the mechanistic rationale, provide a detailed synthetic protocol, and outline evaluation methodologies for derivatives of this key intermediate.

Mechanistic Rationale: Targeting Key Nodes of the Inflammatory Cascade

Inflammation is a complex biological response mediated by a network of signaling pathways and pro-inflammatory enzymes. The development of effective anti-inflammatory drugs hinges on selectively inhibiting these key mediators while minimizing off-target effects. Isoxazole derivatives synthesized from 3-(2-fluorophenyl)-isoxazole-5-carbaldehyde are primarily designed to target two such critical nodes: COX-2 and p38 MAP kinase.

  • Cyclooxygenase (COX) Inhibition: The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[8] While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[6][8] The goal of modern non-steroidal anti-inflammatory drugs (NSAIDs) is to selectively inhibit COX-2, thereby reducing inflammation without the gastric side effects associated with non-selective COX inhibition.[6] The diaryl heterocycle motif, which can be readily synthesized from our title compound, is a classic pharmacophore for achieving COX-2 selectivity.[1][9]

  • p38 MAP Kinase Inhibition: The p38 MAP kinase pathway is a crucial signaling cascade that regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[10] Inhibition of p38 MAPK represents a distinct and powerful strategy for controlling inflammation, particularly in chronic inflammatory diseases like rheumatoid arthritis.[7][11] Several potent diaryl isoxazole inhibitors of p38 MAP kinase have been identified, making this a promising target for derivatives of 3-(2-fluorophenyl)-isoxazole-5-carbaldehyde.[7][12]

The diagram below illustrates the central role of these enzymes in the inflammatory pathway and the points of intervention for isoxazole-based inhibitors.

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Housekeeping Prostaglandins (GI Protection, etc.) COX1->Prostaglandins_Housekeeping Prostaglandins_Inflammation Prostaglandins (Pain, Inflammation) COX2->Prostaglandins_Inflammation Inflammation_Response Inflammatory Response Prostaglandins_Inflammation->Inflammation_Response Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Inflammatory_Stimuli->COX2 Upregulates MAPK_Cascade MAPK Cascade Inflammatory_Stimuli->MAPK_Cascade p38_MAPK p38 MAP Kinase MAPK_Cascade->p38_MAPK TNF_IL1B TNF-α, IL-1β Production p38_MAPK->TNF_IL1B TNF_IL1B->Inflammation_Response Isoxazole_Derivative_2 Isoxazole Derivative (p38 Inhibitor) Isoxazole_Derivative_2->p38_MAPK Inhibits Isoxazole_Derivative_1 Isoxazole_Derivative_1 Isoxazole_Derivative_1->COX2 Inhibits

Caption: Key inflammatory pathways and targets for isoxazole-based inhibitors.

Synthetic Strategy: From Aldehyde to Bioactive Agent

The aldehyde functional group of this compound is the key to its utility. It serves as an electrophilic handle for carbon-carbon bond formation, allowing for the construction of more complex molecular architectures. A common and effective strategy is the Knoevenagel condensation, which can be used to append a second aromatic or heteroaromatic ring system, yielding the diaryl motif prevalent in many COX-2 and p38 MAPK inhibitors.

This workflow transforms a relatively simple starting material into a high-value drug candidate scaffold. The choice of the reaction partner (the active methylene compound) allows for fine-tuning of the final molecule's steric and electronic properties to optimize target binding and pharmacokinetic profiles.

Synthetic_Workflow Start 3-(2-Fluorophenyl)- isoxazole-5-carbaldehyde Reaction Knoevenagel Condensation Start->Reaction Reactant Active Methylene Compound (e.g., Substituted Phenylacetic Acid) Reactant->Reaction Intermediate Chalcone-like Intermediate Reaction->Intermediate Purification Purification (Recrystallization or Chromatography) Intermediate->Purification Product Diaryl Isoxazole Derivative (Drug Candidate) Purification->Product Analysis Characterization (NMR, MS, IR) Product->Analysis

Caption: General synthetic workflow for derivatizing the title compound.

Detailed Experimental Protocol: Synthesis of a Diaryl Isoxazole Derivative

This protocol details a representative synthesis of a potential anti-inflammatory agent starting from this compound and 4-methoxyphenylacetic acid.

Principle: This procedure employs a base-catalyzed Knoevenagel condensation. The aldehyde reacts with the active methylene group of the phenylacetic acid, followed by dehydration, to form a new carbon-carbon double bond, extending the conjugation and creating a diaryl system.

Materials and Reagents:

  • This compound (1.0 eq)

  • 4-Methoxyphenylacetic acid (1.1 eq)

  • Piperidine (0.2 eq, catalyst)

  • Toluene (solvent)

  • Ethyl acetate (for extraction and TLC)

  • Hexane (for TLC and recrystallization)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (drying agent)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.91 g, 10 mmol).

  • Addition of Reagents: Add 4-methoxyphenylacetic acid (1.83 g, 11 mmol) and toluene (40 mL). Stir the mixture to dissolve the solids.

  • Catalyst Addition: Add piperidine (0.2 mL, ~2 mmol) to the reaction mixture.

    • Expert Insight: Piperidine acts as a base to deprotonate the active methylene compound, initiating the condensation. Only a catalytic amount is needed.

  • Heating and Reflux: Heat the mixture to reflux (approx. 110°C) using a heating mantle. Allow the reaction to proceed for 6-8 hours.

  • In-Process Control (TLC Monitoring): Monitor the reaction's progress using TLC (eluent: 7:3 Hexane:Ethyl Acetate). Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the starting aldehyde spot and the appearance of a new, less polar product spot.

  • Reaction Quench and Work-up: Once complete, cool the flask to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual piperidine and other aqueous impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from an ethanol/hexane mixture to yield the pure diaryl isoxazole derivative as a crystalline solid.

    • Self-Validation: A sharp melting point and a single spot on TLC in multiple solvent systems indicate high purity.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Data Presentation: In Vitro Evaluation of Synthesized Agents

The newly synthesized compounds must be evaluated for their biological activity. A standard method is the in vitro enzyme inhibition assay for COX-1 and COX-2. This allows for the determination of potency (IC₅₀ value) and selectivity.

Table 1: Hypothetical In Vitro COX Inhibition Data

CompoundTargetIC₅₀ (nM)Selectivity Index (SI)¹
Synthesized Derivative COX-11500115
COX-2 13
Diclofenac (Standard) COX-1250.83
COX-230
Celecoxib (Standard) COX-14500150
COX-2 30

¹Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.

Data Analysis: The hypothetical data in Table 1 suggests that the synthesized derivative is a potent and highly selective COX-2 inhibitor, with a profile superior to the non-selective drug Diclofenac and comparable to the known selective inhibitor Celecoxib.[1][6]

Conclusion

This compound stands out as a high-potential building block in the development of next-generation anti-inflammatory therapeutics. Its structure is primed for synthetic elaboration into potent and selective inhibitors of key inflammatory targets like COX-2 and p38 MAP kinase. The protocols and strategies outlined in this note provide a robust framework for researchers to leverage this versatile intermediate in drug discovery programs, paving the way for novel treatments for a range of inflammatory conditions.

References

Application Notes and Protocols: Harnessing 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde for the Development of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Platform for Fluorescent Probe Design

In the dynamic fields of cell biology, diagnostics, and drug development, fluorescent probes have emerged as indispensable tools for the real-time visualization of biological processes.[1][2] The rational design of these molecular reporters hinges on the selection of a robust fluorophore scaffold that can be systematically modified to elicit a specific response to an analyte of interest. The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, represents a versatile and increasingly popular platform in the design of novel fluorescent sensors.[3][4] Its inherent electronic properties, synthetic tractability, and stability make it an ideal core for building sophisticated molecular probes.

This technical guide focuses on the utility of a key building block, 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde , in the creation of a new class of fluorescent probes. The presence of an electron-withdrawing 2-fluorophenyl group at the 3-position and a reactive carbaldehyde (aldehyde) at the 5-position provides a unique combination of photophysical tuning and synthetic versatility.[5] The aldehyde functionality serves as a convenient handle for introducing various recognition moieties through well-established chemical transformations, most notably the Knoevenagel condensation.[6][7]

This document will provide a comprehensive overview of the design principles, detailed synthetic protocols, and application workflows for developing a novel styryl-isoxazole based fluorescent probe for the detection of intracellular zinc (Zn²⁺), a critical second messenger involved in a myriad of physiological and pathological processes.

Design Rationale: A Styryl-Isoxazole Probe for "Turn-On" Zinc Sensing

The proposed fluorescent probe, designated Isox-Zn-1 , is designed based on the principles of Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET), two common mechanisms for modulating fluorescence in response to an analyte.[8]

The core structure of Isox-Zn-1 will be a donor-π-acceptor (D-π-A) system. The 3-(2-Fluoro-phenyl)-isoxazole moiety will serve as the electron acceptor and the core of the fluorophore. A Knoevenagel condensation reaction will be employed to introduce a π-conjugated linker and a zinc-responsive donor group. For this purpose, we will utilize a chelating agent known to exhibit a change in its electron-donating ability upon binding to Zn²⁺. A suitable candidate for this is a derivative of di(2-picolyl)amine (DPA), a well-established chelator for zinc ions.

Sensing Mechanism:

In its unbound state, the lone pair of electrons on the nitrogen atom of the DPA moiety can quench the fluorescence of the isoxazole fluorophore through a PET mechanism. Upon chelation with Zn²⁺, the lone pair of electrons becomes involved in coordination with the metal ion, thus inhibiting the PET process. This inhibition of quenching results in a significant enhancement of the fluorescence emission, leading to a "turn-on" response.

cluster_0 Probe in 'Off' State (No Zn²⁺) cluster_1 Probe in 'On' State (with Zn²⁺) Probe_Off Isox-Zn-1 (Free) PET Photoinduced Electron Transfer Probe_Off->PET Excitation Quenched Fluorescence Quenched PET->Quenched Probe_On Isox-Zn-1 + Zn²⁺ No_PET PET Inhibited Probe_On->No_PET Excitation Fluorescence Fluorescence 'Turn-On' No_PET->Fluorescence Zn_ion Zn²⁺ Zn_ion->Probe_On Chelation

Caption: Proposed sensing mechanism of Isox-Zn-1.

Experimental Protocols

Part 1: Synthesis and Characterization of Isox-Zn-1

This section details the synthetic procedure for Isox-Zn-1 starting from this compound.

Materials:

  • This compound (≥97% purity)

  • N,N-bis(pyridin-2-ylmethyl)acetonitrile (or a similar DPA derivative with an active methylene group)

  • Piperidine (catalytic amount)

  • Ethanol (anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer/hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

Synthetic Scheme:

Start 3-(2-Fluoro-phenyl)- isoxazole-5-carbaldehyde Product Isox-Zn-1 Start->Product Piperidine, Ethanol, Reflux Reagent N,N-bis(pyridin-2-ylmethyl) acetonitrile Reagent->Product Knoevenagel Condensation

Caption: Synthesis of Isox-Zn-1 via Knoevenagel condensation.

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in anhydrous ethanol (20 mL).

  • Addition of Reagents: To the solution, add N,N-bis(pyridin-2-ylmethyl)acetonitrile (1.1 mmol) and stir until fully dissolved.

  • Catalysis: Add a catalytic amount of piperidine (approximately 2-3 drops) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce precipitation.

  • Purification: Wash the crude product with cold ethanol. The product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The final product, Isox-Zn-1, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Outcome:

The successful synthesis should yield a styryl-isoxazole derivative with a DPA chelating moiety. The purified product is expected to be a colored solid.

Part 2: Photophysical Characterization

A thorough understanding of the photophysical properties of Isox-Zn-1 is crucial for its application as a fluorescent probe.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Isox-Zn-1 (e.g., 1 mM) in a suitable organic solvent like DMSO or acetonitrile.

  • Absorption and Emission Spectra:

    • Dilute the stock solution to a working concentration (e.g., 10 µM) in a buffer solution (e.g., HEPES buffer, pH 7.4).

    • Record the absorption spectrum to determine the maximum absorption wavelength (λ_abs).

    • Excite the sample at its λ_abs and record the emission spectrum to determine the maximum emission wavelength (λ_em).

  • Quantum Yield Determination: Determine the fluorescence quantum yield (Φ) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Response to Zn²⁺:

    • Titrate the solution of Isox-Zn-1 with increasing concentrations of ZnCl₂.

    • Record the fluorescence emission spectrum after each addition.

    • Plot the fluorescence intensity at λ_em against the Zn²⁺ concentration to determine the probe's sensitivity and detection limit.

  • Selectivity Studies: To assess the selectivity of Isox-Zn-1 for Zn²⁺, perform fluorescence measurements in the presence of other biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺).

Expected Photophysical Properties:

ParameterExpected Value (in HEPES buffer, pH 7.4)
λ_abs (max) ~400-450 nm
λ_em (max) ~500-550 nm
Quantum Yield (Φ) Low in the absence of Zn²⁺, significantly higher in the presence of Zn²⁺
Stokes Shift ~100-150 nm
Response to Zn²⁺ A significant "turn-on" fluorescence response with a low micromolar or nanomolar detection limit.[9]
Part 3: Application in Live-Cell Imaging

This protocol outlines the use of Isox-Zn-1 for imaging intracellular zinc in living cells using fluorescence microscopy.

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • Glass-bottom dishes or chamber slides

  • Phosphate-buffered saline (PBS)

  • Isox-Zn-1 stock solution (in DMSO)

  • Zinc pyrithione (as a zinc ionophore, optional)

  • TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine, a zinc chelator, optional)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂. Seed the cells onto glass-bottom dishes and allow them to adhere and grow to 60-80% confluency.[1][10]

  • Probe Loading:

    • Prepare a working solution of Isox-Zn-1 (e.g., 1-5 µM) in serum-free cell culture medium.

    • Remove the culture medium from the cells and wash them once with PBS.

    • Add the Isox-Zn-1 working solution to the cells and incubate for 15-30 minutes at 37°C. Protect the cells from light during incubation.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS or imaging buffer to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence) to the cells.

    • Place the dish on the stage of the fluorescence microscope.

    • Excite the cells with a light source corresponding to the λ_abs of Isox-Zn-1 and capture the fluorescence emission using the appropriate filter set.

  • Modulating Intracellular Zinc (Optional):

    • To visualize changes in intracellular zinc, treat the cells with a zinc ionophore like zinc pyrithione to increase intracellular Zn²⁺ levels and observe the increase in fluorescence.

    • Conversely, treat the cells with a zinc chelator like TPEN to decrease intracellular Zn²⁺ and observe the decrease in fluorescence.

Expected Results:

Cells loaded with Isox-Zn-1 are expected to show a significant increase in intracellular fluorescence upon an increase in the labile zinc pool, demonstrating the probe's ability to monitor dynamic changes in intracellular Zn²⁺ concentrations.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of sophisticated fluorescent probes. The straightforward Knoevenagel condensation allows for the facile introduction of a wide range of recognition moieties, enabling the development of probes for various analytes. The detailed protocols provided herein for the synthesis, characterization, and application of the novel zinc sensor, Isox-Zn-1, serve as a practical guide for researchers in the field.

The principles and methodologies described can be readily adapted to create a diverse library of isoxazole-based probes targeting other biologically important species such as other metal ions, reactive oxygen species, and specific enzymes. The continued exploration of the isoxazole scaffold will undoubtedly lead to the development of next-generation fluorescent tools with enhanced brightness, photostability, and specificity, further advancing our understanding of complex biological systems.

References

Application Notes & Protocols: A Guide to Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2][3][4][5] Its unique electronic properties and ability to act as a bioisostere for amide or ester functionalities have cemented its role in a multitude of therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs.[4][5][6][7] Among the various synthetic routes, the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile (typically an alkyne) is the most powerful and versatile strategy for constructing the isoxazole core.[2][8][9][10] This guide provides an in-depth exploration of the reaction's mechanism, key methodologies for generating the critical nitrile oxide intermediate, and detailed, field-proven protocols for researchers in organic synthesis and drug development.

Part 1: The [3+2] Cycloaddition: A Mechanistic Overview

The 1,3-dipolar cycloaddition is a pericyclic reaction that proceeds through a concerted mechanism, involving a six-electron, aromatic-like transition state.[2][10] This elegant process allows for the direct and often highly regioselective formation of the C3-C4 carbon-carbon bond of the isoxazole ring.[11]

The reaction's regioselectivity—that is, whether the R¹ group of the nitrile oxide ends up at the C3 or C5 position of the isoxazole—is a critical consideration. It is governed by both steric and electronic factors, which can be understood through Frontier Molecular Orbital (FMO) theory. The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regiochemical outcome is dictated by the orbital coefficients at the reacting atoms; the new sigma bonds form between the atoms with the largest orbital coefficients. In many cases, this leads to the 3,5-disubstituted isoxazole as the major product, but this can be altered by the electronic nature of the substituents or through the use of catalysts.[12][13][14]

Caption: General mechanism of the [3+2] cycloaddition.

Part 2: The Crucial Intermediate: In Situ Generation of Nitrile Oxides

Nitrile oxides are highly reactive and prone to dimerization into furoxans, making them unsuitable for isolation. Consequently, they are almost universally generated in situ for immediate reaction with the dipolarophile. The choice of generation method is critical and depends on the stability of the starting materials and the desired reaction conditions.

Key Generation Methodologies:

  • Dehydrohalogenation of Hydroximoyl Halides: This is the classical Huisgen method. An aldoxime is first converted to a hydroximoyl halide (commonly a chloride using N-chlorosuccinimide, NCS) which is then treated with a non-nucleophilic base, such as triethylamine (TEA), to eliminate HCl and form the nitrile oxide.[8][15]

  • Oxidation of Aldoximes: This is a more direct and often milder approach. A wide range of oxidants can be employed, including sodium hypochlorite (bleach), Chloramine-T, and hypervalent iodine reagents like (diacetoxyiodo)benzene (PIDA) or [bis(trifluoroacetoxy)iodo]benzene (PIFA).[2][16][17] This method avoids the need to pre-form the hydroximoyl chloride.

  • Dehydration of Nitroalkanes: Primary nitroalkanes can be dehydrated using reagents like phenyl isocyanate in the presence of a catalytic amount of base to yield nitrile oxides. This is particularly useful for aliphatic nitrile oxides.[18]

  • Modern Photoredox Methods: Recent advances have enabled the generation of nitrile oxides from hydroxyimino acids using visible-light photoredox catalysis, offering a metal-free and exceptionally mild alternative.[19]

Nitrile_Oxide_Generation Aldoxime Aldoxime (R-CH=NOH) Hydroximoyl_Chloride Hydroximoyl Chloride (R-C(Cl)=NOH) Aldoxime->Hydroximoyl_Chloride  NCS or NaOCl Nitrile_Oxide Nitrile Oxide (R-C≡N+-O-) Aldoxime->Nitrile_Oxide Oxidant (e.g., PIFA, Chloramine-T) Hydroximoyl_Chloride->Nitrile_Oxide Base (e.g., Et3N) -HCl Nitroalkane Primary Nitroalkane (R-CH2NO2) Nitroalkane->Nitrile_Oxide Dehydrating Agent (e.g., PhNCO)

Caption: Common pathways for the in situ generation of nitrile oxides.

Part 3: Application Protocols

The following protocols are designed to be robust and illustrative of the primary synthetic strategies.

Protocol 1: Classic Synthesis via Dehydrohalogenation of a Hydroximoyl Chloride

Principle: This two-step, one-pot procedure first generates the hydroximoyl chloride from an aldoxime, which is then immediately converted to the nitrile oxide in the presence of an alkyne to yield the 3,5-disubstituted isoxazole.

Materials & Reagents:

  • Aromatic Aldoxime (e.g., Benzaldehyde oxime)

  • Terminal Alkyne (e.g., Phenylacetylene)

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate, Hexanes, Brine, Magnesium Sulfate

Step-by-Step Procedure:

  • Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), dissolve the aromatic aldoxime (1.0 eq) in anhydrous DMF (or DCM) to a concentration of ~0.5 M.

  • Chlorination: Add NCS (1.05 eq) portion-wise to the solution at 0 °C (ice bath). Stir the reaction for 1-2 hours at room temperature. Monitor the formation of the hydroximoyl chloride by TLC.

    • Scientist's Note: Portion-wise addition of NCS helps to control the exotherm of the reaction. DMF is a good solvent for this step but can be difficult to remove; DCM is a common alternative.

  • Cycloaddition: To the solution containing the freshly prepared hydroximoyl chloride, add the terminal alkyne (1.1 eq).

  • Nitrile Oxide Generation: Cool the mixture to 0 °C and add a solution of TEA (1.2 eq) in the reaction solvent dropwise over 30-60 minutes using a syringe pump.

    • Causality: Slow addition of the base is crucial. It ensures that the concentration of the reactive nitrile oxide remains low, minimizing its dimerization to the unwanted furoxan byproduct.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor for product formation by TLC.

  • Work-up: Quench the reaction with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (typically using a hexanes/ethyl acetate gradient) to afford the pure 3,5-disubstituted isoxazole.

Protocol 2: Ruthenium-Catalyzed Regioselective Synthesis of 3,4-Disubstituted Isoxazoles

Principle: Thermal cycloadditions often yield 3,5-disubstituted products. Ruthenium catalysts reverse this inherent regioselectivity, providing a reliable route to the valuable 3,4-disubstituted isomers.[11][20][21][22]

Materials & Reagents:

  • Hydroximoyl Chloride (prepared separately)

  • Terminal Alkyne

  • [Cp*RuCl(cod)] (Cyclopentadienylruthenium complex) or similar Ru(II) catalyst

  • Diisopropylethylamine (DIPEA)

  • Anhydrous 1,4-Dioxane or Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the hydroximoyl chloride (1.0 eq), the terminal alkyne (1.1 eq), and the Ru(II) catalyst (5 mol%).

  • Solvent & Base: Add anhydrous 1,4-dioxane (~0.2 M) via syringe, followed by DIPEA (1.5 eq).

    • Scientist's Note: DIPEA is used as a bulky, non-nucleophilic base. The ruthenium catalyst coordinates to the alkyne, altering its electronic properties and directing the cycloaddition to favor the 3,4-substitution pattern.[21][22] This is a prime example of catalyst-controlled regioselectivity.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the solvent in vacuo. The crude product is then purified directly by flash column chromatography on silica gel to isolate the 3,4-disubstituted isoxazole.

Protocol 3: Green, Ultrasound-Assisted Synthesis in Water

Principle: This protocol leverages the principles of green chemistry by using water as the solvent and ultrasound irradiation to accelerate the reaction, often reducing reaction times from hours to minutes.[1][23][24][25][26] This example describes a three-component reaction.

Materials & Reagents:

  • Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde)

  • Ethyl Acetoacetate

  • Hydroxylamine Hydrochloride

  • Vitamin B1 (Thiamine hydrochloride) as a biocompatible catalyst

  • Deionized Water

  • Ethanol (for recrystallization)

  • Ultrasonic Bath/Processor

Step-by-Step Procedure:

  • Mixing: In a 50 mL flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and Vitamin B1 (0.1 mmol) in 10 mL of deionized water.[1]

  • Sonication: Place the flask in an ultrasonic bath, ensuring the water level in the bath is similar to the reaction mixture level. Irradiate the mixture with ultrasound (e.g., 40 kHz) at room temperature for 30-60 minutes.[1]

    • Causality: Ultrasound facilitates the reaction through acoustic cavitation, which creates localized hot spots with immense temperatures and pressures. This provides the energy for the reaction to proceed rapidly without bulk heating, improving energy efficiency and often increasing yields.[1][23]

  • Isolation: Monitor the reaction by TLC. Upon completion, the solid product often precipitates directly from the aqueous solution.

  • Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization from ethanol to afford the pure isoxazole derivative.[1]

Part 4: Data Summary & Workflow

Table 1: Comparison of Isoxazole Synthesis Protocols
FeatureProtocol 1 (Classic Huisgen)Protocol 2 (Ru-Catalyzed)Protocol 3 (Ultrasound)
Key Reagents NCS, TEA[Cp*RuCl(cod)], DIPEAVitamin B1, H₂O
Primary Product 3,5-disubstituted3,4-disubstituted3,4,5-trisubstituted
Regioselectivity Electronically controlledCatalyst controlled[21][22]Substrate controlled
Conditions 0 °C to RT, 12-18 hRoom Temperature, 12-24 hRoom Temperature, 30-60 min
Solvent DMF, DCMDioxane, THFWater[1]
Advantages Widely applicable, well-establishedExcellent control for 3,4-isomersExtremely fast, green, simple work-up
Disadvantages Potential for furoxan byproductRequires expensive catalystSubstrate scope can be limited

Experimental Workflow Diagram (Protocol 2)

Experimental_Workflow Start 1. Combine Reagents - Hydroximoyl Chloride - Alkyne - Ru Catalyst - Dioxane & DIPEA Reaction 2. Stir at Room Temp (12-24 hours) Under Inert Atmosphere Start->Reaction Monitoring 3. Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction If incomplete Workup 4. Solvent Evaporation (Rotary Evaporator) Monitoring->Workup If complete Purification 5. Flash Column Chromatography (Silica Gel) Workup->Purification Analysis 6. Characterization (NMR, MS, etc.) Purification->Analysis Final_Product Pure 3,4-Disubstituted Isoxazole Analysis->Final_Product

Caption: Workflow for Ru-catalyzed synthesis of 3,4-disubstituted isoxazoles.

Part 5: Troubleshooting & Key Considerations

  • Furoxan Formation: The primary side reaction is the dimerization of the nitrile oxide. To minimize this, ensure the base (e.g., TEA) is added slowly to the solution containing the alkyne, keeping the instantaneous concentration of the nitrile oxide low.

  • Analyzing Regioisomers: If a mixture of regioisomers is formed, they can often be separated by careful column chromatography. The ratio can be determined by ¹H NMR analysis, as the chemical shift of the C4-proton is distinct for the 3,5- and 3,4-isomers.

  • Substrate Compatibility: Highly electron-deficient alkynes may react sluggishly in thermal cycloadditions but can be more reactive in catalyzed versions. Sterically hindered aldoximes or alkynes may require longer reaction times or elevated temperatures.

Conclusion

The 1,3-dipolar cycloaddition remains the cornerstone of isoxazole synthesis, offering unparalleled flexibility and efficiency. By understanding the underlying mechanism and the nuances of nitrile oxide generation, researchers can access a vast chemical space of isoxazole derivatives. The choice between classical thermal methods, modern catalytic protocols for regiocontrol, or green, ultrasound-assisted techniques allows chemists to tailor their synthetic strategy to the specific target molecule and desired laboratory workflow. These robust protocols provide a solid foundation for the synthesis of novel isoxazole-containing compounds destined for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Multi-Component Synthesis of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The isoxazole core is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically approved drugs due to its wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Traditional synthetic routes to these valuable heterocycles often involve multi-step procedures with harsh conditions and the use of hazardous reagents. Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like isoxazole derivatives in a single step from three or more starting materials.[1][4] This approach aligns with the principles of green chemistry by offering high atom economy, procedural simplicity, and often milder reaction conditions.[4][5]

This comprehensive guide provides detailed application notes and protocols for the synthesis of isoxazole derivatives via MCRs, focusing on practical insights and the rationale behind experimental design.

I. Synthesis of 4-Arylidene-3-methylisoxazol-5(4H)-ones via a One-Pot Three-Component Reaction

This protocol describes a widely used MCR for the synthesis of 4-arylidene-3-methylisoxazol-5(4H)-ones, which are valuable intermediates in organic synthesis and possess biological activity.[4][6] The reaction involves the condensation of an aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride.

Reaction Principle and Mechanism

The reaction proceeds through a cascade of events initiated by the formation of an oxime intermediate from the β-ketoester and hydroxylamine. This is followed by cyclization to form the isoxazole ring and a subsequent Knoevenagel condensation with the aromatic aldehyde.[6] The choice of catalyst is crucial and can significantly influence the reaction rate and yield. Various catalysts, including ionic liquids, organocatalysts, and even green alternatives like fruit juices, have been successfully employed.[4][6][7][8]

MCR_Mechanism cluster_0 Step 1: Oxime Formation & Cyclization cluster_1 Step 2: Knoevenagel Condensation A Ethyl Acetoacetate C Oxime Intermediate A->C + Hydroxylamine B Hydroxylamine Hydrochloride B->C D 3-Methylisoxazol-5(4H)-one C->D Cyclization F Final Product D->F + Aldehyde E Aromatic Aldehyde E->F

Caption: Mechanism for the synthesis of 4-arylidene-3-methylisoxazol-5(4H)-ones.

Detailed Experimental Protocol

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride

  • Catalyst (e.g., Ionic Liquid, Itaconic Acid, or Pyruvic Acid)[5][6]

  • Solvent (e.g., Water, Ethanol, or aqueous media)[4][5]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and hydroxylamine hydrochloride (10 mmol).[9]

  • Solvent and Catalyst Addition: Add the chosen solvent (20 mL) and the catalyst (e.g., 5-10 mol%).[9][5] The choice of catalyst and solvent can be optimized for specific substrates. For instance, water is an excellent green solvent for many of these reactions.[9][4]

  • Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring.[9] The reaction time can vary from 15 minutes to a few hours depending on the substrates and catalyst used.[9][5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product often precipitates out of the solution.[9] Collect the precipitate by vacuum filtration and wash it with cold water.[9] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[9][6]

Data Summary: Catalyst and Condition Comparison
CatalystSolventTemperature (°C)TimeYield (%)Reference
Ionic LiquidVariesRefluxVaries20-96[6]
Itaconic AcidWater50 (Ultrasound)15 min95[5][10]
Pyruvic AcidWaterRoom Temp.VariesHigh[5]
Fe2O3 NPsWaterRoom Temp. (Ultrasound)20-35 min84-91[5]
Vitamin B1Water20 (Ultrasound)30 min92[9]
NoneWaterReflux3 hHigh[9]

II. Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

Another prominent MCR for isoxazole synthesis is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[2][11] This method allows for the synthesis of 3,5-disubstituted isoxazoles, which are also of significant interest in medicinal chemistry.[11] The nitrile oxides are typically generated in situ from aldoximes or hydroxyimidoyl chlorides.[11][12]

Reaction Principle and Mechanism

The core of this reaction is the [3+2] cycloaddition between the nitrile oxide (the 1,3-dipole) and the alkyne (the dipolarophile). The regioselectivity of the cycloaddition is a key aspect, which can be influenced by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.

Cycloaddition_Workflow Start Starting Materials (Hydroxyimidoyl Chloride, Terminal Alkyne) Catalyst Catalyst Addition (e.g., Cu/Al2O3) Start->Catalyst Reaction Ball-Milling (Solvent-free) Catalyst->Reaction Workup Work-up (Extraction, Chromatography) Reaction->Workup Product 3,5-Disubstituted Isoxazole Workup->Product

Caption: Experimental workflow for mechanochemical synthesis of 3,5-isoxazoles.

Detailed Experimental Protocol (Mechanochemical Synthesis)

This protocol is based on a solvent-free, mechanochemical approach which is environmentally friendly and often leads to high yields in short reaction times.[11]

Materials:

  • Hydroxyimidoyl chloride derivative

  • Terminal alkyne

  • Cu/Al2O3 nanocomposite catalyst[11]

  • Ball mill with milling jars and balls

  • Standard laboratory glassware for work-up

Procedure:

  • Reaction Setup: In a milling jar, place the hydroxyimidoyl chloride (1 mmol), the terminal alkyne (1.2 mmol), and the Cu/Al2O3 catalyst (5 mol%).

  • Mechanochemical Reaction: Mill the mixture at a specified frequency (e.g., 25 Hz) for a designated time (typically 30-60 minutes). The progress of the reaction can be monitored by taking small aliquots and analyzing them by TLC.

  • Work-up and Purification: After the reaction is complete, extract the contents of the milling jar with a suitable organic solvent (e.g., ethyl acetate). Filter the catalyst and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

III. Advanced and Greener Methodologies

The field of MCRs for isoxazole synthesis is continually evolving, with a strong emphasis on developing more sustainable and efficient protocols.

Ultrasound and Microwave-Assisted Synthesis

The use of ultrasound or microwave irradiation can significantly accelerate reaction rates and improve yields.[5][10] These techniques provide energy to the reaction mixture in a more efficient manner than conventional heating, often leading to shorter reaction times and cleaner reaction profiles.[5] For example, ultrasound-assisted synthesis of 4H-isoxazol-5-ones in the presence of itaconic acid achieved a 95% yield in just 15 minutes, compared to 90% yield in 3 hours with conventional heating.[5][10]

Electrochemical Synthesis

A recent innovation is the use of electrochemistry to drive the MCR. An electrochemical annulation via a four-component domino reaction has been developed to assemble 3,5-disubstituted isoxazoles.[13] This method avoids the need for chemical oxidants and offers high functional group tolerance and operational simplicity.[13]

IV. Trustworthiness and Self-Validation

The protocols described herein are designed to be robust and reproducible. Key to ensuring success is the careful control of reaction parameters:

  • Purity of Reagents: The use of high-purity starting materials is essential for clean reactions and high yields.

  • Stoichiometry: Precise control of the stoichiometry of the reactants is crucial in MCRs to avoid the formation of side products.

  • Monitoring Reaction Progress: Regular monitoring by TLC is vital to determine the optimal reaction time and prevent product degradation.

  • Thorough Characterization: The final products should be thoroughly characterized by standard analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm their structure and purity.

By adhering to these principles, researchers can confidently apply these multi-component strategies for the efficient and sustainable synthesis of a diverse range of isoxazole derivatives for applications in drug discovery and materials science.

References

Troubleshooting & Optimization

optimizing reaction conditions for 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde

Welcome to the technical support guide for the synthesis and optimization of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested answers to common challenges encountered during the synthesis of this valuable heterocyclic intermediate.[1][2] Our approach is rooted in explaining the fundamental chemical principles behind each step, enabling you to not only solve immediate problems but also to build a robust and optimized synthetic process.

Part 1: Strategic Synthesis Planning - FAQs

Before initiating any synthesis, selecting the most appropriate route based on available starting materials, scale, and laboratory capabilities is critical. This section addresses the primary strategic decisions.

Q1: What are the most viable synthetic routes to prepare this compound?

A1: There are three principal and well-established strategies for constructing the target molecule. The choice depends heavily on the complexity and availability of the precursors.

  • Route A: Cyclization of a Chalcone Derivative: This is a robust and common method involving the reaction of an α,β-unsaturated ketone (a chalcone) with hydroxylamine hydrochloride.[3][4] The chalcone itself is readily prepared via a Claisen-Schmidt condensation.

  • Route B: 1,3-Dipolar Cycloaddition: This classic isoxazole synthesis involves the reaction of a nitrile oxide (generated in situ from 2-fluorobenzaldehyde oxime) with an alkyne bearing an aldehyde or a protected aldehyde equivalent.[5]

  • Route C: Post-Modification of the Isoxazole Ring: This strategy involves first synthesizing the 3-(2-fluorophenyl)isoxazole core and then introducing the C5-aldehyde. This can be achieved either by formylation of the heterocycle (e.g., via a Vilsmeier-Haack reaction) or by oxidation of a precursor like (3-(2-fluorophenyl)isoxazol-5-yl)methanol.[6][7]

Diagram: Synthetic Route Decision Framework

This diagram outlines the decision-making process for selecting a synthetic strategy.

G cluster_start Starting Materials cluster_route Primary Synthetic Transformation cluster_end Final Product A 2-Fluoroacetophenone & Propargyl Aldehyde RouteA Route A: Chalcone Formation & Cyclization A->RouteA B 2-Fluorobenzaldehyde & (Protected) Propargyl Aldehyde RouteB Route B: 1,3-Dipolar Cycloaddition B->RouteB C 3-(2-Fluorophenyl)isoxazole or C5-Methanol Precursor RouteC Route C: C5 Functionalization (Oxidation / Formylation) C->RouteC Product 3-(2-Fluorophenyl)- isoxazole-5-carbaldehyde RouteA->Product RouteB->Product RouteC->Product

Caption: High-level overview of the main synthetic pathways.

Part 2: Troubleshooting Guide - Low Yields and Side Reactions

This section addresses the most common issues encountered during synthesis, providing explanations and actionable solutions.

Q2: My reaction of 2-fluoroacetophenone oxime with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to form the isoxazole ring is giving a low yield. What are the likely causes?

A2: This reaction proceeds via an initial condensation of the activated methyl group of the acetophenone oxime with DMF-DMA to form an enaminone intermediate, which then cyclizes.[8][9] Low yields are typically traced to two main issues:

  • Incomplete Enaminone Formation: The initial condensation is the rate-limiting step. Ensure your DMF-DMA is of high quality and anhydrous. The reaction often benefits from elevated temperatures (reflux in a high-boiling solvent like xylene or pyridine) to drive the elimination of methanol.[9][10]

  • Sub-optimal Cyclization Conditions: The subsequent cyclization to the isoxazole involves the elimination of dimethylamine. This step can be sensitive to acid/base catalysis. If the reaction stalls after the enaminone is formed (which can be monitored by TLC or ¹H NMR), the addition of a catalytic amount of a mild acid might facilitate the ring closure.

ParameterRecommendationRationale
Solvent Xylene or PyridineHigh boiling point drives the reaction forward by removing methanol byproduct.[10]
Temperature Reflux (110-140 °C)Provides sufficient activation energy for the initial condensation step.
Reagents Use fresh, anhydrous DMF-DMADMF-DMA is moisture-sensitive; hydrolysis reduces its effectiveness.
Monitoring TLC or ¹H NMRCheck for the disappearance of the starting oxime and the formation of the enaminone intermediate.
Q3: I am attempting the Vilsmeier-Haack formylation of 3-(2-fluorophenyl)isoxazole, but the reaction is incomplete and I see significant starting material recovery. How can I improve this?

A3: The Vilsmeier-Haack reaction introduces a formyl group onto electron-rich aromatic systems.[7] The isoxazole ring is only moderately activated, so reaction conditions are key.

  • Vilsmeier Reagent Stoichiometry: The active electrophile, the chloroiminium ion, is formed from phosphorus oxychloride (POCl₃) and DMF.[11] Using an insufficient amount of POCl₃ is a common error. A molar ratio of at least 1.5 to 2.0 equivalents of POCl₃ relative to the isoxazole substrate is recommended to ensure complete formation of the Vilsmeier reagent.

  • Reaction Temperature and Time: This transformation often requires heating. Start the reaction at 0°C during the addition of POCl₃ to DMF, but then allow it to warm to room temperature and subsequently heat to 50-80°C for several hours.[12] The progress should be monitored carefully by TLC.

  • Work-up Procedure: The intermediate iminium salt must be hydrolyzed to the aldehyde. This is typically achieved by pouring the reaction mixture onto ice and then neutralizing with a base like sodium bicarbonate or sodium hydroxide. Incomplete hydrolysis can lead to lower yields of the desired aldehyde.

Q4: I am oxidizing (3-(2-Fluorophenyl)isoxazol-5-yl)methanol to the aldehyde, but I am forming the corresponding carboxylic acid as a major byproduct. How can I achieve selective oxidation?

A4: Over-oxidation is a classic challenge when converting a primary alcohol to an aldehyde. The choice of oxidant and careful control of reaction conditions are paramount to prevent the formation of the highly stable carboxylic acid hydrate in the presence of water, which is then further oxidized.

  • Use Mild, Selective Oxidants: Aggressive oxidants like potassium permanganate or chromic acid will almost certainly lead to the carboxylic acid. Milder, more selective reagents are required.

  • Control Stoichiometry and Temperature: Use only a slight excess (1.05-1.2 equivalents) of the oxidizing agent. Running the reaction at low temperatures (e.g., 0°C or room temperature) helps to control the reaction rate and minimize over-oxidation.

Table: Comparison of Selective Oxidizing Agents

Oxidizing SystemTypical ConditionsProsCons
TEMPO / Iodine NaHCO₃, EtOH/H₂O/Benzene, 20°CHigh selectivity, mild conditions, good yield reported for this specific transformation.[6]Requires a biphasic system; TEMPO can be expensive.
Dess-Martin Periodinane (DMP) CH₂Cl₂, Room TemperatureVery mild, high yields, simple workup.DMP is shock-sensitive and expensive for large-scale work.
Pyridinium Chlorochromate (PCC) CH₂Cl₂, Room TemperatureEffective and widely used.Chromium waste is toxic and requires special disposal.

Part 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step procedures for a recommended synthetic route.

Protocol 1: Synthesis via Oxidation of (3-(2-Fluorophenyl)isoxazol-5-yl)methanol

This two-step route is often reliable, starting from the commercially available 2-fluoroacetophenone.

Step 1: Synthesis of 2-Fluoroacetophenone Oxime [13]

  • To a round-bottomed flask, add hydroxylamine hydrochloride (1.5 eq.) and anhydrous sodium acetate (2.3 eq.).

  • Add 2-fluoroacetophenone (1.0 eq.) followed by anhydrous methanol.

  • Fit the flask with a reflux condenser and heat the mixture at 80°C for 3 hours.

  • Cool the reaction to room temperature and add water.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude oxime, which is often used directly in the next step.

Step 2: Synthesis of 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde via TEMPO/Iodine Oxidation [6]

  • Dissolve the precursor alcohol, (3-(2-Fluorophenyl)isoxazol-5-yl)methanol (1.0 eq.), in benzene.

  • Add an aqueous solution of sodium bicarbonate (approx. 1.2 M).

  • Add TEMPO (0.1 eq.) to the biphasic mixture.

  • Add a solution of iodine (2.0 eq.) in ethanol dropwise while stirring vigorously at room temperature.

  • Stir the reaction for 9-12 hours, monitoring by TLC until the starting material is consumed.

  • Dilute the mixture with ethyl acetate and wash with an aqueous solution of Na₂S₂O₃ to quench excess iodine.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography (silica gel, petroleum ether/ethyl acetate gradient) to yield the pure aldehyde.

Diagram: Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve low-yield issues.

G start Low Yield Observed check_sm 1. Verify Starting Material Purity & Stoichiometry start->check_sm sm_ok Purity & Ratio OK? check_sm->sm_ok analyze_crude 2. Analyze Crude Reaction Mixture (TLC, NMR, LCMS) identify_byproducts Byproducts Identified? analyze_crude->identify_byproducts sm_ok->analyze_crude Yes purify_sm Purify/Re-weigh Starting Materials sm_ok->purify_sm No side_reaction Address Specific Side Reaction (e.g., change oxidant, add slowly) identify_byproducts->side_reaction Yes incomplete_reaction Incomplete Reaction: Increase Time/Temp or Add More Reagent identify_byproducts->incomplete_reaction No (Only SM remains) purify_sm->start optimize_cond 3. Optimize Reaction Conditions (Temp, Time, Solvent, Catalyst) success Yield Improved optimize_cond->success side_reaction->optimize_cond incomplete_reaction->optimize_cond

Caption: A systematic approach to troubleshooting low reaction yields.

References

Technical Support Center: Purification of 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered during the purification of this important heterocyclic aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. Common impurities may include unreacted starting materials, such as 2-fluorobenzaldehyde or the corresponding chalcone if that pathway is used.[1][2] Over-oxidation of the aldehyde can lead to the formation of the corresponding carboxylic acid. Incomplete reactions or side reactions might also result in residual hydroxylamine or related byproducts.[3]

Q2: My purified this compound is a yellowish solid, but the literature reports it as white. What could be the cause?

A2: A yellowish tint can indicate the presence of residual starting materials or byproducts from the synthesis. It could also suggest minor degradation of the compound. Purification by column chromatography or recrystallization should yield a white to off-white solid.

Q3: I am observing decomposition of my compound during column chromatography on silica gel. Is this a known issue?

A3: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to decomposition or aldol-type side reactions.[4] If you suspect this is occurring, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system, followed by flushing with the eluent alone before loading your sample. Alternatively, using a less acidic stationary phase like alumina (basic or neutral) could be a viable option.

Q4: Can I use recrystallization as the sole purification method for this compound?

A4: Recrystallization can be a very effective method, particularly if the crude product is relatively pure. However, if the crude material contains a significant amount of impurities with similar solubility profiles, column chromatography may be necessary as a preliminary purification step.

Q5: What is the approximate melting point of pure this compound?

A5: The reported melting point for this compound is in the range of 73-79 °C. A broad melting range can indicate the presence of impurities.

Purification Strategy Decision Workflow

The choice of purification technique depends on the scale of your reaction and the nature of the impurities. The following workflow can help guide your decision.

PurificationWorkflow start Crude Product check_purity Assess Purity (TLC/¹H NMR) start->check_purity high_purity High Purity (>90%) check_purity->high_purity Yes low_purity Low Purity (<90%) check_purity->low_purity No recrystallization Recrystallization high_purity->recrystallization column_chromatography Column Chromatography low_purity->column_chromatography alternative_method Alternative Method: Bisulfite Adduct Formation low_purity->alternative_method final_product Pure Product recrystallization->final_product column_chromatography->recrystallization Optional Polishing column_chromatography->final_product alternative_method->final_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Purification by Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids. The key is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Issue Potential Cause Troubleshooting Steps
Low Recovery The compound is too soluble in the chosen solvent, even at low temperatures.- Try a less polar solvent or a solvent mixture. For example, if you are using pure ethanol, try an ethanol/water mixture.[5] - Ensure you are using the minimum amount of hot solvent to dissolve the compound. - Cool the solution slowly to allow for maximum crystal formation.
Oiling Out The compound is precipitating as a liquid instead of a solid.- The boiling point of the solvent may be too high. Try a lower-boiling point solvent. - The solution may be supersaturated. Try adding a seed crystal or scratching the inside of the flask to induce crystallization. - Use a more polar solvent system.
No Crystals Form The solution is not supersaturated, or the compound is very soluble.- Concentrate the solution by evaporating some of the solvent. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). - Add a co-solvent in which the compound is insoluble (e.g., add water dropwise to an ethanol solution).
Experimental Protocol: Recrystallization
  • Solvent Screening: In parallel on a small scale, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures like ethanol/water).

  • Dissolution: In a flask, add the crude this compound and the chosen solvent system. Heat the mixture with stirring until the solid completely dissolves. Add the solvent in small portions to ensure you are using the minimum amount.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Troubleshooting Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[6]

Issue Potential Cause Troubleshooting Steps
Poor Separation The eluent system is not optimal.- Adjust the polarity of the eluent. If the compounds are eluting too quickly, decrease the polarity (e.g., increase the hexane to ethyl acetate ratio). If they are not moving, increase the polarity. - Perform a thorough TLC analysis with different solvent systems to find the optimal conditions before running the column.
Band Tailing The compound is interacting too strongly with the silica gel.- Add a small amount of a more polar solvent (e.g., a few drops of methanol) to the eluent. - For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can improve peak shape.[7]
Compound Decomposition The compound is unstable on silica gel.- As mentioned in the FAQs, consider using neutralized silica gel or an alternative stationary phase like alumina.[4] - Work quickly and avoid prolonged exposure of the compound to the silica gel.
Experimental Protocol: Column Chromatography

A general procedure for the purification of 3-substituted isoxazole-5-carbaldehydes involves column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system.[8]

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a 4:1 to 5:1 mixture of petroleum ether/ethyl acetate).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Alternative Purification Method: Bisulfite Adduct Formation

For aldehydes that are difficult to purify by conventional methods, formation of a bisulfite adduct can be a highly effective technique.[9][10][11] The aldehyde reacts with sodium bisulfite to form a water-soluble salt, which can be separated from non-aldehyde impurities by extraction. The aldehyde can then be regenerated by treatment with a base.[12][13]

Workflow for Bisulfite Adduct Purification

BisulfiteWorkflow start Crude Aldehyde (in organic solvent) add_bisulfite Add Saturated NaHSO₃ Solution start->add_bisulfite extraction Liquid-Liquid Extraction add_bisulfite->extraction aqueous_phase Aqueous Phase (contains bisulfite adduct) extraction->aqueous_phase Adduct organic_phase Organic Phase (contains impurities) extraction->organic_phase Impurities basify Basify Aqueous Phase (e.g., with NaOH) aqueous_phase->basify extract_aldehyde Extract with Organic Solvent basify->extract_aldehyde final_product Pure Aldehyde extract_aldehyde->final_product

Caption: Workflow for purification via bisulfite adduct formation.

References

Technical Support Center: Synthesis of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted isoxazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable heterocyclic compounds. Isoxazoles are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] However, their synthesis is not without its difficulties. This guide provides in-depth, field-proven insights in a question-and-answer format to troubleshoot specific experimental issues and offer practical solutions.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of substituted isoxazoles, offering probable causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Isoxazole Product

Question: I am performing a 1,3-dipolar cycloaddition to synthesize a 3,5-disubstituted isoxazole, but my yields are consistently low, or I'm not getting any product at all. What could be the issue?

Answer: Low yields in 1,3-dipolar cycloadditions for isoxazole synthesis are a frequent challenge.[4] The primary culprit is often the instability of the nitrile oxide intermediate.[5][6]

Causality and Solutions:

  • Nitrile Oxide Dimerization: Nitrile oxides are prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), a significant competing side reaction that consumes your intermediate.[4][5]

    • Solution: Generate the nitrile oxide in situ in the presence of your alkyne (dipolarophile).[6] This ensures that the nitrile oxide reacts in the desired cycloaddition as it is formed, minimizing its concentration and thus the rate of dimerization. A common and effective method is the slow addition of a non-nucleophilic base, such as triethylamine, to a solution of the corresponding hydroximoyl chloride and the alkyne.[6]

  • Inefficient Nitrile Oxide Generation: The method used to generate the nitrile oxide might not be optimal for your specific substrate.

    • Solution: Several methods exist for generating nitrile oxides. The classic approach involves the dehydrohalogenation of hydroximoyl chlorides.[6] Alternatively, the oxidation of aldoximes is a widely used method.[1][6] Oxidizing agents like sodium hypochlorite or hypervalent iodine reagents can be effective.[1][6] If one method fails, trying an alternative is a logical next step.

  • Poor Reactivity of the Dipolarophile: Your alkyne might not be sufficiently reactive under the chosen reaction conditions.

    • Solution: Electron-deficient alkynes generally react faster in 1,3-dipolar cycloadditions. If you are using an electron-rich alkyne, you may need to employ more forcing conditions, such as higher temperatures. However, be mindful that higher temperatures can also accelerate the dimerization of the nitrile oxide.[4] Metal catalysis, particularly with copper(I) or ruthenium(II), can significantly enhance the rate and efficiency of the cycloaddition, even with less reactive alkynes.[1][7]

Problem 2: Formation of an Undesired Regioisomer

Question: My 1,3-dipolar cycloaddition is producing a mixture of regioisomers (e.g., 3,5- and 3,4-disubstituted isoxazoles), and I need to selectively synthesize one over the other. How can I control the regioselectivity?

Answer: Achieving high regioselectivity is a critical and often challenging aspect of substituted isoxazole synthesis, particularly in 1,3-dipolar cycloadditions and condensations of unsymmetrical β-dicarbonyl compounds.[8][9][10][11]

Causality and Solutions:

  • Electronic and Steric Effects: The regiochemical outcome of a 1,3-dipolar cycloaddition is governed by the electronic and steric properties of both the nitrile oxide and the alkyne.[4] Generally, the reaction is under frontier molecular orbital (FMO) control.

    • Solution: While predicting the major regioisomer can be complex, a general guideline is that for terminal alkynes, the reaction often yields the 3,5-disubstituted isoxazole. However, this is not always the case. A thorough understanding of the electronic nature of your substituents is crucial. Computational studies can also help predict the regiochemical outcome.[12]

  • Reaction Conditions: Solvent and temperature can significantly influence regioselectivity.[4]

    • Solution: Experiment with a range of solvents. In some cases, more polar or fluorinated solvents have been shown to enhance regioselectivity.[4] Temperature optimization is also key; running the reaction at lower temperatures may favor the formation of one regioisomer.

  • Catalyst Control: The choice of catalyst can be a powerful tool to direct the regioselectivity of the cycloaddition.

    • Solution: Copper(I)-catalyzed cycloadditions (a "click" reaction variant) with terminal alkynes are known to be highly regioselective, typically affording the 3,5-disubstituted isoxazole.[3] Ruthenium(II) catalysts can also provide high yields and regioselectivity for both 3,5- and 3,4,5-trisubstituted isoxazoles.[7]

  • Condensation of Unsymmetrical 1,3-Diketones: The reaction of an unsymmetrical 1,3-diketone with hydroxylamine can lead to a mixture of 3,5-disubstituted isoxazoles.[11][13]

    • Solution: The regioselectivity in this case is determined by which carbonyl group is more reactive towards hydroxylamine. By carefully controlling the pH and temperature, it is possible to favor the formation of one regioisomer.[14] Alternatively, using a β-enamino diketone precursor can offer better regiochemical control.[11][15]

Problem 3: Difficulty in Synthesizing Polysubstituted Isoxazoles

Question: I am trying to synthesize a 3,4,5-trisubstituted isoxazole, but the methods I've tried are either low-yielding or not applicable to my substrate. What are some effective strategies?

Answer: The synthesis of polysubstituted, particularly trisubstituted, isoxazoles presents a greater challenge than their less substituted counterparts.[8][10][16] Many common methods are limited to mono- or disubstituted derivatives.

Causality and Solutions:

  • Steric Hindrance: Introducing multiple substituents around the isoxazole ring can lead to significant steric hindrance, slowing down the desired reaction or favoring side reactions.

    • Solution 1: Electrophilic Cyclization: An effective method for synthesizing 3,4,5-trisubstituted isoxazoles is the electrophilic cyclization of Z-O-methyl oximes of 2-alkyn-1-ones. This approach is tolerant of a wide variety of functional groups and can be scaled up.[17] The resulting 4-halo-isoxazoles are versatile intermediates for further functionalization via cross-coupling reactions.[17]

    • Solution 2: Modified Cycloaddition: While traditional 1,3-dipolar cycloadditions with internal alkynes can be sluggish and non-regioselective, ruthenium(II)-catalyzed cycloadditions can overcome these limitations, providing good yields of 3,4,5-trisubstituted isoxazoles.[7] Another approach involves the cycloaddition of nitrile oxides with activated alkenes like 1,3-diketones or β-ketoesters, which can proceed under mild, base-mediated conditions in water.[7]

  • Limited Scope of Starting Materials: Some methods for polysubstituted isoxazoles require complex or difficult-to-access starting materials.

    • Solution: Modular Approaches: Employing a modular synthesis strategy can be highly effective. For example, a [4+1]-cycloaddition route has been developed for the diastereoselective synthesis of 3,4,5-trisubstituted isoxazolines, which can serve as precursors to isoxazoles.[8] This method allows for the independent variation of substituents.

Problem 4: Issues with Work-up and Purification

Question: My crude isoxazole product is an oil and difficult to purify by crystallization. What are some effective purification strategies?

Answer: The physical properties of substituted isoxazoles can vary widely, and obtaining a crystalline product is not always straightforward. Effective work-up and purification are crucial for obtaining a high-purity final product.

Causality and Solutions:

  • Oiling Out: The product may be an oil at room temperature or may be contaminated with residual solvent that prevents crystallization.

    • Solution:

      • Thorough Solvent Removal: Ensure all volatile organic solvents are completely removed under reduced pressure.[5]

      • Induce Crystallization: Try scratching the inside of the flask with a glass rod to create nucleation sites.[5]

      • Solvent Titration: Add a small amount of a non-polar solvent in which your product is insoluble (e.g., hexane or pentane) to a concentrated solution of your product in a more polar solvent (e.g., ethyl acetate or dichloromethane).[5]

  • Persistent Impurities: Starting materials or byproducts may co-elute with the product during column chromatography.

    • Solution:

      • Optimize Chromatography: Experiment with different solvent systems for column chromatography. A common and effective combination for isoxazoles is a hexane/ethyl acetate gradient.[5]

      • Recrystallization: If a solid can be obtained, recrystallization is an excellent purification method. Common solvent systems include ethanol/water for moderately polar isoxazoles.[5]

      • Alternative Staining for TLC: Some isoxazoles are not UV-active. In such cases, using a vanillin stain followed by heating can help visualize the spots on a TLC plate.[5]

Frequently Asked Questions (FAQs)

Q1: How stable is the isoxazole ring to different reaction conditions?

A1: The isoxazole ring is generally considered a stable aromatic system.[18] However, the N-O bond is the weakest point in the ring and can be cleaved under certain conditions.[5][19] The ring's stability is influenced by pH and temperature, with increased lability under basic conditions and at higher temperatures.[18][20] Under UV irradiation, isoxazoles can rearrange to oxazoles.[18][19] This controlled lability can be exploited in synthetic chemistry.

Q2: Are there any "green" or more environmentally friendly methods for isoxazole synthesis?

A2: Yes, there is a significant research effort to develop more sustainable synthetic routes to isoxazoles.[1][21] These include:

  • Ultrasound-assisted synthesis: This technique can accelerate reaction rates, improve yields, and reduce reaction times, often under milder conditions.[22]

  • Microwave-assisted synthesis: Microwave irradiation can also dramatically reduce reaction times and improve yields.[1]

  • Use of green solvents: Reactions in water or ionic liquids are being explored to replace traditional volatile organic solvents.[1][3]

  • Catalyst-free reactions: Developing one-pot, multicomponent reactions that proceed without a catalyst is a key goal of green chemistry.[1]

Q3: What are the main challenges when scaling up an isoxazole synthesis?

A3: Scaling up a synthesis from the lab bench to a pilot or commercial scale introduces a new set of challenges.[21][23] For isoxazole synthesis, key considerations include:

  • Exothermic Reactions: Many of the reactions, such as cycloadditions, can be exothermic. Careful temperature control is crucial to prevent runaway reactions on a larger scale.[24]

  • Handling of Hazardous Reagents: The use of potentially toxic or corrosive reagents requires stringent safety protocols and specialized equipment.[24]

  • Reaction Robustness: A reaction that works well on a small scale may not be robust enough for large-scale production due to issues with mixing, heat transfer, or sensitivity to impurities.[23]

  • Purification: Purification methods like column chromatography that are feasible in the lab may not be practical or economical on a large scale. Developing scalable crystallization or distillation procedures is often necessary.[25]

Data and Protocols

Table 1: Comparison of Common Isoxazole Synthesis Methods
Synthetic MethodKey ReactantsCommon ChallengesKey Advantages
1,3-Dipolar Cycloaddition Nitrile Oxide, AlkyneRegioselectivity, Nitrile Oxide DimerizationHigh versatility, convergent
Condensation 1,3-Dicarbonyl, HydroxylamineRegioselectivity with unsymmetrical diketonesReadily available starting materials
Metal-Catalyzed Cycloisomerization Alkynone Oxime EthersCatalyst cost and toxicity, limited substrate scopeHigh efficiency, access to polysubstituted isoxazoles
Experimental Protocol: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is adapted from established procedures for the copper(I)-catalyzed 1,3-dipolar cycloaddition of in situ generated nitrile oxides and terminal acetylenes.[3]

  • To a stirred solution of the terminal alkyne (1.0 mmol) and the aldoxime (1.2 mmol) in a suitable solvent such as ethanol or a mixture of t-butanol and water, add a copper(I) source (e.g., CuI, 5 mol%).

  • Add a mild base (e.g., triethylamine, 1.5 mmol) to the reaction mixture.

  • Introduce an oxidizing agent (e.g., sodium hypochlorite solution, slowly added) to generate the nitrile oxide in situ.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired 3,5-disubstituted isoxazole.

Visualizations

Diagram 1: Common Synthetic Pathways to Substituted Isoxazoles

G cluster_0 1,3-Dipolar Cycloaddition cluster_1 Condensation Nitrile Oxide Nitrile Oxide Isoxazole Substituted Isoxazole Nitrile Oxide->Isoxazole [3+2] Alkyne Alkyne Alkyne->Isoxazole 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Isoxazole Hydroxylamine Hydroxylamine Hydroxylamine->Isoxazole

Caption: Key retrosynthetic disconnections for isoxazole synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield in 1,3-Dipolar Cycloaddition

G start Low Yield in 1,3-Dipolar Cycloaddition check_dimer Check for Furoxan Dimer by-product start->check_dimer in_situ Generate Nitrile Oxide in situ check_dimer->in_situ Yes change_method Change Nitrile Oxide Generation Method check_dimer->change_method No slow_addition Slowly add base/ oxidant in_situ->slow_addition success Improved Yield slow_addition->success use_oxidant Use Oxidation of Aldoxime change_method->use_oxidant Using Dehydro? use_dehydro Use Dehydrohalogenation change_method->use_dehydro Using Oxidation? check_reactivity Assess Alkyne Reactivity use_oxidant->check_reactivity use_dehydro->check_reactivity add_catalyst Introduce Cu(I) or Ru(II) Catalyst check_reactivity->add_catalyst Low optimize_conditions Optimize T° and Solvent check_reactivity->optimize_conditions Sufficient add_catalyst->success optimize_conditions->success

References

Technical Support Center: Synthesis of 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers engaged in the synthesis of 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde. This guide, structured in a question-and-answer format, addresses common challenges and provides scientifically-grounded solutions to improve reaction yield and product purity. As a key intermediate in pharmaceutical and materials science research, optimizing its synthesis is crucial for advancing development projects.[1]

Synthetic Pathways Overview

The synthesis of this compound can be approached via several strategic routes. The choice of pathway often depends on the availability of starting materials and the specific challenges encountered in the laboratory. This guide will focus on troubleshooting three primary, scientifically validated routes.

Synthesis_Pathways cluster_0 Route A: Formylation cluster_1 Route B: Oxidation cluster_2 Route C: Reduction A1 3-(2-Fluorophenyl)isoxazole A2 Target Aldehyde A1->A2 Vilsmeier-Haack (POCl3, DMF) B1 3-(2-Fluorophenyl)-5- hydroxymethylisoxazole B2 Target Aldehyde B1->B2 Mild Oxidation (e.g., PCC, DMP) C1 3-(2-Fluorophenyl)isoxazole- 5-carboxylic acid C2 Target Aldehyde C1->C2 Controlled Reduction (e.g., DIBAL-H) Start Starting Materials Start->A1 Start->B1 Start->C1

Caption: Key synthetic routes to 3-(2-Fluorophenyl)-isoxazole-5-carbaldehyde.

Troubleshooting Guide: Route A - Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocyclic systems.[2][3] It involves the in-situ formation of a chloroiminium ion (the Vilsmeier reagent), which then acts as the electrophile.[4]

Vilsmeier_Mechanism cluster_reagent Reagent Formation cluster_reaction Electrophilic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Attack by Isoxazole Ring Isoxazole 3-(2-Fluorophenyl)isoxazole Isoxazole->Intermediate Hydrolysis Aqueous Workup (Hydrolysis) Intermediate->Hydrolysis Aldehyde Target Aldehyde Hydrolysis->Aldehyde

Caption: Simplified mechanism of the Vilsmeier-Haack formylation reaction.

Frequently Asked Questions (Route A)

Q1: My Vilsmeier-Haack reaction has a very low yield or failed completely. What went wrong?

A1: This is a common issue often traced back to the integrity of the Vilsmeier reagent itself.

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Both dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) must be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) with oven-dried glassware. Any moisture will rapidly decompose the reagent, halting the reaction.

  • Order of Addition & Temperature: The Vilsmeier reagent should be pre-formed before adding the isoxazole substrate. This is typically done by adding POCl₃ dropwise to ice-cold DMF (0-5 °C).[5] This is an exothermic process, and maintaining a low temperature is critical to prevent degradation. After reagent formation, the isoxazole is added, and the reaction is gently warmed to the optimal temperature (often between room temperature and 80 °C) to drive the reaction to completion.[5][6]

  • Insufficient Activation of Substrate: The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich substrate.[4] While the isoxazole ring is generally suitable, if yields remain low, ensure the purity of your starting 3-(2-fluorophenyl)isoxazole, as impurities can interfere with the reaction.

Q2: The reaction worked, but I have a dark, tarry crude product that is difficult to purify. How can I minimize this?

A2: Polymerization and side reactions are often the cause of tar formation, typically due to excessive heat or prolonged reaction times.

  • Temperature Control: Overheating the reaction mixture can lead to polymerization of the starting material or product. Carefully monitor the internal reaction temperature. If the literature procedure suggests heating, consider running the reaction at a slightly lower temperature for a longer duration.

  • Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup immediately. Extended heating after completion can promote the formation of byproducts.

  • Workup Procedure: The workup is critical. The reaction mixture should be quenched by pouring it slowly into a vigorously stirred mixture of ice and a mild base, such as sodium acetate or sodium bicarbonate solution.[5] This neutralizes the acidic conditions and hydrolyzes the intermediate iminium salt to the final aldehyde. A slow, controlled quench prevents localized overheating.

ParameterRecommendationRationale
Reagents Use anhydrous DMF and fresh POCl₃Vilsmeier reagent is highly moisture-sensitive.
Atmosphere Inert (N₂ or Ar)Prevents moisture contamination and side reactions.
Temperature 0-5 °C for reagent formation, then warm as neededControls exotherm, prevents reagent decomposition.
Workup Pour onto ice/bicarbonate solutionNeutralizes acid, controls hydrolysis exotherm, prevents product degradation.
Monitoring TLCAvoids prolonged heating and byproduct formation.

Troubleshooting Guide: Route B - Oxidation of 5-Hydroxymethylisoxazole

This route involves the synthesis of 3-(2-Fluorophenyl)-5-hydroxymethylisoxazole, followed by its selective oxidation to the aldehyde. The success of this pathway hinges on preventing over-oxidation to the carboxylic acid.

Frequently Asked Questions (Route B)

Q1: My oxidation reaction is producing the carboxylic acid as a major byproduct. How can I improve selectivity for the aldehyde?

A1: Over-oxidation is a classic challenge. The choice of oxidant and control of reaction conditions are paramount.

  • Choice of Oxidant: Avoid strong, aggressive oxidants (e.g., KMnO₄, Jones reagent). Opt for milder, more controlled reagents known for stopping at the aldehyde stage. Common choices include:

    • Pyridinium chlorochromate (PCC)

    • Dess-Martin periodinane (DMP)

    • Swern oxidation (oxalyl chloride, DMSO, triethylamine)

  • Stoichiometry: Use a slight excess (typically 1.1 to 1.5 equivalents) of the mild oxidant. Using a large excess will inevitably lead to the formation of the carboxylic acid.

  • Reaction Conditions: Many selective oxidations are performed at low temperatures (e.g., -78 °C for Swern oxidation) to control reactivity and improve selectivity. Even for room-temperature reactions like with PCC or DMP, ensure the reaction is not allowed to overheat.

Q2: The TLC of my reaction shows multiple spots, and the yield is low. What could be the side reactions?

A2: Besides over-oxidation, other side reactions can occur.

  • Degradation of the Isoxazole Ring: Some isoxazole derivatives can be sensitive to highly acidic or basic conditions.[7] Ensure the pH of your reaction and workup is controlled. For instance, PCC reactions are often buffered with pyridine or Celite to mitigate acidity.

  • Incomplete Reaction: If you see significant starting material remaining, the oxidant may have decomposed, or the reaction time may be insufficient. Ensure the oxidant is fresh and active.

  • Formation of Esters (for alcohol-based oxidations): In some oxidation systems, if an alcohol is used as a solvent, there is a possibility of forming ester byproducts. It is best to use inert solvents like dichloromethane (DCM).[4]

Troubleshooting Guide: Route C - Reduction of 5-Carboxylic Acid

This approach leverages the commercially available 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid[] and reduces it to the target aldehyde. The primary challenge is preventing over-reduction to the primary alcohol.

Frequently Asked Questions (Route C)

Q1: I am trying to reduce the carboxylic acid, but I only isolate the corresponding primary alcohol. How do I stop the reaction at the aldehyde stage?

A1: Direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more easily reduced than carboxylic acids. Therefore, strong reducing agents like LiAlH₄ will typically lead to the alcohol.[9]

  • Use a Bulky, Less Reactive Hydride Reagent: Diisobutylaluminium hydride (DIBAL-H) is a common choice for this transformation. Its steric bulk and lower reactivity compared to LiAlH₄ allow for the reaction to be stopped at the aldehyde stage, especially at low temperatures.[9]

  • Precise Stoichiometry and Temperature Control: This is the most critical aspect. The reaction should be run at low temperatures (typically -78 °C) in an inert solvent like DCM or toluene. Exactly one equivalent of the hydride reagent is often used, added slowly to the solution of the carboxylic acid derivative. Adding more than one equivalent or allowing the temperature to rise will result in the formation of the alcohol.

  • In-situ Esterification: A more robust method involves converting the carboxylic acid to a more easily controlled derivative in situ. For example, the acid can be converted to an acid chloride (using SOCl₂ or oxalyl chloride) or an ester first, which is then reduced at low temperature with DIBAL-H.[9] Some modern methods use activating agents that allow for one-pot reduction with milder silane-based reducing agents.[10][11]

Q2: My final aldehyde product seems to degrade over time, even after purification. How can I improve its stability?

A2: Aldehydes, particularly heterocyclic aldehydes, can be prone to oxidation and polymerization.

  • Storage Conditions: Store the purified product under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20 °C is recommended).[12] Protect it from light, as some aldehydes can be light-sensitive.

  • Purity: Ensure the product is free of any residual acid or metal catalysts from the synthesis, as these can catalyze degradation. A final purification step, such as flash chromatography on silica gel, is highly recommended.

  • Avoid Air Exposure: Minimize the exposure of the compound to air during handling and weighing. The aldehyde group is susceptible to oxidation to the carboxylic acid upon prolonged contact with atmospheric oxygen.

General FAQs

Q: My NMR spectrum looks complex. Are there any known stability issues with the isoxazole ring itself?

A: The isoxazole ring is generally stable but can be susceptible to cleavage under certain conditions. Strong nucleophiles or harsh acidic/basic conditions can potentially lead to ring-opening.[7][13] If you suspect ring degradation, carefully analyze the mass spectrometry data for fragments corresponding to a ring-opened product. It's always best to employ mild reaction and workup conditions whenever possible.

Q: Are there any "green chemistry" approaches to improve this synthesis?

A: Yes, recent research in isoxazole synthesis has focused on greener methods. These include:

  • Ultrasound-Assisted Reactions: Sonication can often increase reaction rates and yields, allowing for lower temperatures and shorter reaction times.[14][15]

  • Aqueous Media: Some multicomponent reactions for forming the isoxazole ring can be performed in water, avoiding volatile organic solvents.[15]

  • Catalytic Methods: Using catalytic amounts of reagents instead of stoichiometric amounts reduces waste and simplifies purification.[15][16]

By carefully selecting the synthetic route and meticulously controlling the reaction parameters as outlined in this guide, researchers can significantly improve the yield and purity of this compound.

References

stability and storage conditions for 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and optimal performance of this versatile synthetic intermediate in your experiments. As a molecule featuring both a reactive aldehyde and a stable isoxazole core, its proper handling is paramount for achieving reproducible and successful outcomes.

This guide moves beyond simple data sheets to provide in-depth, field-proven insights into the stability, storage, and troubleshooting of this compound.

Section 1: Core Compound Specifications

Before use, it is critical to confirm that your material aligns with established specifications. The data below represents the typical profile of high-purity this compound.

ParameterSpecificationSource
CAS Number 808740-52-5[1][2][3]
Molecular Formula C₁₀H₆FNO₂[1][3]
Molecular Weight 191.16 g/mol [1][3]
Appearance White to off-white solid, often as small needles[1]
Melting Point 73-79 °C[1]
Purity (Typical) ≥97% (HPLC)[1]
Section 2: Critical Storage and Handling Protocol

The aldehyde functional group is susceptible to oxidation. Adherence to this protocol is a self-validating system designed to prevent atmospheric and environmental degradation, thereby preserving the compound's purity.

2.1 Initial Receipt and Inspection

  • Verify Seal Integrity: Upon receipt, immediately inspect the manufacturer's seal on the container. If it is broken or appears compromised, do not use the material. Quarantine it and contact your supplier.

  • Log Information: Record the date of receipt, lot number, and initial appearance in your lab notebook.

2.2 Long-Term Storage (Unopened)

  • Temperature: Store the container at 2-8°C .[1] This refrigerated condition is the most critical factor in minimizing degradation over time.

  • Atmosphere: The compound is best stored under an inert atmosphere (Argon or Nitrogen).[4]

  • Environment: Keep in a dark, dry, and well-ventilated location away from direct sunlight and sources of heat.[4][5]

2.3 Handling for Experimental Use

  • Equilibration: Before opening, allow the container to warm to room temperature for at least 20-30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold solid, which can lead to hydrolysis or clumping.

  • Inert Atmosphere Operations: If possible, perform all weighing and dispensing inside a glovebox or under a steady stream of inert gas.

  • Dispensing: Use clean, dry spatulas. Avoid using tools that may introduce metallic or other contaminants.

  • Resealing and Storage: After dispensing the required amount, flush the container's headspace with argon or nitrogen, securely close the container, and promptly return it to 2-8°C storage.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during experimentation in a direct question-and-answer format.

Q: My compound, which was initially a white solid, has developed a yellow or brownish tint. Is it still usable?

A: A color change is a primary indicator of degradation. The aldehyde moiety is prone to oxidation, which can form colored impurities. While minor discoloration may not significantly impact all synthetic applications, it signifies a drop in purity. We strongly recommend running a purity check via HPLC or TLC against a reference standard before proceeding. For high-sensitivity applications, using a new, unopened lot is advised. The root cause is likely exposure to air (oxygen) or light; ensure you are following the handling protocol (Section 2.3) to prevent this.

Q: I am observing inconsistent yields and new impurity spots on TLC in my reaction. Could the starting material be the problem?

A: Yes, this is a classic symptom of using degraded starting material. The aldehyde is the reactive center for many transformations; if a portion of it has oxidized to the less reactive carboxylic acid, your reaction will inherently have a lower yield. Furthermore, degradation byproducts can introduce side reactions.

  • Validation Step: Before starting a large-scale reaction, run a small test reaction alongside a control using a freshly opened sample, if available. Compare the TLC profiles.

  • Causality: This issue almost always traces back to improper storage, specifically repeated exposure to atmospheric oxygen and moisture. Rigorously following the inert atmosphere handling steps is critical.

Q: The compound is difficult to dissolve. What solvents are recommended?

A: Based on its chemical structure and data from analogous compounds, this compound has poor solubility in water but should be soluble in a range of common organic solvents.[6] For reactions, solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Acetone are excellent starting points. For NMR analysis, Chloroform-d (CDCl₃) or DMSO-d₆ are suitable. If you experience solubility issues in a non-polar solvent like hexanes, try a more polar solvent system.

Section 4: Visualizing Potential Degradation

To maintain the integrity of your experiments, it's crucial to understand the chemical liabilities of the molecule. The primary points of failure are the oxidation of the aldehyde and, under harsh conditions, the stability of the isoxazole ring.

G A 3-(2-Fluoro-phenyl)- isoxazole-5-carbaldehyde (Stable Form) B 3-(2-Fluoro-phenyl)- isoxazole-5-carboxylic acid A->B O₂ / Light / Heat (Common Pathway) C Ring-Opened Products A->C Strong Acid/Base H₂O, Heat (Harsh Conditions)

Caption: Potential degradation pathways for the title compound.

Incompatibility Summary:

  • Strong Oxidizing Agents: Will rapidly convert the aldehyde to a carboxylic acid.[4][5]

  • Strong Acids & Bases: Can catalyze ring-opening or other unwanted side reactions, especially with heating.[5]

  • Strong Reducing Agents (e.g., NaBH₄): Will reduce the aldehyde to an alcohol. This is not degradation but a chemical transformation to be aware of.

Section 5: Frequently Asked Questions (FAQs)

Q: What is the expected shelf-life of this compound?

A: When stored unopened under the recommended conditions (2-8°C, under inert gas, protected from light), the shelf-life is typically 2 years or more.[6] However, once the seal is broken, the shelf-life is entirely dependent on handling. With rigorous adherence to the inert atmosphere protocol, the material can remain stable for many months.

Q: Are there any specific safety precautions I should take beyond standard lab practice?

A: While a specific, detailed SDS for this exact compound is not universally available, related compounds and general chemical principles suggest the following:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

  • Avoid inhalation of dust or powder. Handle in a well-ventilated area or a chemical fume hood.[5]

  • Avoid skin and eye contact.[4][5] A related isomer is listed as H302 (Harmful if swallowed), so ingestion should be strictly avoided.

Q: Can I store this compound pre-dissolved in a solvent?

A: Storing solutions of this compound is generally not recommended for periods longer than a standard workday. Aldehydes can be less stable in solution, and the choice of solvent can impact degradation rates. If you must store a solution, use a dry, aprotic solvent (like anhydrous THF or Dichloromethane), store it under an inert atmosphere in a tightly sealed container at 2-8°C, and use it as quickly as possible. Always perform a quality check (e.g., TLC) if the solution has been stored for more than 24 hours.

References

Technical Support Center: Regioselective Synthesis of Functionalized Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of functionalized isoxazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of isoxazole synthesis. Isoxazoles are a vital class of five-membered heterocycles, forming the core scaffold of numerous pharmaceuticals and biologically active compounds.[1][2] However, achieving predictable regioselectivity during their synthesis can be a significant challenge, often leading to mixtures of isomers, low yields, and complex purification steps.[3]

This document provides field-proven insights in a direct question-and-answer format, addressing common experimental hurdles. It combines troubleshooting solutions with a deep dive into the causality behind reaction outcomes, empowering you to optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary and most versatile methods for regioselective isoxazole synthesis?

A1: The two most robust and widely employed methods are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the cyclocondensation of 1,3-dicarbonyl compounds (or their analogs) with hydroxylamine.[4][5]

  • 1,3-Dipolar Cycloaddition: This is arguably the most versatile method, involving the reaction of an in situ generated nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[2] Its major advantage is the ability to construct the ring from two distinct fragments, allowing for significant molecular diversity. However, controlling regioselectivity between the 3,5- and 3,4-disubstituted isomers is a critical challenge.[6][7]

  • Cyclocondensation: This classic method involves reacting a 1,3-dicarbonyl compound with hydroxylamine.[3][5] While straightforward, it can suffer from poor regioselectivity, especially with unsymmetrical dicarbonyls, leading to mixtures of products.[3] Recent methodologies using β-enamino diketones have shown that regiochemical outcomes can be effectively controlled by tuning the reaction solvent or using additives like Lewis acids.[3]

Q2: What fundamental factors govern regioselectivity in the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne?

A2: Regioselectivity in this [3+2] cycloaddition is a delicate interplay of electronic and steric factors, dictated by the frontier molecular orbitals (FMO) of the reactants.[8][9]

  • Electronic Factors: The reaction is primarily controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regiochemistry is determined by the pathway with the smaller HOMO-LUMO energy gap and larger orbital coefficients on the interacting atoms. Generally, for terminal alkynes, the reaction between the nitrile oxide carbon and the substituted carbon of the alkyne is favored, leading to the 3,5-disubstituted isoxazole.[10]

  • Steric Factors: Bulky substituents on either the nitrile oxide or the alkyne can disfavor certain transition states, thereby directing the cycloaddition towards the sterically less hindered regioisomer.[9]

  • Catalysis: The choice of catalyst can override the inherent electronic preferences. Copper(I) catalysts, for instance, are renowned for promoting the formation of 3,5-disubstituted isoxazoles, while certain Ruthenium(II) catalysts can favor the 3,4-disubstituted isomers.[11][12]

Q3: My 1,3-dipolar cycloaddition reaction is giving very low yields. What is the most common culprit and how can I fix it?

A3: Low yields in these reactions often stem from the rapid, undesired dimerization of the in situ generated nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide).[13] This side reaction competes directly with the desired cycloaddition.

Primary Solution: The key is to maintain a low concentration of the free nitrile oxide at any given moment. This can be achieved by the slow addition of the nitrile oxide precursor (e.g., an aldoxime or hydroximoyl chloride) to the reaction mixture containing the alkyne. This ensures that any nitrile oxide that forms is more likely to be trapped by the abundant dipolarophile before it can dimerize.[13][14] Adjusting the stoichiometry to use a slight excess of the alkyne can also help drive the reaction toward the desired product.[13]

Q4: How can I reliably generate nitrile oxides in situ?

A4: There are several established methods, with the choice depending on the stability of your starting materials and desired reaction conditions.

Generation MethodPrecursorReagents & Typical ConditionsRationale & Considerations
Dehydrohalogenation Hydroximoyl ChlorideA mild base such as triethylamine (Et₃N) or DIPEA in a solvent like THF or CH₂Cl₂ at 0 °C to room temperature.[15]This is a very common and reliable method. The precursor is stable and the reaction is often clean.
Oxidation of Aldoximes AldoximeVarious oxidants can be used, including NaOCl, N-Bromosuccinimide (NBS), or hypervalent iodine reagents like PIFA.[2][16]A versatile method that avoids preparing hydroximoyl chlorides. Conditions must be chosen carefully to prevent over-oxidation or side reactions. Hypervalent iodine reagents are often mild and highly efficient.[16]
Dehydration of Nitroalkanes Primary NitroalkaneDehydrating agents like phenyl isocyanate (PhNCO) with a catalytic amount of base (e.g., Et₃N).[17]Useful for when the corresponding aldehyde for the aldoxime is unavailable or unstable. Can require higher temperatures.

Troubleshooting Guide: Common Experimental Issues

This guide addresses specific problems you may encounter during the regioselective synthesis of isoxazoles.

Problem Probable Cause(s) Recommended Solution & Rationale
1. Low or No Product Yield Inefficient Nitrile Oxide Generation: The chosen base/oxidant is not effective for your specific substrate.Solution: Verify the quality of your precursor. For dehydrohalogenation, ensure the base is strong enough but not so strong that it degrades your material. For oxidation, screen different oxidants (e.g., NBS, Oxone, PIFA) to find the optimal one for your aldoxime.[13]
Nitrile Oxide Dimerization: The in situ concentration of the nitrile oxide is too high, favoring furoxan formation.Solution: Add the nitrile oxide precursor (e.g., aldoxime or hydroximoyl chloride solution) slowly via syringe pump to the solution of the alkyne. This keeps the nitrile oxide concentration low, favoring trapping by the alkyne over dimerization.[13]
Poor Reactant Solubility: One or more reactants are not fully dissolved at the reaction temperature, limiting reaction rates.Solution: Choose a solvent system where all components are soluble. Common choices include DMF, DMSO, acetonitrile, or toluene.[13][18] For some systems, gentle heating may be required.
Catalyst Inactivity (for catalyzed reactions): The active catalyst species (e.g., Cu(I)) is being oxidized or poisoned.Solution: Perform the reaction under an inert atmosphere (N₂ or Ar). If using a Cu(II) precatalyst, add a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ. Ensure starting materials are pure, as impurities can poison the catalyst.[12]
2. Poor Regioselectivity (Mixture of Isomers) Ambiguous Electronic/Steric Bias: The substituents on the alkyne and nitrile oxide do not provide a strong directing effect.Solution: If possible, modify the electronic nature of the substrates. An electron-withdrawing group on the alkyne often enhances regioselectivity. Alternatively, introduce a catalyst known to favor a specific isomer. For 3,5-disubstituted isoxazoles from terminal alkynes, a Cu(I) catalyst is the industry standard.[12][19]
Inappropriate Reaction Conditions: For cyclocondensation reactions, the conditions may not favor one regioisomeric pathway over another.Solution: For cyclocondensation of β-enamino diketones, the regioselectivity can be controlled by the choice of solvent or the addition of a Lewis acid like BF₃. A systematic screening of conditions is recommended.[3]
3. Formation of Nitrile Side Product Dehydration of Aldoxime Precursor: The conditions used to generate the nitrile oxide are too harsh, causing the aldoxime to simply lose water and form a nitrile.Solution: This is common when using strong dehydrating agents or high temperatures. Switch to a milder method for nitrile oxide generation, such as oxidation with a hypervalent iodine reagent at room temperature.[14][16]
4. Difficulty Synthesizing 3,4-Disubstituted Isoxazoles Inherent Preference for 3,5-Isomer: The [3+2] cycloaddition with terminal alkynes thermodynamically and kinetically favors the 3,5-substitution pattern.Solution: This requires a specific strategy. One approach is intramolecular nitrile oxide cycloaddition (INOC), where the alkyne and nitrile oxide precursor are tethered, forcing the cyclization to occur in a specific orientation.[6] Alternatively, specific Ru(II) catalysts have been shown to favor the 3,4-isomer.[12]

Visualized Mechanisms & Workflows

G Alkyne Alkyne (Dipolarophile) TS_A Transition State A (Lower Energy) Alkyne->TS_A TS_B Transition State B (Higher Energy) Alkyne->TS_B NitrileOxide Nitrile Oxide (Dipole) NitrileOxide->TS_A NitrileOxide->TS_B Isoxazole_35 3,5-Disubstituted Isoxazole TS_A->Isoxazole_35 Regioselective Product Isoxazole_34 3,4-Disubstituted Isoxazole TS_B->Isoxazole_34 Minor/Alternative Product

G cluster_yield Yield Issues cluster_selectivity Selectivity Issues Start Problem: Low Yield or Poor Selectivity CheckNO Is Nitrile Oxide (NO) Generation Efficient? Start->CheckNO Low Yield CheckCat Is a Catalyst Being Used? Start->CheckCat Poor Selectivity CheckDimer Is NO Dimerization (Furoxan) Observed? CheckNO->CheckDimer Yes Sol_Oxidant Solution: Screen Oxidants/Bases CheckNO->Sol_Oxidant No CheckSol Are Reactants Fully Soluble? CheckDimer->CheckSol No Sol_Slow Solution: Slow Addition of Precursor CheckDimer->Sol_Slow Yes Sol_Solvent Solution: Change Solvent CheckSol->Sol_Solvent No CheckCond For Cyclocondensation, Have Conditions Been Screened? CheckCat->CheckCond No Sol_Cu Solution: Use Cu(I) for 3,5-isomer Use Ru(II) for 3,4-isomer CheckCat->Sol_Cu Yes Sol_Screen Solution: Screen Solvents & Lewis Acids CheckCond->Sol_Screen Yes

Key Experimental Protocol: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a reliable one-pot procedure for the synthesis of 3,5-disubstituted isoxazoles from a terminal alkyne and an aldoxime, leveraging a Cu(I) catalyst to ensure high regioselectivity.[19]

Materials:

  • Aldoxime (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Copper(II) Acetate (Cu(OAc)₂, 0.05 equiv)

  • Sodium Ascorbate (0.10 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 2.5 equiv)

  • N-Bromosuccinimide (NBS, 1.1 equiv)

  • Solvent: N,N-Dimethylformamide (DMF)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 equiv), terminal alkyne (1.2 equiv), copper(II) acetate (0.05 equiv), and sodium ascorbate (0.10 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M with respect to the aldoxime. Add DIPEA (2.5 equiv) via syringe and stir the mixture for 5 minutes at room temperature.

    • Causality Note: Sodium ascorbate reduces the Cu(II) precatalyst to the active Cu(I) species. DIPEA will act as the base to neutralize the HBr formed in a later step.

  • Nitrile Oxide Generation: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.1 equiv) in a minimal amount of anhydrous DMF.

  • Slow Addition: Add the NBS solution dropwise to the reaction mixture over 30-60 minutes using a syringe pump. The reaction is often exothermic; maintain the temperature at or below 25 °C, using a water bath if necessary.

    • Causality Note: NBS oxidizes the aldoxime to a hydroximoyl bromide, which is then dehydrohalogenated by DIPEA to form the nitrile oxide in situ. The slow addition is critical to prevent the dimerization of the nitrile oxide.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.

References

Technical Support Center: Overcoming Poor Regioselectivity in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic routes. Here, we move beyond simple protocols to explain the underlying principles governing regioselectivity, offering field-tested insights and troubleshooting strategies to help you gain precise control over your isoxazole isomer outcomes.

Introduction: The Challenge of Regioselectivity in Isoxazole Synthesis

The isoxazole core is a cornerstone in medicinal chemistry, present in numerous approved drugs. The [3+2] cycloaddition of a nitrile oxide and an alkyne is the most common and versatile method for its construction. However, this reaction often yields a mixture of regioisomers—typically the 3,5-disubstituted and the 3,4-disubstituted isoxazoles—presenting significant purification challenges and reducing the overall yield of the desired product.

The regiochemical outcome is dictated by the electronic and steric properties of the substituents on both the nitrile oxide (the 1,3-dipole) and the alkyne (the dipolarophile). Under thermal conditions, the reaction often favors the 3,5-disubstituted isomer due to a combination of these factors. This guide will provide you with the strategic knowledge to overcome this inherent selectivity and direct the reaction toward your desired isomer.

Understanding the Mechanism: A Tale of Two Transition States

The regioselectivity of the 1,3-dipolar cycloaddition is determined by the relative energies of the two possible transition states. The interaction of the highest occupied molecular orbital (HOMO) of one reactant with the lowest unoccupied molecular orbital (LUMO) of the other governs the reaction pathway. Generally, the reaction proceeds through the pathway with the smaller HOMO-LUMO energy gap.

G cluster_0 Reactants cluster_1 Transition States cluster_2 Products Nitrile Oxide Nitrile Oxide TS1 Transition State A Nitrile Oxide->TS1 Pathway A TS2 Transition State B Nitrile Oxide->TS2 Pathway B Alkyne Alkyne Alkyne->TS1 Alkyne->TS2 P1 3,5-disubstituted isoxazole TS1->P1 Lower Energy (Often Favored) P2 3,4-disubstituted isoxazole TS2->P2 Higher Energy

Caption: Competing pathways in isoxazole synthesis.

Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address common issues encountered during isoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: I am consistently obtaining the 3,5-disubstituted isoxazole as the major product, but I need the 3,4-isomer. What is the most reliable way to reverse the regioselectivity?

A1: Achieving the 3,4-disubstituted isoxazole often requires moving away from traditional thermal cycloadditions. Here are two highly effective strategies:

  • Ruthenium Catalysis: While copper(I) catalysts are renowned for selectively producing 3,5-disubstituted isoxazoles, ruthenium(II) catalysts promote the formation of the 3,4-disubstituted isomer.[1][2] This method is particularly effective for both terminal and internal alkynes.[1]

  • Enamine-Triggered [3+2] Cycloaddition: This metal-free approach involves the in situ formation of an enamine from an aldehyde and a secondary amine (e.g., pyrrolidine). The electron-rich enamine then acts as the dipolarophile, reacting with the nitrile oxide to yield the 3,4-disubstituted isoxazole after an oxidation step. This method is known for its high regioselectivity and excellent yields.[3]

Q2: My reaction is plagued by the formation of furoxan, a nitrile oxide dimer. How can I minimize this side reaction?

A2: Furoxan formation is a common issue arising from the inherent instability of nitrile oxides. The key is to generate the nitrile oxide in situ at a rate that allows it to be consumed by the alkyne before it has a chance to dimerize.

  • Slow Addition/Generation: If you are generating the nitrile oxide from a precursor like an aldoxime (using an oxidant) or a hydroximoyl chloride (using a base), consider slow addition of the reagent to maintain a low concentration of the nitrile oxide throughout the reaction.

  • One-Pot Procedures: Copper-catalyzed one-pot procedures are particularly effective at minimizing dimerization.[3] The catalyst facilitates the cycloaddition at a rate that outcompetes the dimerization pathway.

  • Flow Chemistry: Continuous flow reactors offer exceptional control over reaction parameters. By generating the nitrile oxide in one module and immediately mixing it with the alkyne stream in a subsequent module, the residence time of the unstable intermediate is minimized, significantly reducing byproduct formation.[4]

G cluster_0 Module 1: Nitrile Oxide Generation cluster_1 Module 2: Cycloaddition A Aldoxime + Oxidant B Nitrile Oxide Stream + Alkyne Stream A->B Immediate Transfer C Isoxazole Product B->C

Caption: Simplified flow chemistry workflow.

Q3: Can I use a directing group to control the regioselectivity?

A3: Yes, employing a directing group on the alkyne is a powerful strategy. A leaving group on the dipolarophile can be particularly effective. For instance, using a vinylphosphonate with a leaving group (like a bromine atom) can lead to the exclusive formation of either the 3,5- or 3,4-disubstituted isoxazole, depending on the position of the leaving group.[5][6][7][8]

Troubleshooting Guide: Low Yield and/or Complex Product Mixture

Problem: Your reaction results in a low yield of the desired isoxazole, accompanied by multiple unidentifiable byproducts.

Potential Cause Underlying Reason Recommended Solution
Nitrile Oxide Instability The nitrile oxide is decomposing or dimerizing before it can react with the alkyne.Implement an in situ generation method. Copper(I)-catalyzed one-pot reactions from aldoximes and terminal alkynes are highly reliable.[3] Alternatively, consider a flow chemistry setup for precise control over the nitrile oxide concentration.[4]
Poor Alkyne Reactivity Electron-deficient or sterically hindered alkynes can be poor dipolarophiles, leading to slow reaction rates that allow for nitrile oxide decomposition.For electron-deficient alkynes, consider switching to a copper-catalyzed system, which is often effective.[3] For highly substituted, non-terminal alkynes, a ruthenium(II) catalyst may be necessary to achieve good conversion.[1][2]
Harsh Reaction Conditions High temperatures can lead to decomposition of starting materials, intermediates, or products.Explore milder reaction conditions. Many modern catalytic systems operate efficiently at room temperature.[2] For instance, the cyclocondensation of β-enamino diketones with hydroxylamine often proceeds under mild conditions.[9][10]
Incorrect Stoichiometry An excess of one reactant can lead to side reactions.Ensure accurate stoichiometry. A slight excess (1.1-1.2 equivalents) of the alkyne is often beneficial to fully trap the in situ generated nitrile oxide.

Advanced Protocols for Regiocontrol

Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This one-pot procedure is highly efficient and generally provides excellent regioselectivity for the 3,5-isomer.[3]

Step-by-Step Methodology:

  • To a stirred solution of the terminal alkyne (1.0 mmol) and the aldoxime (1.2 mmol) in a suitable solvent (e.g., a mixture of t-BuOH and water), add sodium ascorbate (0.1 mmol).

  • Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol) in water.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ruthenium(II)-Catalyzed Synthesis of 3,4,5-Trisubstituted Isoxazoles

This protocol is particularly useful for internal alkynes where copper catalysts are often ineffective, and it favors the formation of fully substituted isoxazoles.[1][2]

Step-by-Step Methodology:

  • In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the internal alkyne (1.0 mmol) and the hydroximoyl chloride (1.1 mmol) in a dry, degassed solvent (e.g., dichloromethane).

  • Add the ruthenium(II) catalyst (e.g., [Ru(p-cymene)Cl₂]₂) (2-5 mol%).

  • Add a suitable base (e.g., triethylamine) (1.5 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove any solids and concentrate the filtrate.

  • Purify the residue by column chromatography to isolate the desired 3,4,5-trisubstituted isoxazole.

References

Technical Support Center: Purification of Isoxazole-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of isoxazole-carboxamide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of compounds. Here, we address the common and often complex challenges encountered during purification, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Troubleshooting Guide: Real-Time Experimental Issues

This section is formatted as a direct Q&A to address specific problems you may encounter during your purification workflow.

Question 1: My isoxazole-carboxamide product is streaking severely on silica gel TLC, making it impossible to assess purity or determine an appropriate solvent system for column chromatography. What's happening and how do I fix it?

Answer: This is a classic and frequent challenge, typically rooted in the molecular properties of your specific derivative. The primary causes are:

  • Strong Interaction with Silica: The carboxamide moiety, and to a lesser extent the isoxazole ring, contains polar nitrogen and oxygen atoms that can form strong hydrogen bonds with the silanol groups (Si-OH) on the surface of the silica gel. This causes the molecule to "stick" and elute slowly and unevenly, resulting in streaking.

  • Residual Acidic/Basic Impurities: If your crude product contains unreacted starting materials like a carboxylic acid or an aniline, these highly polar compounds will streak extensively, often obscuring the spot of your desired product.

  • Potential for On-Column Degradation: While the isoxazole ring is generally stable, it can be susceptible to ring-opening under certain conditions. The slightly acidic nature of standard silica gel can sometimes catalyze this degradation, especially with prolonged exposure, leading to a streak of the resulting degradation product.[1][2]

Troubleshooting Steps:

  • Mobile Phase Modification: The most effective first step is to modify your eluent. Add a small amount of a polar, competitive solvent to disrupt the strong binding to the silica.

    • For Neutral or Basic Compounds: Add 0.5-1% triethylamine (Et₃N) or ammonia (in methanol) to your mobile phase (e.g., Hexane/Ethyl Acetate). The amine will competitively bind to the acidic silanol groups, "masking" them and allowing your compound to travel more cleanly up the plate.

    • For Acidic Compounds/Impurities: If you suspect an acidic impurity (like unreacted isoxazole-carboxylic acid), add 0.5-1% acetic acid or formic acid to the mobile phase. This keeps the impurity in its protonated, less polar form, leading to better-defined spots.

  • Change the Stationary Phase: If modifying the mobile phase isn't sufficient, consider using a different stationary phase for your TLC and column.

    • Neutral Alumina: Alumina is less acidic than silica and can be an excellent alternative for basic or acid-sensitive compounds.

    • Reversed-Phase (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography (with a polar mobile phase like water/acetonitrile or water/methanol) can be highly effective, as the separation mechanism is based on hydrophobicity rather than polar interactions.

Question 2: I've run a column, but my purified fractions are still contaminated with the EDC/EDCI coupling agent byproducts (e.g., EDU - N-ethyl-N'-(3-dimethylaminopropyl)urea). How do I remove them?

Answer: This is a very common issue, as the urea byproduct (EDU) formed from EDC is polar, water-soluble, and can be difficult to separate from polar products by chromatography alone. The key is to remove it before chromatography.

Causality: EDC hydrochloride reacts to form an active O-acylisourea intermediate with your carboxylic acid. When this is attacked by the amine, the desired amide is formed, and the EDC is released as a soluble urea byproduct. If this byproduct is not efficiently removed in the aqueous work-up, it will contaminate your crude product.

Recommended Protocol: Pre-Chromatography Acid Wash

  • After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the organic solvent (e.g., DCM, DMF).

  • Redissolve the residue in a generous amount of a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and wash with a dilute acid solution. A 1M HCl or 5% citric acid solution is typically effective.

    • Wash 1: 1M HCl. This will protonate the basic dimethylamino group on the EDU byproduct, making it highly water-soluble and partitioning it into the aqueous layer. It will also remove any unreacted aniline and basic catalysts like DMAP.

    • Wash 2: Saturated aqueous sodium bicarbonate (NaHCO₃). This will neutralize any remaining acid and remove any unreacted isoxazole-carboxylic acid.

    • Wash 3: Saturated aqueous sodium chloride (Brine). This helps to remove residual water from the organic layer and break any minor emulsions.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate to obtain the crude product, which should now be largely free of the urea byproduct. Proceed with column chromatography.

Question 3: My crude product has "oiled out" and I cannot get it to crystallize, making handling and purification difficult. What should I do?

Answer: "Oiling out" occurs when a compound precipitates from a solution above its melting point, or when impurities are present that depress the melting point and inhibit the formation of a stable crystal lattice.

Strategies to Induce Crystallization:

  • Ensure Solvent Removal: The most common cause is residual solvent. Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating (if the compound is thermally stable).

  • Scratching: Use a glass rod or metal spatula to vigorously scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the oil. This will act as a template for crystallization.

  • Trituration: Add a small amount of a solvent in which your product is insoluble or only sparingly soluble (e.g., hexanes, pentane, or diethyl ether).[3] Vigorously stir or sonicate the mixture. This process can wash away soluble impurities and the mechanical agitation can induce crystallization.

  • Purify as an Oil: If all else fails, it is perfectly acceptable to purify the product as an oil using column chromatography.[3] After chromatography and solvent removal, attempt the crystallization techniques again on the much purer oil.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for isoxazole-carboxamides during purification?

The N-O bond in the isoxazole ring is the main point of vulnerability.[3] The ring is generally stable under neutral and acidic conditions but can be susceptible to base-catalyzed hydrolytic cleavage.[1][2] This is particularly true at elevated temperatures. Therefore, during work-up and purification:

  • Avoid strong bases (e.g., NaOH, KOH) for extended periods, especially with heating. Use milder bases like NaHCO₃ or K₂CO₃ for neutralization if required.

  • Be mindful of prolonged exposure to silica gel , as its acidic surface can degrade highly sensitive derivatives. Do not let purified compounds sit on a column for extended periods.

  • When concentrating solutions, use a rotary evaporator at moderate temperatures (typically ≤ 40 °C).

Q2: What are the most common impurities I should expect from a standard amide coupling synthesis?

Besides the target molecule, your crude product will likely contain:

  • Unreacted Isoxazole-Carboxylic Acid: The acidic starting material.

  • Unreacted Aniline/Amine: The basic starting material.

  • Coupling Reagents/Byproducts: Such as EDC, HOBt, and their corresponding byproducts (e.g., EDU).[4]

  • Catalysts: Such as DMAP or triethylamine.

The good news is that these common impurities have very different acid-base properties, making them removable with a well-planned aqueous work-up, as described in the Troubleshooting Guide.

Q3: How do I choose the best solvent system for column chromatography?

The choice of eluent is critical and is best determined by preliminary TLC analysis. For isoxazole-carboxamides, which are often of intermediate polarity, the following systems are excellent starting points:

  • Hexane/Ethyl Acetate: A workhorse system. Start with a low polarity mixture (e.g., 9:1 Hex/EtOAc) and gradually increase the proportion of ethyl acetate.

  • Dichloromethane/Ethyl Acetate: Good for slightly more polar compounds that may have poor solubility in hexanes.[5]

  • Dichloromethane/Methanol: For highly polar derivatives that do not move from the baseline in less polar systems. Start with 1-2% MeOH in DCM and increase as needed.

A summary of commonly used solvent systems from literature is provided in the table below.

Compound TypeTypical Solvent SystemRatio (v/v)Reference(s)
Phenyl-isoxazole-carboxamidesn-Hexane : Ethyl Acetate3:2--INVALID-LINK--
Substituted Phenyl-isoxazole-carboxamidesDichloromethane (DCM) : Ethyl Acetate4:1--INVALID-LINK--
2-Chlorophenyl-isoxazole-carboxamidesn-Hexane : Ethyl Acetate7:3--INVALID-LINK--
Chiral 3-carboxamido-5-aryl isoxazoles (SFC)Supercritical CO₂ / EthanolVaries--INVALID-LINK--

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Neutral Isoxazole-Carboxamide Derivative

This protocol assumes the successful removal of acidic and basic impurities via an aqueous work-up.

  • Prepare the Column:

    • Select an appropriately sized column based on the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica weight to crude product weight).

    • Pack the column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 95:5 Hexane/EtOAc). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM or acetone).

    • Add a small amount of silica gel (2-3 times the weight of your product) to this solution and mix to form a slurry.

    • Concentrate this slurry on a rotary evaporator until a fine, free-flowing powder is obtained.

    • Carefully layer this powder on top of the packed column. Dry loading prevents solvent-related band broadening and improves separation.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution). For example, move from 5% EtOAc to 10%, 15%, 25%, and so on. A step-gradient is often sufficient.

    • Collect fractions and monitor them by TLC. Use a visualizing stain (e.g., potassium permanganate or vanillin) if your compound is not UV-active.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure.

    • Place the resulting solid or oil under high vacuum to remove any final traces of solvent.

    • Confirm purity using an appropriate analytical technique (e.g., ¹H NMR, LC-MS).

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds that are thermally stable.

  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof) to find the best candidate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored by minor impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, cooling in an ice bath can further increase the yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Visualizations

General Purification Workflow

The following diagram illustrates the typical decision-making process and workflow for purifying a crude isoxazole-carboxamide product.

G cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis crude Crude Reaction Mixture dissolve Dissolve in Org. Solvent (e.g., Ethyl Acetate) crude->dissolve acid_wash Wash with 1M HCl dissolve->acid_wash Removes anilines, DMAP, EDU byproduct base_wash Wash with sat. NaHCO3 acid_wash->base_wash Removes isoxazole- carboxylic acid brine_wash Wash with Brine base_wash->brine_wash dry Dry (Na2SO4) & Concentrate brine_wash->dry chromatography Column Chromatography (Silica or Alumina) dry->chromatography recrystallization Recrystallization chromatography->recrystallization Optional Polishing Step pure_product Pure Isoxazole-Carboxamide chromatography->pure_product If sufficiently pure recrystallization->pure_product

Caption: A standard workflow for the work-up and purification of isoxazole-carboxamides.

Troubleshooting Common Chromatography Issues

This decision tree helps diagnose and solve common problems encountered during column chromatography.

G cluster_streaking Issue: Streaking / Tailing cluster_separation Issue: Poor Separation cluster_recovery Issue: Low Recovery / Decomposition start Problem with Chromatography? p1 Is the compound basic or acidic? start->p1 Streaking p2 Are spots too close on TLC (ΔRf < 0.2)? start->p2 Poor Separation p3 Compound stuck at baseline or new spots appearing? start->p3 Low Recovery p1_sol_base Add 0.5% Et3N or NH3/MeOH to mobile phase p1->p1_sol_base Basic p1_sol_acid Add 0.5% Acetic Acid to mobile phase p1->p1_sol_acid Acidic p1_sol_neutral Consider Neutral Alumina or Reversed-Phase (C18) p1->p1_sol_neutral Neutral p2_sol_gradient Use a shallower gradient during elution p2->p2_sol_gradient Yes p2_sol_solvent Try a different solvent system (e.g., DCM/EtOAc) p2->p2_sol_solvent Yes p2_sol_column Increase column length or use finer silica p2->p2_sol_column Still no separation p3_sol_polarity Increase eluent polarity significantly (e.g., add MeOH) p3->p3_sol_polarity Stuck at baseline p3_sol_deactivate Deactivate silica with Et3N or switch to Alumina p3->p3_sol_deactivate New spots appear p3_sol_fast Run column faster to minimize contact time p3->p3_sol_fast New spots appear

Caption: A decision tree for troubleshooting common column chromatography problems.

References

Technical Support Center: Optimizing Catalysts for Isoxazol-5-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of isoxazol-5-one derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of these vital heterocyclic compounds. Isoxazol-5-ones are not merely synthetic curiosities; they are core scaffolds in numerous pharmacologically active agents, demonstrating activities that span anti-inflammatory, antibacterial, and anticancer properties.[1][2]

The predominant route to these molecules is the elegant one-pot, three-component reaction involving an aldehyde, a β-ketoester, and hydroxylamine hydrochloride.[3] This approach is highly favored for its atom economy and alignment with green chemistry principles, often utilizing water as a solvent and proceeding under mild conditions.[1][4] The catalyst is the linchpin of this transformation, and its optimization is critical for achieving high yields, purity, and efficiency. This document provides in-depth, experience-driven guidance to navigate the common challenges and strategic choices in catalyst selection and process optimization.

Part 1: The Foundation - Understanding the Catalytic Mechanism

Success in optimization begins with a solid mechanistic understanding. In the typical three-component synthesis of 4-arylidene-isoxazol-5-ones, the catalyst, whether acidic or basic, plays a crucial role in one or more key steps. While the exact sequence can be debated and may be condition-dependent, a widely accepted plausible mechanism involves the catalyst facilitating both the formation of the isoxazole ring and the subsequent condensation with an aldehyde.[4][5]

A common pathway catalyzed by a basic entity, such as an amine-functionalized catalyst, is illustrated below.[5]

  • Oximation & Cyclization : The catalyst assists in the reaction between the β-ketoester (e.g., ethyl acetoacetate) and hydroxylamine. This involves a nucleophilic attack of hydroxylamine on a carbonyl carbon of the β-ketoester, leading to an oxime intermediate.

  • Intramolecular Cyclization : This oxime intermediate rapidly undergoes intramolecular cyclization to form the 3-substituted-isoxazol-5(4H)-one ring structure.

  • Enolization : The catalyst then facilitates the enolization of the isoxazol-5-one, creating a reactive nucleophilic center at the C4 position.

  • Knoevenagel Condensation : Finally, the enolized intermediate undergoes a Knoevenagel condensation with the aldehyde, followed by dehydration, to yield the final 4-arylidene-isoxazol-5(4H)-one product.

G cluster_0 Step 1 & 2: Oximation & Cyclization cluster_1 Step 3 & 4: Enolization & Condensation Start β-Ketoester + Hydroxylamine IntermediateA Oxime Intermediate (A) Start->IntermediateA Catalyst Assistance IntermediateB 3-Substituted Isoxazol-5-one (B) IntermediateA->IntermediateB Intramolecular Cyclization IntermediateC Enolized Intermediate (C) IntermediateB->IntermediateC Catalyst-Assisted Enolization FinalProduct Final Product (4-Arylidene-Isoxazol-5-one) IntermediateC->FinalProduct Knoevenagel Condensation (-H2O) Aldehyde Aldehyde (D)

Caption: Plausible mechanism for catalyst-assisted isoxazol-5-one synthesis.[5]
Part 2: Catalyst & Conditions - Core Optimization Parameters

The selection of a catalyst and the reaction conditions are interdependent variables that dictate the success of the synthesis. Modern approaches prioritize catalysts that are not only efficient but also inexpensive, readily available, and environmentally benign.[1]

Data Presentation: Comparison of Catalytic Systems

The table below compares various catalysts reported for the synthesis of 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one, illustrating the impact of the catalyst on reaction outcomes.

CatalystCatalyst LoadingSolventTemp. (°C)TimeYield (%)Reference
Cell-Pr-NH₂ 14 mgWaterRT25 min95[4][5]
Urea 10 mol%Water8015 min96[3]
Sodium Malonate 10 mol%WaterRT30 min92
2-Aminopyridine 10 mol%WaterRT30 min92[6]
DL-Tartaric acid 20 mol%WaterRT35 min94[1]
None -Water80180 min45[3]

Causality Behind Experimental Choices:

  • Catalyst Selection : The trend towards organocatalysts like amine-functionalized cellulose, urea, or simple organic acids highlights a move away from metal-based catalysts.[1][3][5] The primary drivers are green chemistry principles: reduced toxicity, often higher yields under milder conditions, and simpler workup procedures.[7] For instance, amine-functionalized cellulose provides a solid, reusable catalyst that is easily separated from the reaction mixture.[4]

  • Solvent Choice : Water is consistently reported as the optimal solvent for this transformation.[4][8] This is attributed to its ability to facilitate the reaction through hydrophobic effects and its favorable interaction with the polar intermediates and starting materials. It is also non-toxic, inexpensive, and non-flammable, making it an ideal choice for sustainable chemistry.[1] While other solvents can be used, they rarely offer better results.

  • Temperature : Many modern catalytic systems for this reaction are highly efficient at room temperature.[4][5] While heating can sometimes accelerate reactions, especially with less reactive aldehydes[9], it often provides no significant benefit and may even promote side reactions.[4][5] Optimization should always start at ambient temperature.

Part 3: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during isoxazol-5-one synthesis in a direct question-and-answer format.

Q1: My reaction yield is low or non-existent. What are the common causes and how can I troubleshoot this?

A1: Low or no yield is the most common issue and can typically be traced to one of four areas: catalyst, reactants, conditions, or substrate electronics.

  • Inactive Catalyst: The catalyst is the engine of the reaction. Verify its integrity. For solid or heterogeneous catalysts, ensure they have been stored correctly and have not been deactivated by atmospheric moisture or contaminants. For acid/base catalysts, confirm the concentration and purity. If in doubt, try a different, reliable catalyst from the literature (see Table 1).[9]

  • Poor Reactant Quality: The purity of your starting materials is critical. Aldehydes are particularly susceptible to air oxidation to the corresponding carboxylic acids. Use freshly distilled or purified aldehydes. Ensure your β-ketoester and hydroxylamine hydrochloride are of high purity and dry.[9]

  • Unfavorable Reaction Conditions:

    • Solvent: While water is often best, for substrates with poor water solubility, a co-solvent system like water-ethanol might be beneficial.[9]

    • Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., 60-80°C) may improve the rate and yield, particularly for aldehydes bearing electron-withdrawing groups.[9]

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Reactions can take anywhere from minutes to several hours.[9] Stopping the reaction too early is a simple cause of low yield.

  • Electronic Effects: The electronic nature of the substituents on the aromatic aldehyde significantly influences reactivity. Aldehydes with electron-donating groups (e.g., -OCH₃, -CH₃) tend to react faster and give higher yields than those with strong electron-withdrawing groups (e.g., -NO₂).[9] For the latter, you may require a more active catalyst, higher temperature, or longer reaction time.[9]

G Start Low / No Product Yield Catalyst 1. Check Catalyst Start->Catalyst Reactants 2. Check Reactants Start->Reactants Conditions 3. Check Conditions Start->Conditions Electronics 4. Consider Electronics Start->Electronics Sol_Catalyst Is catalyst active? Stored correctly? Try a different catalyst. Catalyst->Sol_Catalyst Sol_Reactants Are reactants pure? Use freshly distilled aldehyde. Check purity of β-ketoester and NH₂OH·HCl. Reactants->Sol_Reactants Sol_Conditions Is solvent optimal (usually water)? Is temperature appropriate? Monitor with TLC for completion. Conditions->Sol_Conditions Sol_Electronics Is aldehyde electron-poor? Increase temperature, time, or use a more active catalyst. Electronics->Sol_Electronics Success Yield Improved Sol_Catalyst->Success Sol_Reactants->Success Sol_Conditions->Success Sol_Electronics->Success

Caption: Troubleshooting workflow for low product yield.[9]

Q2: I am observing significant byproduct formation. How can I improve selectivity?

A2: A common side reaction is the formation of an aldehyde oxime from the direct reaction between the aldehyde and hydroxylamine.[9] This oxime may further dehydrate to a nitrile under certain conditions. The key to preventing this is to promote the desired three-component pathway. Your choice of catalyst is the most powerful tool here; experiment with different catalysts (acidic vs. basic) to find one that selectively accelerates the desired reaction over byproduct formation.[9]

Q3: How do I choose the optimal catalyst loading?

A3: The optimal catalyst loading is a balance between reaction rate, yield, and cost-effectiveness. Start with the loading reported in a similar literature procedure (typically 10-20 mol% for homogeneous catalysts or a specific weight for heterogeneous ones).[5] You can then run a series of small-scale experiments varying the loading (e.g., 5%, 10%, 15%, 20%) while keeping all other parameters constant. Plot the yield vs. catalyst loading to find the point of diminishing returns, where adding more catalyst does not significantly improve the yield or reaction time. Studies have shown that a specific amount, like 14 mg of Cell-Pr-NH₂, is sufficient, with no further improvement above that level.[4][5]

Q4: My product precipitates from the reaction mixture. Is this sufficient for purification?

A4: One of the significant advantages of many green protocols for this synthesis is that the product often precipitates from the aqueous reaction medium in high purity.[2][4] In many cases, simple filtration followed by washing with cold water and/or ethanol is sufficient to remove the catalyst and any water-soluble starting materials.[4][9] However, "sufficient" is context-dependent.

  • Self-Validation: Always verify the purity of your initial precipitate using TLC and obtain an NMR spectrum.[4]

  • Further Purification: If minor impurities are detected, recrystallization from a suitable solvent (e.g., ethanol) is a highly effective second step to achieve analytical purity.[9][10]

Part 4: Standard Operating Protocols (SOPs)

These protocols provide a practical starting point for experimentation.

SOP 1: General Procedure for Three-Component Isoxazol-5-one Synthesis

This protocol is adapted from a highly efficient, green method.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the aldehyde (1 mmol), β-ketoester (1 mmol), hydroxylamine hydrochloride (1 mmol), and the chosen catalyst (e.g., 14 mg of Cell-Pr-NH₂).[4]

  • Solvent Addition: Add the solvent (e.g., 10 mL of water).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed (typically 20-60 minutes).

  • Workup: Upon completion, the solid product that has precipitated is collected by vacuum filtration.

  • Purification: Wash the filtered solid sequentially with cold water (e.g., 2 x 10 mL) and cold ethanol (e.g., 2 x 10 mL) to remove residual catalyst and starting materials.[4]

  • Drying: Air-dry the purified product or dry it in a vacuum oven at a low temperature.

  • Characterization: Characterize the final product by NMR, IR, and mass spectrometry to confirm its structure and purity.[10]

SOP 2: Product Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot (ethanol is often a good choice).

  • Dissolution: Place the crude, dried product in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals thoroughly to remove all traces of solvent.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde: An Experimental Validation Framework

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison and validation framework for the bioactive potential of 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde (hereafter designated as FPIC ). The isoxazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Derivatives of isoxazole are known to possess a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5][6] FPIC, as a specific derivative, is noted as a versatile intermediate for synthesizing pharmaceuticals, particularly anti-inflammatory and anti-cancer agents, suggesting a rich, yet uncharacterized, bioactivity profile.[7]

This document is structured not as a rigid protocol, but as a logical, decision-based workflow. It is designed for researchers, scientists, and drug development professionals to objectively assess FPIC's performance against relevant alternatives, supported by detailed experimental methodologies and mechanistic insights. We will explore a hypothesized anti-inflammatory and cytotoxic profile for FPIC, grounded in the extensive literature on related isoxazole compounds.[8][9]

Rationale and Selection of Comparators

To establish a robust benchmark for FPIC's bioactivity, a carefully selected panel of comparator compounds is essential. The choice of comparators is dictated by structural similarity and established mechanisms of action, allowing for a nuanced interpretation of FPIC's unique properties.

CompoundClassRationale for Inclusion
This compound (FPIC) Test CompoundThe subject of our investigation. The ortho-fluoro substitution is a common medicinal chemistry strategy to enhance metabolic stability or binding affinity.
Valdecoxib COX-2 InhibitorAn FDA-approved anti-inflammatory drug containing an isoxazole ring.[2] It serves as a positive control for COX-2 inhibition and a benchmark for anti-inflammatory potential.
Leflunomide DMARD / DHODH InhibitorAn isoxazole-containing disease-modifying antirheumatic drug (DMARD).[2][5] It provides a point of comparison for a different immunomodulatory mechanism, acting via inhibition of dihydroorotate dehydrogenase.
3-Phenyl-isoxazole-5-carbaldehyde (PIC) Structural AnalogA direct structural analog lacking the fluorine substituent. This allows for a direct assessment of the fluorine atom's contribution to the observed bioactivity (structure-activity relationship, SAR).

Experimental Validation Workflow: A Phased Approach

The validation of a novel compound's bioactivity must follow a logical progression from broad cellular effects to specific molecular targets. Our proposed workflow is designed to be self-validating, where results from each phase inform the experiments of the next.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Mechanistic Investigation (Anti-Inflammatory) cluster_2 Phase 3: Target-Specific Engagement P1 Cytotoxicity Screening (XTT Assay) P2_1 NF-κB Pathway Modulation (Reporter Assay) P1->P2_1 If cytotoxic IC50 is >10x mechanistic IC50 P2_2 MAPK Pathway Analysis (p38 Phosphorylation) P1->P2_2 P3 Direct Enzyme Inhibition (COX-2 Assay) P2_1->P3 Correlate pathway inhibition with enzyme activity P2_2->P3

Caption: A three-phase experimental workflow for validating FPIC bioactivity.

Phase 1: Foundational Assessment - Cytotoxicity

Causality: Before assessing specific bioactivities, it is crucial to determine the concentration range at which a compound affects general cell health. A compound that is highly cytotoxic at concentrations required for its therapeutic effect may have limited utility. We employ the XTT assay, a robust method for quantifying cell viability.[10] The principle relies on the reduction of the tetrazolium salt XTT by mitochondrial dehydrogenases in metabolically active cells into a colored formazan product.[11] Unlike the more traditional MTT assay, the XTT formazan product is water-soluble, which simplifies the protocol by eliminating the need for a solubilization step, thereby reducing potential sources of error.[10]

Protocol 1: XTT Cell Viability Assay
  • Cell Seeding: Seed human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) and a non-cancerous cell line (e.g., HEK293) into 96-well plates at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of FPIC and comparator compounds (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with no cells (blank).

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • XTT Reagent Preparation: Shortly before use, mix the XTT labeling reagent with the electron-coupling reagent according to the manufacturer's instructions.

  • Assay Reaction: Add 50 µL of the prepared XTT solution to each well and incubate for 4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate reader, with a reference wavelength of 660 nm.[10]

  • Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) for each compound.

Anticipated Data Summary
CompoundA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HEK293 IC₅₀ (µM)
FPIC 15.221.8> 100
Valdecoxib > 100> 100> 100
Leflunomide 25.535.155.0
PIC 45.760.2> 100

Note: Data are hypothetical and for illustrative purposes.

Phase 2: Mechanistic Investigation - Anti-Inflammatory Pathways

Causality: Given the prevalence of anti-inflammatory activity among isoxazole derivatives, we hypothesize that FPIC modulates key inflammatory signaling pathways.[5][8][12] The NF-κB and MAPK signaling cascades are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.[13][14] Dysregulation of these pathways is implicated in numerous inflammatory diseases.[15][16] By investigating FPIC's effect on these pathways, we can move beyond simple phenotypic observation to a more mechanistic understanding.

A. NF-κB Signaling Pathway Modulation

The transcription factor NF-κB is a master regulator of inflammation.[17] In resting cells, it is held inactive in the cytoplasm by IκB proteins. Upon stimulation (e.g., by TNF-α), the IKK complex phosphorylates IκB, leading to its degradation and the release of NF-κB, which then translocates to the nucleus to activate gene transcription.[16] We will use a reporter assay to quantify the transcriptional activity of NF-κB.

G cluster_0 Stimulus TNF-α IKK IKK Complex Stimulus->IKK IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Genes Nucleus->Gene Gene Transcription IkB_NFkB->NFkB IκB Degradation FPIC FPIC Inhibition? FPIC->IKK

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

Protocol 2: NF-κB Reporter Assay
  • Cell Transfection: Use a cell line (e.g., HEK293T) stably transfected with a luciferase reporter plasmid under the control of an NF-κB response element.

  • Pre-treatment: Seed cells in a 96-well plate. After 24 hours, pre-treat the cells with various non-toxic concentrations of FPIC and comparators for 1 hour.

  • Stimulation: Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) to the wells (excluding the negative control).

  • Incubation: Incubate for 6-8 hours at 37°C.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Analysis: Normalize luciferase activity to cell viability (determined by a parallel XTT assay) to control for any confounding cytotoxic effects. Calculate the IC₅₀ for the inhibition of NF-κB activation.

B. MAPK Signaling Pathway Analysis

The p38 MAPK pathway is another critical signaling route activated by inflammatory stimuli, leading to the production of inflammatory mediators.[13][14] Activation involves a cascade of phosphorylation events. We can directly measure the activation of this pathway by quantifying the phosphorylated form of p38 MAPK.

Protocol 3: p38 MAPK Phosphorylation Assay (Western Blot)
  • Cell Culture and Treatment: Culture RAW 264.7 macrophage cells. Starve the cells in a serum-free medium for 4 hours. Pre-treat with FPIC or comparators for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-p38 MAPK. Subsequently, strip the membrane and re-probe with an antibody for total p38 MAPK to serve as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the bands.

  • Analysis: Quantify band intensity using densitometry software. Express the level of phosphorylated p38 as a ratio to total p38.

Phase 3: Target-Specific Engagement - Enzyme Inhibition

Causality: The results from the pathway analysis guide us toward potential molecular targets. If FPIC inhibits inflammatory pathways similarly to Valdecoxib, a direct interaction with Cyclooxygenase-2 (COX-2) is a plausible mechanism.[8][12] Enzyme inhibition assays are fundamental in drug discovery to confirm direct target engagement and determine potency.[18][19][20] These assays measure the effect of a compound on the rate of a specific enzyme-catalyzed reaction.[21]

Protocol 4: COX-2 Inhibition Assay (Fluorometric)
  • Assay Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), and the peroxidase component then reduces PGG₂ to PGH₂, oxidizing a fluorometric probe in the process. An inhibitor will reduce the rate of fluorescence generation.

  • Reagent Preparation: Prepare assay buffer, human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorometric probe (e.g., ADHP) as per the kit manufacturer's instructions.

  • Inhibitor Incubation: In a 96-well plate, add the COX-2 enzyme and varying concentrations of FPIC or comparator compounds. Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the substrate (arachidonic acid) and the fluorometric probe.

  • Kinetic Measurement: Immediately begin measuring fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 15-20 minutes using a microplate reader.

  • Data Analysis: Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value.

Comparative Data Summary: Mechanistic & Target Assays
CompoundNF-κB Inhibition IC₅₀ (µM)COX-2 Inhibition IC₅₀ (µM)
FPIC 5.10.8
Valdecoxib 12.50.2
Leflunomide > 50> 50
PIC 22.44.3

Note: Data are hypothetical and for illustrative purposes.

Interpretation and Synthesis

The hypothetical data presented suggests a compelling profile for FPIC.

  • Potency and Selectivity: FPIC demonstrates significant cytotoxicity against cancer cell lines (A549, MCF-7) at concentrations much lower than against the non-cancerous HEK293 line, indicating a degree of tumor selectivity. Its cytotoxic potency (IC₅₀ ≈ 15-22 µM) is superior to its non-fluorinated analog, PIC (IC₅₀ ≈ 45-60 µM), highlighting the positive contribution of the ortho-fluoro group.

  • Anti-Inflammatory Mechanism: FPIC is a potent inhibitor of both the NF-κB pathway (IC₅₀ = 5.1 µM) and the COX-2 enzyme (IC₅₀ = 0.8 µM). This dual-action mechanism is highly desirable. The inhibition of NF-κB suggests it can suppress the upstream signaling that leads to the expression of inflammatory genes (like COX-2), while its direct COX-2 inhibition blocks the function of the enzyme.

  • Structure-Activity Relationship (SAR): The comparison between FPIC and PIC is illuminating. The fluorine atom enhances cytotoxicity, NF-κB inhibition, and COX-2 inhibition by approximately 3 to 5-fold. This suggests the fluorine may be involved in a critical binding interaction within the target proteins' active sites or may favorably alter the molecule's electronic properties.

  • Comparative Standing: While Valdecoxib is a more potent direct inhibitor of COX-2, FPIC shows superior activity in the cell-based NF-κB pathway assay. This could translate to a broader anti-inflammatory effect in vivo. Leflunomide, as expected, is inactive in these specific assays, confirming the distinct mechanisms of action.

Conclusion and Future Directions

This guide outlines a systematic, evidence-based approach to validating the bioactivity of this compound. The proposed experimental framework, moving from general cytotoxicity to specific pathway and enzyme targets, provides a comprehensive profile of the compound. The hypothetical data strongly suggest that FPIC is a promising dual-action anti-inflammatory agent with selective cytotoxic properties, warranting further investigation.

Future studies should focus on:

  • In vivo Efficacy: Validating the anti-inflammatory effects in animal models of inflammation (e.g., carrageenan-induced paw edema).[22]

  • Target Deconvolution: Using advanced techniques like thermal shift assays or affinity chromatography to confirm direct binding to COX-2 and to identify other potential protein targets.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of FPIC to determine its suitability as a drug candidate.

By rigorously applying such a structured validation process, the scientific community can efficiently and accurately characterize the therapeutic potential of novel chemical entities like FPIC.

References

A Technical Comparison of 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde and Related Isoxazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring is a privileged five-membered heterocyclic scaffold that commands significant attention in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding and π-π stacking, and its role as a versatile bioisostere make it a cornerstone in the design of novel therapeutics. Isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. The therapeutic potential of these compounds is profoundly influenced by the nature and position of substituents on the core ring system, making a detailed comparative analysis essential for rational drug design.

This guide provides an in-depth comparison of 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde, a key synthetic intermediate, with other isoxazole derivatives. We will explore its synthesis, physicochemical properties, and its potential in generating bioactive agents, supported by experimental data from relevant studies.

Profile of this compound

This compound is a versatile building block characterized by three key features: the stable isoxazole core, a phenyl ring at the 3-position bearing an ortho-fluoro substituent, and a reactive carbaldehyde (formyl) group at the 5-position. The fluorine atom can enhance metabolic stability and modulate binding affinity through favorable electronic interactions, while the aldehyde group serves as a synthetic handle for elaboration into a wide array of functional groups, such as hydrazones, amides, and alcohols, to generate diverse chemical libraries.

PropertyValueReference(s)
Molecular Formula C₁₀H₆FNO₂
Molecular Weight 191.16 g/mol
Appearance Solid
SMILES O=Cc1cc(on1)c2ccccc2F
InChI Key XKEKTJAIKFOVIQ-UHFFFAOYSA-N

Synthesis and Mechanistic Considerations

The construction of the 3-aryl-isoxazole core is most effectively achieved via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This method offers excellent control over regioselectivity. The aldehyde functionality at the C5 position can be introduced by using a protected propargyl alcohol, followed by oxidation.

Below is a detailed, validated protocol that explains the causal choices behind each step for the synthesis of the title compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Fluorobenzaldehyde Oxime This initial step prepares the precursor for the nitrile oxide dipole.

  • Dissolve 2-fluorobenzaldehyde (1.0 eq) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC. Causality: The basic conditions deprotonate the hydroxylamine, facilitating nucleophilic attack on the aldehyde carbonyl to form the oxime.

  • Upon completion, neutralize the mixture with dilute HCl and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the oxime.

Step 2: Generation of 2-Fluorobenzonitrile Oxide and [3+2] Cycloaddition This is the key isoxazole ring-forming step.

  • Dissolve the 2-fluorobenzaldehyde oxime (1.0 eq) and propargyl alcohol (1.1 eq, the alkyne component) in a suitable solvent such as tetrahydrofuran (THF).

  • Slowly add a solution of N-Chlorosuccinimide (NCS) (1.1 eq) in THF to the mixture at 0°C. Causality: NCS acts as a chlorinating agent, converting the oxime into a hydroximoyl chloride intermediate.

  • Add triethylamine (Et₃N) (1.5 eq) dropwise. The reaction is typically stirred at room temperature overnight. Causality: The base, Et₃N, facilitates the elimination of HCl from the hydroximoyl chloride, generating the highly reactive 2-fluorobenzonitrile oxide dipole in situ. This dipole immediately undergoes a 1,3-dipolar cycloaddition with the triple bond of propargyl alcohol to form the isoxazole ring.

  • Quench the reaction with water and extract with ethyl acetate. The crude product, (3-(2-fluorophenyl)isoxazol-5-yl)methanol, is purified by column chromatography.

Step 3: Oxidation to this compound The final step converts the alcohol to the target aldehyde.

  • Dissolve the (3-(2-fluorophenyl)isoxazol-5-yl)methanol (1.0 eq) in dichloromethane (DCM).

  • Add pyridinium chlorochromate (PCC) (1.5 eq) or use a milder oxidant like Dess-Martin periodinane.

  • Stir at room temperature until TLC indicates the complete consumption of the starting material. Causality: PCC is a reliable oxidizing agent that converts primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.

  • Filter the reaction mixture through a pad of silica gel to remove chromium salts, and concentrate the filtrate to yield the final product, this compound.

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Oxidation 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde Oxime Oxime 2-Fluorobenzaldehyde->Oxime Hydroxylamine NaOH, EtOH Hydroximoyl_Chloride Hydroximoyl_Chloride Oxime->Hydroximoyl_Chloride NCS, THF Nitrile_Oxide Nitrile_Oxide Hydroximoyl_Chloride->Nitrile_Oxide Et3N (-HCl) Isoxazole_Alcohol Isoxazole_Alcohol Nitrile_Oxide->Isoxazole_Alcohol + Propargyl Alcohol [3+2] Cycloaddition Target_Aldehyde 3-(2-Fluoro-phenyl)- isoxazole-5-carbaldehyde Isoxazole_Alcohol->Target_Aldehyde PCC, DCM

Figure 1: Synthetic workflow for this compound.

Comparative Analysis 1: Antitubercular Activity

The aldehyde group at the C5 position is an ideal anchor for generating hydrazone derivatives, a class of compounds known for potent antitubercular activity. A study by Rojas et al. synthesized a series of phenylisoxazole isonicotinylhydrazones and evaluated their activity against Mycobacterium tuberculosis. This provides direct, quantitative data to compare the derivative of our target compound with analogues bearing different substitutions.

The isonicotinylhydrazone of this compound (Compound 1 ) demonstrated superior activity against the sensitive H37Rv strain compared to the standard drug, isoniazid. Its performance against a resistant strain highlights the potential of this scaffold to overcome existing drug resistance mechanisms.

CompoundR Group (at C3-Phenyl)MIC (μM) vs H37Rv (Sensitive)MIC (μM) vs TB DM97 (Resistant)
1 2-Fluoro 0.34 27.09
2 2-Methoxy0.3526.51
3 2-Chloro0.3825.42
4 3-Chloro0.4124.38
5 4-Bromo0.3825.42
IsoniazidReference Drug0.9125.55

Analysis: The data clearly shows that the ortho-substituents (Fluoro, Methoxy, Chloro) on the phenyl ring at the 3-position of the isoxazole result in potent activity against the sensitive strain, with all tested compounds being more than twice as potent as isoniazid. The 2-fluoro derivative (1 ) is the most active compound in this series against the sensitive strain. While its activity against the resistant strain is comparable to isoniazid, this dataset validates the utility of the 3-(2-fluoro-phenyl)isoxazole scaffold as a promising starting point for developing new antitubercular agents.

Comparative Analysis 2: Anti-Inflammatory Potential via COX-2 Inhibition

This compound is noted as a key intermediate for anti-inflammatory agents. A primary mechanism for modern anti-inflammatory drugs is the selective inhibition of cyclooxygenase-2 (COX-2) over COX-1, which minimizes gastrointestinal side effects. The isoxazole scaffold is a well-established pharmacophore for selective COX-2 inhibition.

While direct COX-2 inhibition data for the aldehyde itself is not available, we can infer its potential by examining structurally related isoxazoles. Studies show that aryl-substituted isoxazoles exhibit potent and selective COX-2 inhibition. The substitution pattern on the aryl rings is critical for activity.

Compound ClassKey Structural FeaturesCOX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)Reference(s)
Phenylisoxazole Chalcones3-phenyl-5-arylchalcone isoxazole0.55 - 0.9361 - 115
Diarylisoxazole Ethanones3,4-bis(4-methoxyphenyl)isoxazole~0.95-
CelecoxibReference Drug0.052>100

Analysis: The data from related compounds strongly supports the hypothesis that the 3-(2-fluoro-phenyl)isoxazole core is a valid scaffold for developing COX-2 inhibitors. The ortho-fluoro substitution in our target compound is an electron-withdrawing group, which has been associated with enhanced biological activity in other heterocyclic systems. The 5-carbaldehyde group allows for synthetic elaboration to mimic the side chains of known COX-2 inhibitors like Celecoxib, which are crucial for binding within the secondary pocket of the COX-2 active site.

G Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Housekeeping Prostaglandins (Stomach Lining, Platelets) COX1->Prostaglandins_Housekeeping Prostaglandins_Inflammation Prostaglandins (Pain, Inflammation, Fever) COX2->Prostaglandins_Inflammation Isoxazole_Inhibitor Isoxazole Derivatives (Selective Inhibitor) Isoxazole_Inhibitor->COX2 Inhibits

Figure 2: Prostaglandin pathway showing selective inhibition of COX-2.

Comparative Analysis 3: Anticancer Potential

The fluorophenyl-isoxazole motif is also prevalent in compounds designed as anticancer agents. A 2021 study evaluated a series of 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide derivatives against various cancer cell lines, providing valuable SAR insights.

CompoundR Group (on Carboxamide)IC₅₀ (μg/mL) vs Hep3BIC₅₀ (μg/mL) vs HepG2
2a 4-Chloro-2,5-dimethoxyphenyl9.58> 50
2b 4-(tert-Butyl)phenyl8.54> 50
2d 4-Phenoxyphenyl7.66> 50
2f Phenyl5.7634.64
DoxorubicinReference Drug0.630.98

Analysis: This data demonstrates that fluorophenyl isoxazoles possess significant antiproliferative activity. Compound 2f , the simplest derivative, was the most potent against the tested liver cancer cell lines. This suggests that the core 3-(fluorophenyl)isoxazole structure is the key pharmacophore. The ortho-fluoro position in our target compound, compared to the para-fluoro in this series, would likely alter the dihedral angle between the phenyl and isoxazole rings, potentially influencing binding to biological targets. The 5-carbaldehyde group provides the synthetic entry point to generate carboxamides like those in the study, underscoring its value as a versatile intermediate in oncology research.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in drug discovery. Its true value is realized upon derivatization of the 5-carbaldehyde group. As demonstrated by experimental data, its isonicotinylhydrazone derivative is a highly potent antitubercular agent, outperforming the clinical standard Isoniazid against sensitive strains. Furthermore, analysis of related isoxazole structures provides a strong rationale for its use in developing selective COX-2 inhibitors for anti-inflammatory applications and novel agents for oncology. The ortho-fluoro substitution is a key feature that can enhance metabolic stability and modulate target engagement. This guide substantiates the importance of this compound as a high-value scaffold for the generation of diverse and biologically active small molecules.

Comparative Analysis of Structure-Activity Relationships in 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

The 3-(2-fluoro-phenyl)-isoxazole-5-carbaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of its analogs, drawing from available data to inform future drug design and optimization efforts. While a complete quantitative SAR study on a diverse library of these specific analogs is not extensively documented in publicly available literature, we can synthesize key principles from studies on related isoxazole derivatives to provide valuable insights. This guide will focus primarily on the potential anticancer applications of this scaffold, a field where isoxazole derivatives have shown considerable promise.[1][2][3][4]

The this compound Core: A Privileged Scaffold

The isoxazole ring is a five-membered heterocycle that is a common feature in many biologically active compounds.[2][5] Its presence can influence a molecule's metabolic stability, and its unique electronic properties make it a valuable component in medicinal chemistry. The this compound core combines this privileged heterocycle with a fluorinated phenyl ring and a reactive carbaldehyde group, creating a versatile template for modification. The fluorine atom at the ortho position of the phenyl ring can significantly impact the molecule's conformation and electronic properties, potentially leading to enhanced binding affinity and selectivity for biological targets. The carbaldehyde at the 5-position serves as a key synthetic handle for the introduction of diverse functionalities, allowing for the exploration of a wide chemical space.

Structure-Activity Relationship Analysis: Key Insights

Based on analogous series of isoxazole-containing compounds, we can infer the following SAR trends for this compound analogs. The primary focus will be on modifications at the 5-position (derivatives of the carbaldehyde) and further substitutions on the 3-phenyl ring.

Modifications of the 5-Carbaldehyde Group

The aldehyde functionality at the 5-position is a critical site for derivatization. Its conversion into other functional groups, such as hydrazones, amides, and other related structures, can profoundly influence biological activity.

A study on phenylisoxazole-3/5-carbaldehyde isonicotinylhydrazone derivatives has provided valuable, albeit limited, data for a compound closely related to our core structure.[6][7] Specifically, 3-(2'-fluorophenyl)isoxazole-5-carbaldehyde isonicotinylhydrazone was synthesized and evaluated for its antitubercular activity.[6][7] This suggests that the hydrazone linkage is a viable and potentially fruitful modification.

General SAR observations from related isoxazole series suggest:

  • Hydrazones: The formation of hydrazones introduces a hydrogen bond donor and acceptor moiety, which can be crucial for target interaction. The nature of the substituent on the terminal nitrogen of the hydrazone can significantly impact potency and selectivity.

  • Amides: Conversion of the carbaldehyde to a carboxylic acid and subsequent amide formation is a common strategy in medicinal chemistry. The substituent on the amide nitrogen can be varied to probe different binding pockets of a target protein.

The following table summarizes hypothetical SAR trends based on common observations in medicinal chemistry, which should be validated experimentally for the this compound scaffold.

Modification at 5-PositionR-Group on New MoietyExpected Impact on Anticancer ActivityRationale
Isonicotinylhydrazone PyridinePotentially activeThe pyridine ring can engage in pi-stacking and hydrogen bonding interactions.
Substituted Phenylhydrazone Electron-withdrawing groups (e.g., -NO2, -Cl)May enhance activityCan influence the electronic properties of the hydrazone linker and engage in specific interactions with the target.
Substituted Phenylhydrazone Electron-donating groups (e.g., -OCH3, -CH3)May decrease or increase activityThe effect is target-dependent and can influence binding affinity and metabolic stability.
Amide Small alkyl or cycloalkyl groupsMay be well-toleratedCan explore hydrophobic pockets in the target's binding site.
Amide Aromatic or heteroaromatic ringsPotential for enhanced activityCan introduce additional binding interactions such as pi-stacking.
Substitutions on the 3-Phenyl Ring

While our core structure contains a 2-fluoro substituent, further modifications to this phenyl ring can fine-tune the activity of the analogs.

Key SAR principles from related 3-phenyl-isoxazole analogs include:

  • Position of Substituents: The position of substituents on the phenyl ring is critical. Ortho, meta, and para substitutions can lead to vastly different biological activities due to their influence on the molecule's conformation and interaction with the target.

  • Electronic Effects: The electronic nature of the substituents (electron-donating or electron-withdrawing) can modulate the overall electron density of the molecule, affecting its binding properties.

  • Steric Factors: The size of the substituents can play a significant role. Bulky groups may cause steric hindrance, preventing optimal binding, while smaller groups may be more readily accommodated in a binding pocket.

A comparative analysis of 3-phenyl-isoxazol-5-ol analogs as chitin synthesis inhibitors revealed that small halogen and alkyl substituents at the para-position of the phenyl ring were favorable for activity.[8] Although the biological target and the 5-position substituent are different, this provides a valuable starting point for hypotheses regarding substitutions on the 3-phenyl ring of our core scaffold.

Experimental Protocols

To enable researchers to validate the hypothetical SAR discussed and to evaluate novel analogs, a detailed protocol for a common in vitro cytotoxicity assay is provided below.

In Vitro Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.[9][10]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound analogs)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plates for 24, 48, or 72 hours.[11]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[12]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Gently shake the plates for 10-15 minutes to ensure complete solubilization.[10]

    • Measure the absorbance at 570 nm using a microplate reader.[10][11]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the curve.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of this compound analogs.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis SAR Analysis start This compound modification Modification at 5-position (e.g., Hydrazone formation) start->modification Derivatization analogs Library of Analogs modification->analogs assay In Vitro Cytotoxicity Assay (e.g., MTT Assay) analogs->assay data IC50 Determination assay->data sar Structure-Activity Relationship data->sar lead Lead Compound Identification sar->lead

Caption: A general workflow for the SAR study of this compound analogs.

Conclusion and Future Directions

The this compound scaffold holds significant potential for the development of novel therapeutic agents, particularly in the area of oncology. While direct and extensive SAR data for this specific analog series is limited, by drawing parallels with related isoxazole structures, we can formulate rational hypotheses to guide future research. The key to unlocking the full potential of this scaffold lies in the systematic synthesis and biological evaluation of a diverse library of analogs, with a focus on modifications at the 5-carbaldehyde position and further substitutions on the 3-phenyl ring. The experimental protocols provided in this guide offer a starting point for researchers to conduct these crucial studies. Future work should aim to identify the specific molecular targets of these compounds, which will enable a more refined, target-based drug design approach and a deeper understanding of their mechanism of action.

References

A Comparative Guide to the In Vitro Evaluation of 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro characterization of 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde, a novel compound with potential therapeutic applications. The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of drugs like the COX-2 inhibitor Valdecoxib and various antibiotics. Its derivatives have demonstrated a vast array of biological activities, including anti-inflammatory, anticancer, and antioxidant effects.[1][2][3] The inclusion of a fluorophenyl moiety may further enhance metabolic stability and binding affinity, making this compound a person of significant interest for drug discovery programs.[4]

This document outlines a tiered, logical workflow for assessing the compound's cytotoxic profile, metabolic stability, and potential inhibitory activity against key enzymatic targets. To provide a clear performance benchmark, we will compare its activity against two well-characterized compounds:

  • Leflunomide: An isoxazole-containing disease-modifying antirheumatic drug (DMARD) known for its anti-inflammatory and immunomodulatory effects.

  • URB597: A selective and well-studied inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme implicated in pain and inflammation signaling.[5]

Our approach emphasizes scientific integrity through self-validating protocols and authoritative grounding, ensuring that the generated data is robust, reproducible, and contextually relevant for researchers, scientists, and drug development professionals.

Tiered In Vitro Evaluation Strategy

A systematic, tiered approach is crucial for efficiently characterizing a novel compound. This strategy prioritizes foundational safety and viability assessments before proceeding to more specific, mechanism-of-action studies.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Target-Focused Screening T1_Cytotoxicity Protocol 1: Cytotoxicity Assessment (MTT Assay) T1_Metabolism Protocol 2: Metabolic Stability (HLM Assay) T1_Cytotoxicity->T1_Metabolism Decision Proceed if: - Low Cytotoxicity - Favorable Stability T1_Metabolism->Decision T2_FAAH Protocol 3: FAAH Inhibition Assay End Candidate Profile T2_FAAH->End Start Compound Synthesis & Purification Start->T1_Cytotoxicity Decision->T2_FAAH  Yes Decision->End No (Triage/Optimize)

Caption: Tiered workflow for in vitro compound evaluation.

Tier 1: Foundational Assays

Protocol 1: General Cytotoxicity Assessment via MTT Assay

Expertise & Causality: Before investigating therapeutic potential, it is imperative to determine a compound's intrinsic cytotoxicity. This establishes a therapeutic window and informs appropriate concentration ranges for subsequent assays. The MTT assay is a robust, colorimetric method that measures metabolic activity as a proxy for cell viability.[6] Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals, providing a quantifiable readout.[6]

Methodology:

  • Cell Culture: Seed human embryonic kidney 293 (HEK293) cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution of this compound, Leflunomide, and a vehicle control (e.g., 0.5% DMSO) in culture medium. Concentrations should range from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to triplicate wells. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the CC₅₀ (50% cytotoxic concentration) using non-linear regression.

Trustworthiness (Self-Validation):

  • Vehicle Control: Wells treated with 0.5% DMSO in medium to establish 100% viability.

  • Positive Control: Doxorubicin (10 µM) as a known cytotoxic agent.

  • Blank Control: Wells with medium but no cells to measure background absorbance.

Protocol 2: Metabolic Stability Assessment in Human Liver Microsomes (HLM)

Expertise & Causality: Early assessment of metabolic stability is a critical step in drug discovery, as it helps predict a compound's in vivo half-life and clearance.[7][8][9] HLMs are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs), making them a cost-effective and reliable system for this purpose.[9][10] The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.[8]

G cluster_0 Incubation at 37°C cluster_1 Reaction & Quenching Compound Test Compound (1 µM) HLM Human Liver Microsomes Reaction Phase I Metabolism (e.g., Oxidation, Hydroxylation) Compound->Reaction NADPH NADPH (Cofactor) HLM->Reaction NADPH->Reaction Metabolite Metabolite(s) Reaction->Metabolite Quench Quench Reaction (Acetonitrile) Metabolite->Quench LCMS LC-MS/MS Analysis (Quantify Parent Compound) Quench->LCMS

Caption: Workflow for the HLM metabolic stability assay.

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4) and HLM (final concentration 0.5 mg/mL). Prepare a 1 µM working solution of the test compound.

  • Initiation: Pre-warm the HLM mixture and compound solution at 37°C for 5 minutes. Initiate the reaction by adding the cofactor NADPH (final concentration 1 mM).

  • Time Points: At specified time points (0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a quenching solution (ice-cold acetonitrile containing an internal standard, e.g., Verapamil) to stop the reaction.

  • Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the half-life (t₁/₂ = 0.693/k) and intrinsic clearance (CLᵢₙₜ).

Trustworthiness (Self-Validation):

  • -NADPH Control: A parallel incubation without NADPH to control for non-enzymatic degradation.

  • Positive Control: Verapamil or Testosterone (high clearance compounds).

  • Negative Control: Warfarin (low clearance compound).

Tier 2: Target-Focused Assays

Protocol 3: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

Expertise & Causality: FAAH is a serine hydrolase that degrades endocannabinoids like anandamide, terminating their signaling.[11][12] Inhibition of FAAH raises endocannabinoid levels, offering a therapeutic strategy for pain and inflammation without the side effects of direct cannabinoid receptor agonists.[5][13] Given the prevalence of isoxazoles as enzyme inhibitors, FAAH is a plausible target. This fluorometric assay provides a direct measure of the compound's ability to inhibit FAAH activity.[12][14]

G cluster_0 Reaction Mixture Substrate Non-Fluorescent Substrate (AMC-Arachidonoyl Amide) Enzyme FAAH Enzyme Substrate->Enzyme Product Fluorescent Product (AMC) Enzyme->Product Hydrolysis Reader Fluorescence Reader (Ex: 350 nm, Em: 450 nm) Product->Reader Inhibitor Test Compound (e.g., Isoxazole) Inhibitor->Enzyme Inhibition

Caption: Principle of the fluorescence-based FAAH inhibition assay.

Methodology:

  • Reagent Preparation: Dilute recombinant human FAAH enzyme and the fluorogenic substrate (AMC-arachidonoyl amide) in assay buffer (e.g., 125 mM Tris-HCl, pH 9.0).[12]

  • Compound Plating: Add serial dilutions of the test compounds (this compound, URB597) and controls to a 96-well black plate.

  • Enzyme Addition: Add the diluted FAAH enzyme to all wells except the background control. Incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Add the FAAH substrate to all wells to start the reaction.

  • Measurement: Immediately begin monitoring the increase in fluorescence (Excitation: 340-360 nm, Emission: 450-465 nm) over 30 minutes using a plate reader.[14]

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC₅₀ value.

Trustworthiness (Self-Validation):

  • Vehicle Control (100% Activity): Wells with enzyme, substrate, and DMSO to define the uninhibited reaction rate.

  • Positive Control: URB597, a known FAAH inhibitor, to validate assay performance.

  • Background Control: Wells with substrate and buffer but no enzyme to measure substrate auto-hydrolysis.

Comparative Data Summary

The following table presents a hypothetical but plausible data summary to illustrate how the performance of this compound ("Compound X") would be compared against the selected benchmarks.

AssayParameterCompound XLeflunomideURB597
Cytotoxicity (MTT) CC₅₀ (µM)> 10025.5> 100
Metabolic Stability (HLM) t₁/₂ (min)451875
FAAH Inhibition IC₅₀ (nM)150> 10,0005

Interpretation of Hypothetical Data:

  • Cytotoxicity: Compound X exhibits low cytotoxicity, similar to the FAAH inhibitor URB597 and significantly better than Leflunomide, suggesting a favorable preliminary safety profile.

  • Metabolic Stability: Compound X shows moderate metabolic stability, superior to the rapidly metabolized Leflunomide but less stable than URB597. This profile may be suitable for many therapeutic applications but could be a focus for future optimization.

  • FAAH Inhibition: Compound X demonstrates potent, nanomolar inhibition of FAAH. While not as potent as the highly selective inhibitor URB597, it is significantly more active than Leflunomide, indicating a promising and specific mechanism of action that warrants further investigation.

References

A Comparative Efficacy Analysis of 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activities.[1][2][3][4][5][6] This guide presents a comparative study of 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde , a synthetic heterocyclic compound, against its non-fluorinated analog and an established clinical inhibitor. We explore its potential efficacy as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immunology.[7][8][9] The strategic incorporation of a fluorine atom is a key focus, examining its role in modulating molecular properties to enhance biological activity.[10][11][12][13] This analysis is supported by detailed, field-proven experimental protocols for enzymatic and cell-based assays, providing a robust framework for researchers evaluating this and similar compounds.

Introduction to Compound Class and Rationale

The isoxazole ring is a five-membered heterocycle that serves as a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[4][5][14][15] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and immunoregulatory effects.[1][2][16][17] Our focus compound, This compound , is an intriguing candidate for several reasons. The aldehyde group at the 5-position offers a reactive handle for synthetic elaboration, while the 3-phenyl substituent is common in bioactive isoxazoles.[18][19]

Most critically, the presence of a fluorine atom on the phenyl ring is a deliberate design choice. The strategic introduction of fluorine is a well-established medicinal chemistry tactic used to enhance pharmacokinetic and pharmacodynamic properties.[11][20] Fluorination can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity to improve membrane permeability.[10][12]

Given that numerous heterocyclic compounds, including isoxazoles, have been identified as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), we hypothesize this as a primary target for our comparative analysis.[21][22] IDO1 is a key immune checkpoint regulator that is overexpressed in many tumors, facilitating immune escape by depleting tryptophan and producing immunosuppressive metabolites like kynurenine.[8][9] Therefore, inhibiting IDO1 is a promising strategy in immuno-oncology.[7]

Compound Profiles and Structural Comparison

For this guide, we will compare the efficacy of our lead compound against two critical benchmarks: its direct non-fluorinated analog to isolate the effect of the fluorine atom, and a well-established clinical-stage IDO1 inhibitor to contextualize its potency.

  • Lead Compound: this compound (Compound 1 )

  • Comparator A (Analog): 3-Phenyl-isoxazole-5-carbaldehyde (Compound 2 )

  • Comparator B (Benchmark): Epacadostat (INCB024360) - A potent and selective clinical-stage IDO1 inhibitor.[9]

Comparative Efficacy Assessment: IDO1 Inhibition

The primary mechanism for evaluating efficacy will be the inhibition of the IDO1 enzyme. This involves both direct enzymatic assays and cell-based assays that measure the functional outcome of IDO1 activity within a cellular context.

The IDO1 Pathway: The Target Mechanism

IDO1 catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp) along the kynurenine pathway. In the tumor microenvironment, this has two major immunosuppressive effects: the depletion of tryptophan, which arrests T-cell proliferation, and the accumulation of kynurenine (Kyn), which induces T-cell apoptosis.[8][9] Effective IDO1 inhibitors block this conversion, restoring T-cell function and promoting an anti-tumor immune response.

IDO1_Pathway Compound1 Compound 1 (IDO1 Inhibitor) IDO1 IDO1 Compound1->IDO1 inhibits Tryptophan Tryptophan TCell_Proliferation TCell_Proliferation Tryptophan->TCell_Proliferation supports Kynurenine Kynurenine TCell_Apoptosis TCell_Apoptosis Kynurenine->TCell_Apoptosis induces

Summary of Efficacy Data

The following table summarizes hypothetical but mechanistically plausible data from the experimental protocols detailed in Section 4. The data is designed to illustrate the expected structure-activity relationship.

CompoundTargetAssay TypeIC50 Value (nM)Rationale for Expected Outcome
Compound 1 (Lead) IDO1Enzymatic (Biochemical)150 nMThe 2-fluoro substitution is expected to enhance binding affinity through favorable electrostatic interactions with the enzyme's active site, leading to potent inhibition.[10][13]
Compound 2 (Analog) IDO1Enzymatic (Biochemical)850 nMThe non-fluorinated analog serves as the baseline, expected to be active due to the isoxazole core but significantly less potent than the fluorinated version.
Epacadostat (Benchmark) IDO1Enzymatic (Biochemical)10 nMAs a clinically optimized inhibitor, Epacadostat is expected to show the highest potency, providing a benchmark for the novel compounds.[7][9]
Compound 1 (Lead) IDO1Cell-Based (HeLa)450 nMCellular activity is typically lower than biochemical activity due to factors like membrane permeability. The fluorinated compound's modulated lipophilicity is expected to facilitate good cell entry.[11][12]
Compound 2 (Analog) IDO1Cell-Based (HeLa)> 2000 nMThe lower potency and potentially less favorable physicochemical properties may result in poor cellular activity.
Epacadostat (Benchmark) IDO1Cell-Based (HeLa)35 nMDemonstrates high potency in a cellular context, reflecting its optimized drug-like properties.[7]

Experimental Methodologies

To ensure scientific rigor and reproducibility, the following detailed protocols are provided. These represent standard, validated methods for assessing IDO1 inhibition.

Protocol: In Vitro IDO1 Enzymatic Inhibition Assay

Causality: This biochemical assay directly measures the ability of a compound to inhibit the purified IDO1 enzyme. It isolates the drug-target interaction from cellular complexities like transport and metabolism, providing a pure measure of enzymatic inhibition (IC50). The measurement of N-formyl-kynurenine absorbance at 321 nm is a standard, direct readout of enzyme activity.[23][24]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer consisting of 50 mM potassium phosphate (pH 6.5), 20 mM L-ascorbic acid, 10 µM methylene blue, and 0.2 mg/mL catalase.

    • Reconstitute recombinant human IDO1 enzyme to a final concentration of 50 nM in assay buffer.

    • Prepare a 2X substrate solution of 400 µM L-tryptophan in assay buffer.

    • Prepare test compounds (Compound 1, Compound 2, Epacadostat) in 100% DMSO, then create a serial dilution series (e.g., from 100 µM to 1 nM) in assay buffer. Ensure the final DMSO concentration in the assay is <1%.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add 25 µL of the appropriate compound dilution. For control wells, add 25 µL of assay buffer with DMSO (vehicle control) or a known inhibitor (positive control).

    • Add 25 µL of the 50 nM IDO1 enzyme solution to all wells except the "no enzyme" blank. Incubate for 15 minutes at 25°C to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding 50 µL of the 2X L-tryptophan substrate solution to all wells, for a final reaction volume of 100 µL.

  • Data Acquisition and Analysis:

    • Incubate the plate at 25°C for 60 minutes.

    • Measure the absorbance of the product, N-formyl-kynurenine, at 321 nm using a plate reader.[23]

    • Subtract the background absorbance from the "no enzyme" blank wells.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no enzyme (100% inhibition) controls.

    • Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Protocol: Cell-Based IDO1 Activity Assay

Causality: This assay measures a compound's ability to inhibit IDO1 in a more physiologically relevant context. Using a human cell line (e.g., SKOV-3 or HeLa) that expresses IDO1 upon stimulation with interferon-gamma (IFNγ) accounts for cell permeability, target engagement within the cell, and potential off-target cytotoxicity.[25] Measuring the accumulation of kynurenine in the culture medium provides a direct readout of the pathway's activity.[26][27]

Workflow A 1. Seed Cells (e.g., HeLa or SKOV-3) in 96-well plate B 2. Induce IDO1 Expression Add IFNγ (100 ng/mL) Incubate 24h A->B C 3. Add Test Compounds (Serial Dilutions) Incubate 24h B->C D 4. Harvest Supernatant Transfer medium to a new plate C->D G Parallel Viability Assay (e.g., CellTiter-Glo) To check for cytotoxicity C->G control E 5. Kynurenine Detection Add detection reagent Incubate & Read Absorbance D->E F 6. Data Analysis Calculate % Inhibition Determine Cellular IC50 E->F

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the cells into a 96-well tissue culture plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight at 37°C, 5% CO2.[28]

  • IDO1 Induction and Compound Treatment:

    • To induce IDO1 expression, replace the medium with fresh medium containing 100 ng/mL of IFNγ.[25] A set of control wells should receive medium without IFNγ. Incubate for 24 hours.

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the IFNγ-containing medium and add 100 µL of the medium containing the test compounds. Incubate for an additional 24-48 hours.

  • Kynurenine Measurement:

    • After incubation, carefully collect 75 µL of the culture supernatant from each well.

    • Add 75 µL of a detection reagent (e.g., 6.1 N trichloroacetic acid, followed by Ehrlich's reagent in acetic acid).

    • Incubate for 10-20 minutes at room temperature until a yellow color develops.

    • Measure the absorbance at 480 nm. A kynurenine standard curve should be prepared to quantify the concentration.[25]

  • Data Analysis and Controls:

    • Calculate the concentration of kynurenine in each well using the standard curve.

    • Determine the IC50 values by plotting the compound concentration against the percentage inhibition of kynurenine production.

    • Self-Validating Control: In parallel, run a cell viability assay (e.g., MTT or CellTiter-Glo) on a duplicate plate treated under the same conditions to ensure that the reduction in kynurenine is due to specific IDO1 inhibition and not general cytotoxicity.

Discussion and Future Directions

The comparative data, though hypothetical, is based on established principles of medicinal chemistry and illustrates a clear structure-activity relationship. The superior performance of This compound (Compound 1) over its non-fluorinated analog (Compound 2) would strongly support the strategic rationale for incorporating fluorine into the molecular design.[10][11][12] The fluorine atom likely enhances potency by creating favorable interactions within the IDO1 active site and improving key physicochemical properties.

While the potency of Compound 1 may not match that of a clinically optimized drug like Epacadostat, its efficacy as a novel scaffold is significant. It represents a promising starting point for further lead optimization.

Future experimental steps should include:

  • Selectivity Profiling: Testing the compound against other heme-containing enzymes, such as IDO2 and Tryptophan 2,3-dioxygenase (TDO), to determine its selectivity.

  • Pharmacokinetic Studies: In vivo evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties in animal models.

  • In Vivo Efficacy: Assessing the compound's ability to inhibit tumor growth, alone or in combination with other immunotherapies, in syngeneic mouse cancer models.

This comprehensive guide provides the foundational framework and validated methodologies for researchers to rigorously evaluate the efficacy of this compound and advance its potential as a novel therapeutic agent.

References

A Comparative Analysis of the Antioxidant Potential of Fluorophenyl-Isoxazole-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the antioxidant potential of several fluorophenyl-isoxazole-carboxamide derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product listing to offer an in-depth analysis of structure-activity relationships (SAR), supported by experimental data, to inform future research and development in this promising class of compounds.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocycle that forms the core of numerous pharmacologically active compounds.[1][2][3] Its structural versatility and ability to participate in various biological interactions have led to its incorporation into drugs with a wide array of therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4] A particularly compelling area of investigation is the antioxidant activity of isoxazole derivatives. Oxidative stress, an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in a multitude of diseases such as cancer, diabetes, and neurodegenerative disorders.[1] Consequently, the development of potent antioxidant agents remains a critical goal in medicinal chemistry.

This guide focuses specifically on a series of N-phenyl-isoxazole-carboxamides, evaluating how substitutions on the phenyl ring, particularly with electron-donating and electron-withdrawing groups, modulate their ability to scavenge free radicals.

Mechanism of Antioxidant Action: Radical Scavenging

The primary mechanism by which many antioxidant compounds exert their effect is through radical scavenging.[1] Free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, are highly reactive molecules with an unpaired electron. Antioxidants can donate a hydrogen atom to these radicals, neutralizing them and terminating the damaging chain reactions they can initiate.[1][5] This process is often visually observed in vitro, as the deep violet color of the DPPH radical solution fades to yellow upon reduction by an antioxidant.[1][5] The efficiency of this process is highly dependent on the chemical structure of the antioxidant molecule.

Comparative Experimental Analysis: DPPH Radical Scavenging Activity

To provide a clear and objective comparison, we will analyze data from a study that re-synthesized and evaluated a series of five fluorophenyl-isoxazole-carboxamide derivatives (designated 2a-2e) for their in vitro antioxidant activity using the DPPH assay.[1][6] The potency of these compounds is quantified by their IC50 value, which represents the concentration required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant potency.

Quantitative Data Summary

The experimental results are summarized in the table below. Trolox, a well-established water-soluble analog of vitamin E, was used as the positive control for comparison.[1][6]

Compound IDR Group (Substitution on Phenyl Ring)DPPH Scavenging IC50 (µg/mL)Potency vs. Trolox
2a 4-(tert-butyl)0.45 ± 0.21~6.9x Higher
2b 4-chloro43.85 ± 0.71~14x Lower
2c 3,5-dimethoxy0.47 ± 0.33~6.6x Higher
2d 4-methoxy5.11 ± 0.91~1.6x Lower
2e 3-methoxy33.39 ± 0.57~10.8x Lower
Trolox (Positive Control)3.10 ± 0.92-

Data sourced from "In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives"[1][6].

Structure-Activity Relationship (SAR) Insights

The data reveals a strong correlation between the nature of the substituent on the phenyl ring and the resulting antioxidant activity.

  • Electron-Donating Groups (EDGs) Enhance Potency: The most potent compounds, 2a and 2c , feature strong electron-donating groups.[1][6] Compound 2a has a para-substituted tert-butyl group, while 2c possesses two methoxy groups at the meta positions. These groups increase the electron density on the molecule, facilitating the donation of a hydrogen atom to neutralize free radicals.[1]

  • Electron-Withdrawing Groups (EWGs) Diminish Potency: Conversely, compound 2b , which has an electron-withdrawing chloro group at the para position, demonstrated significantly weaker antioxidant activity, with an IC50 value over 14 times higher than Trolox.[1][6]

  • Positional Effects are Critical: The position of the substituent is crucial. Compound 2c (3,5-dimethoxy) is dramatically more potent than 2d (4-methoxy) and 2e (3-methoxy). This suggests that the combined electron-donating effect of two meta-positioned methoxy groups is superior to a single methoxy group at either the para or meta position.[1][6] The presence of an electron-donating alkyl group like t-butyl at the para position or methoxy groups at the meta positions appears to be optimal for activity within this series.[1][6]

The key SAR takeaways are visualized in the diagram below.

G cluster_0 Structure-Activity Relationship (SAR) cluster_1 Favorable Substituents cluster_2 Unfavorable Substituents A High Antioxidant Activity (Low IC50) B Low Antioxidant Activity (High IC50) C Electron-Donating Groups (EDGs) - tert-butyl (para) - dimethoxy (meta) C->A D Electron-Withdrawing Groups (EWGs) - Chloro (para) D->B

Caption: Key structure-activity relationships for antioxidant potency.

Experimental Protocol: DPPH Free Radical Scavenging Assay

To ensure scientific integrity and reproducibility, this section details a standard protocol for the DPPH assay, a widely used and economical colorimetric method for assessing in vitro antioxidant activity.[1][7]

Materials and Reagents:
  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compounds (fluorophenyl-isoxazole-carboxamides)

  • Positive control (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate or cuvettes

  • Spectrophotometer (capable of reading absorbance at ~517 nm)

Workflow Diagram

G prep 1. Prepare Solutions - DPPH Stock (e.g., 0.1 mM in Methanol) - Serial dilutions of test compounds - Positive control solutions mix 2. Reaction Mixture Add DPPH solution to wells. Add test compounds, control, or blank (solvent) to respective wells. prep->mix Dispense incubate 3. Incubation Incubate the plate in the dark at room temperature for 30 minutes. mix->incubate Protect from light read 4. Measure Absorbance Read the absorbance of each well at 517 nm using a spectrophotometer. incubate->read calc 5. Calculate Results - % Inhibition for each concentration - Determine IC50 value read->calc Data Analysis

Caption: Workflow for the DPPH antioxidant assay.

Step-by-Step Procedure:
  • Preparation of DPPH Solution: Prepare a fresh DPPH radical solution (e.g., 0.1 mM) in methanol. The solution should be protected from light and have a deep violet color.[7]

  • Preparation of Test Samples: Create a series of dilutions of the test compounds and the positive control (e.g., Trolox) in methanol.

  • Assay Procedure:

    • To a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add a corresponding volume of the diluted test compounds, positive control, or methanol (as a blank) to the wells.

    • The final mixture typically consists of a larger volume of DPPH solution and a smaller volume of the test sample.[7] For example, 150 µL of DPPH solution and 50 µL of the sample.

  • Incubation: Shake the plate gently and incubate it in the dark at room temperature for 30 minutes.[7] The presence of an antioxidant will cause the violet color to fade.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[1]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution with the blank (solvent) and A_sample is the absorbance of the DPPH solution with the test compound.

  • IC50 Determination: Plot the % inhibition against the different concentrations of the test compound. The IC50 value is the concentration that causes 50% inhibition of the DPPH radical.

Conclusion and Future Directions

The experimental evidence clearly demonstrates that the antioxidant potential of fluorophenyl-isoxazole-carboxamides is profoundly influenced by the electronic properties and position of substituents on the phenyl ring. Specifically, the presence of strong electron-donating groups, such as a para-tert-butyl or meta-dimethoxy substituents, leads to exceptionally potent antioxidant activity, far exceeding that of the standard antioxidant Trolox.[1][6] In contrast, electron-withdrawing groups like chlorine significantly reduce this activity.

These findings provide a robust framework for the rational design of novel isoxazole-based antioxidants. Future research should focus on synthesizing and evaluating derivatives with other combinations of electron-donating groups to potentially further enhance potency. Moreover, while compound 2a showed promising results in vivo, further preclinical investigations are necessary to fully assess the therapeutic potential of these compounds in mitigating diseases linked to oxidative stress.[1][6]

References

A Comparative Guide to the Antimicrobial and Antifungal Activity of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in the Fight Against Microbial Resistance

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. In this landscape, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, offering diverse structural motifs for creating effective drugs. Among these, the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is recognized as a "privileged scaffold." Its unique electronic properties, stability, and capacity for versatile substitution make it a highly attractive core for designing new bioactive molecules.[1][2] Isoxazole derivatives are not new to the pharmaceutical world; they form the basis of established drugs like the antibacterial sulfamethoxazole and the β-lactam antibiotics cloxacillin and dicloxacillin.[3]

This guide provides an in-depth comparison of the antimicrobial and antifungal activities of various substituted isoxazoles. We will explore the critical role of specific chemical substitutions in modulating biological efficacy, delve into the experimental methodologies used for their evaluation, and present a clear analysis of structure-activity relationships (SAR) to guide future drug development efforts.

The Chemical Foundation: Synthesis of Bioactive Isoxazoles

The majority of biologically active isoxazoles are synthesized from chalcone precursors. This common pathway provides a robust and versatile method for generating a diverse library of derivatives. The causality behind this choice is the reactivity of the α,β-unsaturated carbonyl system in chalcones, which is primed for cyclization reactions.

A typical synthetic workflow is as follows:

  • Claisen-Schmidt Condensation: An appropriately substituted acetophenone is reacted with a substituted aldehyde in the presence of a base (like potassium hydroxide) to form a chalcone. This reaction is the primary point of diversification, allowing for the introduction of various substituents onto the phenyl rings that will ultimately flank the isoxazole core.[4]

  • Cyclization: The resulting chalcone is then reacted with hydroxylamine hydrochloride. The hydroxylamine attacks the carbonyl group, and a subsequent intramolecular reaction and dehydration lead to the formation of the stable five-membered isoxazole ring.[4][5]

Figure 1: General synthetic pathway for isoxazole derivatives via a chalcone intermediate.

Comparative Analysis of Antimicrobial Activity

The efficacy of substituted isoxazoles varies significantly based on the nature and position of functional groups on the pendant aryl rings. These substitutions influence key physicochemical properties like lipophilicity, electron density, and steric hindrance, which in turn dictate the molecule's ability to interact with microbial targets.[2]

Antibacterial Activity

Isoxazole derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[6] The primary method for quantifying this activity is by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.

Structure-Activity Relationship (SAR) Insights:

  • Halogen Substituents: The presence of electron-withdrawing groups, particularly halogens like chlorine (Cl) and fluorine (F), on the phenyl rings often enhances antibacterial activity.[2] For instance, a 4-Cl phenyl substitution at the 5-position of the isoxazoline ring was found to create the most potent compound in one series.[7] This is attributed to the increased lipophilicity and altered electron density imparted by the halogen, potentially improving cell membrane penetration.[2]

  • Electron-Donating Groups: Groups like methoxy (-OCH3) and dimethylamino have also been shown to increase antibacterial potency, particularly when located at the C-5 phenyl ring.[6] In one study, a derivative with 2,4,6-trimethoxy substitution was the most potent in its series, with an MIC of 1 µg/mL, outperforming the standard drug ciprofloxacin.[3] This suggests that a delicate electronic balance is crucial for optimal activity.

  • Heterocyclic Hybrids: Combining the isoxazole scaffold with other bioactive heterocycles, such as triazoles, can lead to synergistic effects. A triazole-isoxazole hybrid compound demonstrated remarkable activity against Escherichia coli, with an inhibition zone comparable to standard antibiotics like cefotaxime and imipenem.[8]

Antifungal Activity

Many isoxazole derivatives also exhibit significant potency against pathogenic fungi, including Candida albicans and Aspergillus niger.[5]

Structure-Activity Relationship (SAR) Insights:

  • Halogen and Methoxy Groups: Similar to antibacterial activity, halogen-substituted phenyl rings contribute to strong antifungal effects.[3] The presence of methoxy groups at specific positions (e.g., 2,6-disubstitution or 2,4,6-trisubstitution) has also been linked to potent antifungal activity.[3]

  • Lipid Homeostasis Disruption: A notable trisubstituted isoxazole, MMV688766, was found to have potent, broad-spectrum fungicidal activity, even against drug-resistant Candida auris.[9] Mechanistic studies revealed that this compound disrupts cellular lipid homeostasis, leading to a decrease in sphingolipid intermediates and fatty acids, ultimately causing cell death.[9] This highlights that isoxazoles can act on novel fungal targets beyond those of conventional azole antifungals.

  • Phenyl Substitution: In a series of 2-aryl-1-(1H-imidazol-1-yl)-3-(isoxazol-5-yl)propan-2-ols, phenyl-substituted isoxazoles were the most active compounds against an azole-resistant strain of C. glabrata, demonstrating their potential to overcome existing resistance mechanisms.[10]

Quantitative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for representative substituted isoxazoles against various microbial strains. This allows for an objective comparison of their performance.

Compound Class/SubstitutionBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
2,4,6-Trimethoxyphenyl Chalcone-IsoxazoleS. aureus1C. albicans2[3]
4-Chlorophenyl Chalcone-IsoxazoleS. aureus8C. albicans2[3]
3-Piperidin-4-yl-benzo[d]isoxazoleE. coli2.0C. albicans25.0[2]
3-Piperidin-4-yl-benzo[d]isoxazoleS. aureus1.6A. fumigatus12.5[2]
Phenyl-substituted DihydroisoxazoleC. glabrata (Azole-Resistant)-C. glabrata (Azole-Resistant)2[10]
Triazole-Isoxazole Hybrid (7b)E. coliZone of Inhibition: 36.4 mm--[8]

Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions. Zone of inhibition data is provided where MIC was not reported.

Experimental Protocols for a Self-Validating System

To ensure trustworthiness and reproducibility, the evaluation of novel compounds must follow standardized, self-validating protocols. Below are detailed methodologies for the synthesis and antimicrobial screening of substituted isoxazoles.

Protocol 1: Synthesis of a 3,5-Diaryl Isoxazole Derivative

This protocol describes a representative synthesis starting from a chalcone intermediate.

Materials:

  • Substituted Chalcone (1.0 eq)

  • Hydroxylamine Hydrochloride (1.2 eq)

  • Sodium Acetate (1.5 eq)

  • Ethanol

  • Standard laboratory glassware for reflux

Procedure:

  • Dissolution: Dissolve the chalcone (0.02 mol) and hydroxylamine hydrochloride (0.024 mol) in 50 mL of ethanol in a round-bottom flask.

  • Addition of Base: Add sodium acetate (0.03 mol) to the mixture. The base is crucial for neutralizing the HCl salt of hydroxylamine, liberating the free base to participate in the reaction.

  • Reflux: Heat the mixture under reflux for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate). The disappearance of the chalcone spot indicates reaction completion.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. The solid product will precipitate out.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with water. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure isoxazole derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Figure 2: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of the synthesized isoxazole in dimethyl sulfoxide (DMSO).

  • Microplate Setup: In a 96-well microtiter plate, add 50 µL of sterile nutrient broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to wells 2 through 12.

  • Serial Dilution: Add 100 µL of the stock solution to well 1. Transfer 50 µL from well 1 to well 2, mix, and then transfer 50 µL from well 2 to well 3. Continue this two-fold serial dilution process up to well 10. Discard 50 µL from well 10. This creates a gradient of decreasing compound concentrations.

  • Controls: Well 11 serves as the positive control (inoculum, no compound), and well 12 is the negative control (broth only). The inclusion of these controls is a self-validating step; the positive control must show growth, and the negative control must remain clear for the assay to be valid.

  • Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Result Interpretation: The MIC is determined as the lowest concentration of the isoxazole derivative at which there is no visible turbidity (growth).

Conclusion and Future Directions

Substituted isoxazoles represent a versatile and highly promising class of compounds in the development of new antimicrobial and antifungal agents. The extensive body of research clearly demonstrates that their biological activity is intricately linked to the nature and position of substituents on the core structure. Halogen and methoxy groups are consistently associated with enhanced potency, while hybrid structures incorporating other heterocyclic moieties offer a promising strategy for synergistic activity.

The discovery of novel mechanisms of action, such as the disruption of lipid homeostasis, suggests that isoxazole-based drugs could be effective against pathogens that have developed resistance to existing therapies. Future research should focus on:

  • Rational Design: Utilizing the established SAR data to rationally design and synthesize novel derivatives with optimized activity and reduced toxicity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets for the most potent compounds to better understand their activity and potential for resistance development.

  • In Vivo Efficacy: Advancing lead compounds from in vitro studies into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By leveraging the synthetic tractability and proven biological potential of the isoxazole scaffold, the scientific community can continue to develop this important class of molecules into next-generation therapies to combat the global threat of infectious diseases.

References

A Comparative Analysis of 3-(2-fluorophenyl) and 3-(3-fluorophenyl) isoxazole-5-carbaldehyde: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoxazole scaffold is a cornerstone for the development of a wide array of therapeutic agents, valued for its metabolic stability and versatile synthetic handles.[1][2] The strategic introduction of fluorine atoms into drug candidates is a widely employed tactic to modulate physicochemical and pharmacokinetic properties, such as lipophilicity and metabolic stability.[3][4] This guide presents a detailed comparative analysis of two constitutional isomers: 3-(2-fluorophenyl)isoxazole-5-carbaldehyde and 3-(3-fluorophenyl)isoxazole-5-carbaldehyde. We will delve into their synthesis, physicochemical properties, reactivity, and potential biological implications, supported by experimental data and established chemical principles. This analysis aims to provide researchers, scientists, and drug development professionals with insights into how the seemingly subtle change in the fluorine atom's position—from ortho to meta—can significantly influence molecular behavior and, consequently, its potential as a drug discovery building block.

Introduction to the Isomers: The Significance of Fluorine Placement

Both 3-(2-fluorophenyl)isoxazole-5-carbaldehyde and 3-(3-fluorophenyl)isoxazole-5-carbaldehyde are key intermediates in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer drugs.[5][6] The core structure comprises a 3-phenyl-isoxazole moiety with a reactive carbaldehyde group at the 5-position. The aldehyde function is a versatile handle for constructing more complex molecules through reactions like reductive amination, Wittig reactions, and condensations. The defining difference lies in the placement of the fluorine atom on the phenyl ring.

  • 3-(2-fluorophenyl)isoxazole-5-carbaldehyde (Ortho-isomer): The fluorine atom is positioned on the carbon adjacent to the point of attachment to the isoxazole ring. This proximity can lead to significant steric and electronic interactions between the fluorine, the phenyl ring, and the isoxazole core.

  • 3-(3-fluorophenyl)isoxazole-5-carbaldehyde (Meta-isomer): The fluorine atom is located at the meta position, which primarily exerts its influence through electronic effects (inductive and resonance) with less direct steric hindrance on the isoxazole ring.

This guide will explore the downstream consequences of this positional isomerism.

Physicochemical Properties: A Tale of Two Electronic Environments

The position of the fluorine atom directly influences the electronic distribution within the molecule, impacting its physical and chemical properties. While both isomers share the same molecular formula and weight, their melting points and likely their polarity and acidity differ.

Property3-(2-fluorophenyl)isoxazole-5-carbaldehyde3-(3-fluorophenyl)isoxazole-5-carbaldehydeReference
Molecular Formula C₁₀H₆FNO₂C₁₀H₆FNO₂[5][6]
Molecular Weight 191.16 g/mol 191.16 g/mol [5][6]
Appearance White small needlesOff-white amorphous powder[5][6]
Melting Point 73-79 °C78-85 °C[5][6]
Purity (HPLC) ≥ 97%≥ 97%[5][6]
CAS Number 808740-52-5885273-52-9[5][6]

The slightly higher melting point of the meta-isomer may suggest more efficient crystal packing, which can be influenced by intermolecular interactions. The electronic effects of the fluorine atom are key to understanding differences in reactivity and biological interactions. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). It can also participate in resonance, donating a lone pair of electrons (+R effect), although this is generally weaker than its inductive effect.

  • In the ortho-isomer , the proximity of the fluorine atom can lead to through-space electronic effects and steric hindrance, potentially influencing the conformation of the phenyl ring relative to the isoxazole.

  • In the meta-isomer , the inductive effect dominates, influencing the electron density of the aromatic ring and, to a lesser extent, the isoxazole system.

Synthesis and Reactivity: A Comparative Overview

The synthesis of these isomers typically follows a common pathway for 3,5-disubstituted isoxazoles, often involving a 1,3-dipolar cycloaddition reaction. A plausible synthetic route starts from the corresponding fluorobenzaldehyde.

G cluster_ortho Ortho-Isomer Synthesis cluster_meta Meta-Isomer Synthesis ortho_aldehyde 2-Fluorobenzaldehyde ortho_oxime 2-Fluorobenzaldehyde Oxime ortho_aldehyde->ortho_oxime NH2OH·HCl ortho_chloro_oxime N-Hydroxy-2-fluorobenzenecarboximidoyl chloride ortho_oxime->ortho_chloro_oxime NCS ortho_isoxazole 3-(2-fluorophenyl)isoxazole-5-carbaldehyde ortho_chloro_oxime->ortho_isoxazole Propargyl aldehyde equivalent, Base meta_aldehyde 3-Fluorobenzaldehyde meta_oxime 3-Fluorobenzaldehyde Oxime meta_aldehyde->meta_oxime NH2OH·HCl meta_chloro_oxime N-Hydroxy-3-fluorobenzenecarboximidoyl chloride meta_oxime->meta_chloro_oxime NCS meta_isoxazole 3-(3-fluorophenyl)isoxazole-5-carbaldehyde meta_chloro_oxime->meta_isoxazole Propargyl aldehyde equivalent, Base

Caption: General synthetic pathway for ortho and meta isomers.

Reactivity of the Aldehyde Group: The aldehyde's reactivity is influenced by the electrophilicity of the carbonyl carbon. The electron-withdrawing nature of the fluorophenylisoxazole system enhances this electrophilicity compared to a simple alkyl aldehyde. The meta-fluorine's inductive effect will likely make the carbonyl carbon of the meta-isomer slightly more electrophilic than that of the ortho-isomer. However, the ortho-fluorine could potentially form an intramolecular hydrogen bond with the aldehyde proton in certain conformations, which might also influence its reactivity.

Reactivity of the Phenyl Ring: The fluorine atom deactivates the phenyl ring towards electrophilic aromatic substitution due to its strong inductive electron withdrawal. Both isomers would likely direct incoming electrophiles to the ortho and para positions relative to the fluorine atom, and to the meta position relative to the isoxazole ring.

Biological Activity and Molecular Interactions: Predicting the Impact of Isomerism

The positioning of the fluorine atom can drastically alter how the molecule fits into a protein's binding pocket and the non-covalent interactions it can form.

  • Steric Influence: The ortho-fluorine atom can act as a "conformational lock," restricting the rotation of the phenyl ring. This can be advantageous if the resulting conformation is optimal for binding to a biological target, but detrimental if it prevents the molecule from adopting the necessary bioactive conformation.

  • Hydrogen Bonding and Halogen Bonding: Fluorine is a weak hydrogen bond acceptor. In the ortho-isomer, this group is positioned where it could interact with nearby amino acid residues. Both chlorine and bromine are known to participate in halogen bonding, a potentially strong non-covalent interaction. While fluorine is a weaker halogen bond donor, its placement can still influence the electrostatic potential of the molecule's surface.

  • Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation. The different positions of the fluorine in the two isomers mean they will present different metabolic profiles. For example, if the ortho-position is a primary site of hydroxylation in the non-fluorinated analog, the ortho-isomer would be more metabolically stable.

The diagram below illustrates a hypothetical interaction with a protein kinase, a common target for isoxazole-containing drugs.

G cluster_protein Protein Binding Pocket cluster_ligands Isomer Binding Modes pocket Hydrophobic Pocket H-bond Donor/Acceptor Region Gatekeeper Residue ortho_isomer Ortho-Isomer F may clash with gatekeeper or form H-bond ortho_isomer->pocket:f0 Phenyl ring interaction ortho_isomer->pocket:f1 Aldehyde H-bond meta_isomer Meta-Isomer F influences electronics, fits in pocket meta_isomer->pocket:f0 Phenyl ring interaction meta_isomer->pocket:f1 Aldehyde H-bond

Caption: Hypothetical binding modes of ortho and meta isomers.

Experimental Protocols

Representative Synthesis of 3-(Fluorophenyl)isoxazole-5-carbaldehyde

This protocol is a generalized procedure based on common methods for isoxazole synthesis.

Step 1: Oximation of Fluorobenzaldehyde

  • To a solution of the respective fluorobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and collect the precipitated oxime by filtration. Wash with water and dry under vacuum.

Step 2: Chlorination of the Oxime

  • Dissolve the fluorobenzaldehyde oxime (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise, maintaining the temperature below 40°C.

  • Stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

  • The resulting solution of the N-hydroxy-fluorobenzenecarboximidoyl chloride is used directly in the next step.

Step 3: 1,3-Dipolar Cycloaddition

  • To the solution from Step 2, add a suitable propargyl aldehyde equivalent (e.g., propargyl aldehyde diethyl acetal) (1.2 eq) followed by a base such as triethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(fluorophenyl)isoxazole-5-carbaldehyde. If an acetal was used, an additional acidic workup step is required to deprotect the aldehyde.

In Vitro COX-2 Inhibition Assay (Illustrative)

To evaluate the potential anti-inflammatory activity, an in vitro assay for cyclooxygenase-2 (COX-2) inhibition could be performed.

  • Prepare stock solutions of the test compounds (ortho- and meta-isomers) and a reference standard (e.g., celecoxib) in DMSO.

  • In a 96-well plate, add the COX-2 enzyme, a heme cofactor, and the test compound or reference standard at various concentrations.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • After a 2-minute incubation, measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Conclusion

The choice between 3-(2-fluorophenyl)isoxazole-5-carbaldehyde and its 3-fluoro isomer is a critical decision in a drug discovery campaign. The ortho-isomer offers the potential for sterically-driven conformational restriction and unique intramolecular interactions, which could lead to enhanced potency or selectivity. Conversely, it also carries the risk of steric clashes within a target's binding site. The meta-isomer presents a more predictable electronic modification to the phenyl ring, which can be used to fine-tune properties like pKa and lipophilicity without imposing significant steric constraints.

Ultimately, the optimal choice is context-dependent and must be determined empirically. This guide has outlined the key theoretical differences and provided a framework for their experimental investigation. By understanding the nuanced effects of fluorine's positional isomerism, medicinal chemists can make more informed decisions in the design and synthesis of next-generation isoxazole-based therapeutics.

References

A Comparative Analysis of the Biological Activities of Benzoxazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzoxazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2][3] This guide offers a comparative evaluation of benzoxazole derivatives across key therapeutic areas, providing researchers, scientists, and drug development professionals with a synthesized overview of their performance, supported by experimental data and detailed protocols. Our focus is to elucidate the structure-activity relationships and mechanistic underpinnings that drive the diverse pharmacological profiles of these compounds.

Introduction to the Benzoxazole Scaffold

Benzoxazole is an aromatic heterocyclic compound formed by the fusion of a benzene ring and an oxazole ring.[1][3] This core structure imparts favorable physicochemical properties, including stability and the ability to engage in various non-covalent interactions with biological targets.[3] The versatility of the benzoxazole ring, particularly at the 2- and 5-positions, allows for extensive chemical modification, leading to a vast library of derivatives with distinct and potent biological effects.[1][4] These derivatives have been extensively investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents, among other activities.[1][2][5]

Comparative Evaluation of Biological Activities

This section provides a comparative analysis of the biological activities of various benzoxazole derivatives, supported by quantitative data from preclinical studies.

Anticancer Activity

Benzoxazole derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting potent cytotoxic effects against a range of human cancer cell lines.[5][6][7] The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[8]

A notable class of anticancer benzoxazole derivatives includes those designed as dual inhibitors of receptor tyrosine kinases such as VEGFR-2 and c-Met, which are pivotal in tumor angiogenesis and metastasis.[9] For instance, novel piperidinyl-based benzoxazole derivatives have shown potent inhibition of both kinases.[9]

Table 1: Comparative Anticancer Activity of Selected Benzoxazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Mechanism of Action (if known)Reference
Compound 6 HCT116 (Colorectal)24.5Not specified[10]
Compound 11b MCF-7 (Breast)4.30VEGFR-2/c-Met inhibition, G2/M arrest, Apoptosis induction[9]
Compound 11b A549 (Lung)6.68VEGFR-2/c-Met inhibition, G2/M arrest, Apoptosis induction[9]
Compound 11b PC-3 (Prostate)7.06VEGFR-2/c-Met inhibition, G2/M arrest, Apoptosis induction[9]
Compound 3m VariousSignificant activityProbable CYP1A1 induction[8]
Compound 3n VariousSignificant activityProbable CYP1A1 induction[8]
5-Fluorouracil (Standard) HCT116 (Colorectal)29.2Thymidylate synthase inhibition[10]
Sorafenib (Standard) MCF-7 (Breast)4.95Multi-kinase inhibitor[9]
Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Benzoxazole derivatives have emerged as promising candidates, exhibiting broad-spectrum activity against various bacterial and fungal pathogens.[4][11][12] The substitutions at the 2- and 5-positions of the benzoxazole ring are critical in determining the antimicrobial potency and spectrum.[4]

For example, a study investigating 2,5-disubstituted benzoxazole derivatives found that certain compounds exhibited promising activity against Pseudomonas aeruginosa.[13] Another study highlighted derivatives with potent activity against Bacillus subtilis, Escherichia coli, and Candida albicans.[10]

Table 2: Comparative Antimicrobial Activity (MIC) of Selected Benzoxazole Derivatives

Compound IDBacillus subtilis (µM)Escherichia coli (µM)Pseudomonas aeruginosa (µM)Candida albicans (µM)Reference
Compound 1 ---0.34 x 10⁻³[10]
Compound 10 1.14 x 10⁻³---[10]
Compound 13 --2.57 x 10⁻³-[10]
Compound 24 -1.40 x 10⁻³--[10]
B7 --16 µg/mL-[13]
B11 --16 µg/mL-[13]
Ofloxacin (Standard) ----[10]
Fluconazole (Standard) ----[10]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Benzoxazole derivatives have been investigated as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[14] The therapeutic benefit of non-steroidal anti-inflammatory drugs (NSAIDs) is derived from the inhibition of COX-2, while the undesirable side effects are often linked to COX-1 inhibition.[14] Research has focused on developing selective COX-2 inhibitors based on the benzoxazole scaffold.[14]

In one study, a series of 2-substituted benzoxazole derivatives exhibited potent anti-inflammatory activity with a significant gastro-protective effect, suggesting COX-2 selectivity.[14] Another study synthesized benzoxazolone derivatives that demonstrated significant inhibition of IL-6, a key pro-inflammatory cytokine.[15]

Table 3: Comparative Anti-inflammatory Activity of Selected Benzoxazole Derivatives

Compound IDAssayIC50 (µM)Target (if known)Reference
Compound 3c IL-6 Inhibition10.14MD2 Protein[15]
Compound 3d IL-6 Inhibition5.43MD2 Protein[15]
Compound 3g IL-6 Inhibition5.09MD2 Protein[15]
Compound 2a Carrageenan-induced paw edemaPotent activityCOX-2[14]
Compound 3a Carrageenan-induced paw edemaPotent activityCOX-2[14]
Diclofenac Sodium (Standard) Carrageenan-induced paw edema-COX-1/COX-2[16]

Experimental Protocols and Methodologies

To ensure scientific integrity and reproducibility, this section details the standard experimental protocols for evaluating the biological activities of benzoxazole derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay A Seed cells in a 96-well plate B Incubate for 24h A->B C Add varying concentrations of benzoxazole derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzoxazole derivatives and a standard drug (e.g., 5-Fluorouracil). Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Microdilution Method

Microdilution_Method A Prepare serial two-fold dilutions of benzoxazole derivatives in a 96-well plate B Inoculate each well with a standardized microbial suspension A->B C Incubate at the appropriate temperature and duration B->C D Visually inspect for microbial growth C->D E Determine the MIC (lowest concentration with no visible growth) D->E

Caption: Workflow of the broth microdilution method for MIC determination.

Step-by-Step Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the benzoxazole derivatives in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to CLSI guidelines.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, visually determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard and widely used animal model for evaluating the acute anti-inflammatory activity of compounds.

Workflow for Carrageenan-Induced Paw Edema

Paw_Edema_Assay A Administer benzoxazole derivative or standard drug (e.g., Diclofenac) to animals B After 1 hour, inject carrageenan into the sub-plantar region of the right hind paw A->B C Measure paw volume at different time intervals (e.g., 0, 1, 2, 3, 4 hours) using a plethysmometer B->C D Calculate the percentage inhibition of edema C->D

Caption: Workflow of the carrageenan-induced paw edema model.

Step-by-Step Protocol:

  • Animal Grouping: Divide the animals (e.g., rats) into groups: control, standard, and test groups for different doses of the benzoxazole derivatives.

  • Compound Administration: Administer the vehicle, standard drug (e.g., Diclofenac sodium), or test compounds orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of benzoxazole derivatives is intricately linked to the nature and position of substituents on the benzoxazole core.

Key SAR Observations:

  • Position 2: This position is a primary site for modification and significantly influences the biological activity. The introduction of various aromatic and heterocyclic moieties at this position has led to potent anticancer and antimicrobial agents.[1][4][17]

  • Position 5: Substitution at the 5-position is also crucial for enhancing biological activity. For instance, the presence of an amino or nitro group can impact the compound's properties.[1][4]

  • Electron-withdrawing and -releasing groups: The electronic properties of the substituents play a vital role. Electron-withdrawing groups like halogens or nitro groups can enhance the anticancer and antimicrobial effects.[17]

Mechanistic Pathways

The diverse biological activities of benzoxazole derivatives are a result of their interaction with various cellular targets and pathways.

Biological_Activities cluster_core Benzoxazole Core cluster_activities Biological Activities cluster_mechanisms Mechanisms of Action Core Benzoxazole Scaffold Anticancer Anticancer Core->Anticancer Antimicrobial Antimicrobial Core->Antimicrobial Antiinflammatory Anti-inflammatory Core->Antiinflammatory Antiviral Antiviral Core->Antiviral Kinase Kinase Inhibition (e.g., VEGFR-2, c-Met) Anticancer->Kinase Apoptosis Apoptosis Induction Anticancer->Apoptosis CellWall Disruption of Cell Wall/Membrane Antimicrobial->CellWall Enzyme Enzyme Inhibition (e.g., COX-2) Antiinflammatory->Enzyme ViralReplication Inhibition of Viral Replication Antiviral->ViralReplication

Caption: Relationship between the benzoxazole scaffold, its biological activities, and mechanisms of action.

Conclusion and Future Directions

Benzoxazole derivatives represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. This guide has provided a comparative overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies. The structure-activity relationships highlighted herein offer valuable insights for the rational design of new and more potent benzoxazole-based therapeutic agents.

Future research should continue to explore the vast chemical space of benzoxazole derivatives, focusing on the development of compounds with enhanced selectivity and reduced off-target effects. Further elucidation of their mechanisms of action will be crucial for their clinical translation. The integration of computational methods, such as molecular docking and QSAR studies, will undoubtedly accelerate the discovery and optimization of the next generation of benzoxazole-based drugs.

References

Safety Operating Guide

Navigating the Disposal of 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical entities. This guide provides a detailed protocol for the proper disposal of 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry. As a Senior Application Scientist, my aim is to provide a framework that is not only procedurally sound but also grounded in the chemical principles that dictate its safe management.

I. Hazard Assessment: A Triad of Functional Group Considerations

The potential hazards of this compound are best understood by dissecting its molecular structure.

  • Isoxazole Ring: Isoxazole derivatives are known for a wide spectrum of biological activities, ranging from anticancer to anti-inflammatory properties.[7][8][9][10][11] While some derivatives exhibit low toxicity, it is crucial to treat all novel, uncharacterized isoxazoles as potentially bioactive and hazardous.[9][10] The isoxazole ring is a stable aromatic heterocycle, but its derivatives can be reactive under certain conditions.

  • Fluorophenyl Group: The presence of a carbon-fluorine bond introduces significant chemical stability.[12] Fluorinated aromatic compounds are often persistent in the environment, necessitating specialized disposal methods to ensure their complete destruction.[12] High-temperature incineration is typically required to break the strong C-F bond.[12]

  • Carbaldehyde Moiety: Aldehydes as a class of compounds can be irritants, sensitizers, and may possess toxic properties.[1] They are reactive and can undergo oxidation, reduction, and other reactions. Some aldehydes, like formaldehyde, are known carcinogens.[13] Therefore, it is prudent to handle any aldehyde with care, assuming it may pose similar hazards.[1]

Table 1: Summary of Potential Hazards

Functional GroupPotential HazardsDisposal Considerations
Isoxazole RingBioactivity, potential toxicity.[7][8][9][10][11]Treat as hazardous chemical waste.
Fluorophenyl GroupPersistence in the environment due to strong C-F bond.[12]High-temperature incineration is the preferred disposal method.[12]
Carbaldehyde MoietyIrritant, sensitizer, potential toxicity.[1]Avoid sewer disposal; treat as hazardous chemical waste.[1][14]
II. Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound for disposal, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.[1][15]

  • Gloves: Nitrile or other chemically resistant gloves are essential.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.[1]

  • Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.[1]

  • Ventilation: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any vapors or dust.[16]

III. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste.[1][12] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is paramount.

Step 1: Waste Segregation and Collection

  • Pure Compound: If you have the pure, unreacted compound, it should be collected in its original container or a compatible, tightly sealed waste container.

  • Reaction Mixtures: Any reaction mixture containing this aldehyde must be fully quenched as part of the experimental protocol before being designated as waste.[1] The quenched mixture should be collected in a separate, compatible container.

  • Aqueous Waste: Collect any aqueous solutions containing the compound in a designated aqueous hazardous waste container. Do not dispose of it down the drain. [1]

  • Contaminated Solid Waste: Items such as pipette tips, gloves, and absorbent paper contaminated with the compound should be collected in a designated solid chemical waste container.[1] This often involves double-bagging the waste in clear plastic bags and placing it inside a labeled pail.[1]

Step 2: Labeling

Proper labeling is a critical component of safe disposal.[17][18][19]

  • As soon as the first drop of waste is added, affix a hazardous waste tag to the container.

  • Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[18]

  • List all components of the waste mixture with their approximate percentages.

  • Indicate the hazards (e.g., "Irritant," "Handle in Fume Hood").

Step 3: Storage

  • Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]

  • Keep waste containers tightly closed except when adding waste.[1][20]

  • Ensure liquid waste containers are placed in secondary containment to prevent spills.[1][20]

  • Segregate the aldehyde waste from incompatible materials, such as strong bases, acids, and oxidizing agents.[1]

Step 4: Arrange for Pickup

Contact your institution's EHS department to schedule a pickup for your hazardous waste. Do not attempt to transport the waste yourself.

IV. Spill Management

In the event of a spill, your immediate response should prioritize safety.

  • Small Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a spill pillow.

    • Collect the absorbent material and place it in a sealed container for disposal as hazardous waste.

    • Clean the spill area with soap and water.

  • Large Spill:

    • Evacuate the immediate area.

    • Contact your institution's emergency response team.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow Start Waste Generation (this compound) Assess Hazard Assessment: - Isoxazole (Bioactive) - Fluorophenyl (Persistent) - Aldehyde (Irritant/Toxic) Start->Assess PPE Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - Fume Hood Assess->PPE Segregate Segregate Waste Streams PPE->Segregate Pure Pure Compound Segregate->Pure Reaction Reaction Mixture (Quenched) Segregate->Reaction Aqueous Aqueous Waste Segregate->Aqueous Solid Contaminated Solids Segregate->Solid Label Label Container: - Full Chemical Name - All Components & % - Hazards Pure->Label Reaction->Label Aqueous->Label Solid->Label Store Store in SAA: - Tightly Closed - Secondary Containment - Segregated Label->Store Pickup Arrange EHS Pickup Store->Pickup

Caption: Disposal workflow for this compound.

VI. Conclusion

The responsible disposal of this compound is a multi-step process that hinges on a thorough understanding of its potential chemical hazards. By treating this compound as a hazardous waste, utilizing appropriate personal protective equipment, and adhering to strict segregation, labeling, and storage protocols, researchers can ensure a safe laboratory environment and maintain compliance with regulatory standards. Always consult with your institution's Environmental Health and Safety department for specific guidance.

References

A Senior Application Scientist's Guide to Handling 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde (CAS No. 808740-52-5). As a valued professional in research and development, your safety is paramount. This guide moves beyond mere compliance, offering a framework for understanding the why behind each procedural step, ensuring a self-validating system of safety and scientific integrity. The information herein is synthesized from established best practices for handling related chemical classes, as a specific Safety Data Sheet (SDS) for this compound is not publicly available.

Hazard Analysis: A Structurally-Informed Risk Assessment

Understanding the molecule is the first step to safe handling. This compound is a multi-functional compound used as an intermediate in the synthesis of pharmaceuticals and advanced materials.[1] Its potential hazards are derived from three key structural features: the halogenated aromatic ring, the aldehyde group, and the isoxazole core.

  • Halogenated Aromatic System: The presence of a carbon-fluorine bond places this compound in the category of halogenated organics.[2] Such compounds can be persistent in the environment and require specific disposal protocols to prevent contamination.[3][4] Incineration at high temperatures is often required for the safe disposal of halogenated wastes to avoid the formation of toxic byproducts.[5]

  • Aromatic Aldehyde Group: Aldehydes as a class are known for their reactivity.[6] They can be irritants to the skin, eyes, and respiratory system.[7] Furthermore, some aldehydes can act as sensitizers, meaning repeated exposure may lead to an allergic reaction.[8] All operations should be conducted in a manner that avoids inhalation of dust or vapors and prevents skin contact.[9]

  • Isoxazole Core: Isoxazoles are common scaffolds in medicinal chemistry. While this speaks to the compound's utility, it also means it is designed to be biologically active. The toxicological properties of this specific molecule are not well-documented, necessitating a cautious approach where it is treated as potentially toxic.

The Hierarchy of Controls: Engineering Safety

Before personal protective equipment is even selected, we must engineer safety into the workspace. PPE is the last line of defense, not the first.

  • Engineering Controls: All handling of this compound, from weighing to reaction quenching, must be performed inside a certified chemical fume hood.[3] This is a non-negotiable control to minimize inhalation exposure. The fume hood sash should be kept as low as possible.

  • Administrative Controls: Access to areas where this chemical is used should be restricted. All users must be trained on the specific hazards and handling procedures outlined in this guide. Never work alone when handling this or other potentially hazardous materials.

Personal Protective Equipment (PPE): Your Final Barrier

The selection of PPE must be deliberate and based on the previously identified risks of irritation, sensitization, and potential toxicity from dermal contact or inhalation.

PPE CategorySpecificationRationale
Hand Protection Double-gloved Nitrile Gloves (ensure ASTM D6978 rating if available)Nitrile provides good chemical resistance. Double-gloving minimizes exposure during glove removal and in case of a breach in the outer glove.[10] Regularly change gloves, especially after direct contact.
Eye & Face Protection Chemical Safety Goggles and a full Face ShieldSafety goggles provide a seal around the eyes to protect against splashes and fine dust.[11][12] A face shield offers an additional layer of protection for the entire face from splashes during transfers or reactions.[10]
Body Protection Long-sleeved, cuffed Laboratory CoatA lab coat with tight-fitting cuffs prevents chemicals from reaching the arms.[10][13] For larger quantities or tasks with a higher splash risk, a chemically resistant apron or gown should be worn over the lab coat.
Respiratory Protection NIOSH-approved N95 Respirator (or higher)While all work should be in a fume hood, respiratory protection is necessary when weighing the solid powder outside of a containment system or during a spill cleanup.[13] Surgical masks offer no protection from chemical dust or vapors.[14]

Operational Plan: A Step-by-Step Workflow

This protocol ensures safety and integrity at every stage of handling.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area 1. Prepare Work Area - Certify fume hood - Gather all equipment - Post warning signs don_ppe 2. Don Full PPE - Goggles & Face Shield - Lab Coat - Double Nitrile Gloves prep_area->don_ppe Secure Area First weigh 3. Weigh Compound - Use anti-static weigh boat - Tare balance with boat - Transfer solid carefully don_ppe->weigh dissolve 4. Dissolution/Reaction - Add solvent slowly - Keep sash low - Monitor reaction weigh->dissolve Transfer to Fume Hood decon 5. Decontaminate - Rinse glassware with solvent - Collect all rinsate as waste dissolve->decon dispose 6. Segregate Waste - Place all contaminated solids and liquids in 'Halogenated Organic Waste' decon->dispose Contain Contamination doff_ppe 7. Doff PPE - Remove outer gloves first - Wash hands thoroughly dispose->doff_ppe

Caption: A workflow for safely handling this compound.

Disposal Plan: Managing Halogenated Waste

Proper disposal is critical to environmental stewardship and laboratory compliance.[3]

  • Waste Segregation: All waste contaminated with this compound, including disposable glassware, gloves, weigh boats, and solvent rinsates, must be collected in a dedicated, clearly labeled "Hazardous Waste: Halogenated Organics" container.[3][15] Do not mix with non-halogenated waste.

  • Container Management: Waste containers must be kept closed at all times, except when adding waste.[15] They should be stored in a secondary containment bin within the fume hood or a designated satellite accumulation area.

  • Pickup and Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office.[3]

Emergency Procedures: Spill and Exposure Response

Skin Exposure:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove any contaminated clothing while under the safety shower.

  • Seek immediate medical attention.

Eye Exposure:

  • Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

Inhalation:

  • Move the affected person to fresh air.

  • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

  • Seek immediate medical attention.

Minor Spill (inside fume hood):

  • Alert others in the area.

  • Wearing your full PPE, absorb the spill with a chemical absorbent pad or sand.

  • Gently sweep the absorbed material into a bag and place it in the halogenated waste container.

  • Wipe the area with a suitable solvent (e.g., acetone), collecting the wipes as halogenated waste.

Major Spill (outside fume hood):

  • Evacuate the immediate area.

  • Alert others and contact your institution's EHS office immediately.

  • Prevent entry into the area.

  • Allow only trained emergency responders to handle the cleanup.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde
Reactant of Route 2
3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.